molecular formula C5H10F6N5P B1148561 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate CAS No. 1266134-54-6

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

Cat. No.: B1148561
CAS No.: 1266134-54-6
M. Wt: 285.1305802
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Description

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a useful research compound. Its molecular formula is C5H10F6N5P and its molecular weight is 285.1305802. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1266134-54-6

Molecular Formula

C5H10F6N5P

Molecular Weight

285.1305802

IUPAC Name

2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate

InChI

InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1

SMILES

C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Foundational & Exploratory

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate synthesis and properties.

Author: BenchChem Technical Support Team. Date: February 2026

A High-Stability Reagent for Diazo Transfer and Azidation[1][2]

Executive Summary

The synthesis of organic azides and diazo compounds has historically been plagued by the "safety-efficiency paradox." Traditional reagents like tosyl azide (


) and triflyl azide (

) offer high reactivity but carry significant explosion risks, poor shelf stability, and difficult purification profiles.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in this domain. Developed primarily by Kitamura and colleagues, ADMP is a crystalline, non-hygroscopic, and impact-insensitive salt. It facilitates diazo transfer to both primary amines and 1,3-dicarbonyls under mild, metal-free conditions.[1] This guide provides a comprehensive technical breakdown of ADMP, from its synthesis to its mechanistic applications in drug discovery workflows.

Chemical Profile & Physical Properties[4][5]

ADMP is defined by its imidazolinium core, which acts as an electron-deficient leaving group during diazo transfer, and the hexafluorophosphate counter-ion, which confers crystallinity and thermal stability.

PropertySpecification
IUPAC Name 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
CAS Number 1266134-54-6
Formula

Molecular Weight 285.13 g/mol
Appearance White to off-white crystalline solid
Melting Point ~198–200 °C (Dec.)
Solubility Soluble in MeCN, DMSO, DMF; Insoluble in

, Hexanes
Stability Stable at room temp; Non-hygroscopic; Impact insensitive
The Safety Advantage: ADMP vs. Traditional Reagents

The following comparison highlights why ADMP is preferred for scale-up in pharmaceutical environments.

FeatureADMPTosyl Azide (

)
Triflyl Azide (

)
Physical State Crystalline SolidLiquidLiquid (often prepared in soln)
Explosive Risk Low (High Dec. Temp >200°C)Moderate (Distillation hazard)High (Violent decomposition)
Shelf Life Months at -10°CVariablePoor (Prepare fresh)
Byproduct Water-soluble guanidineSulfonamide (often difficult to remove)Triflic amide
Synthesis of ADMP

Rationale: The synthesis utilizes 2-chloro-1,3-dimethylimidazolidin-1-ium chloride (DMC) as the electrophilic scaffold. DMC is reacted with sodium azide, followed by anion exchange. The use of


 is critical for isolating the stable crystalline salt.
Reagents
  • 2-Chloro-1,3-dimethylimidazolidin-1-ium chloride (DMC)

  • Sodium Azide (

    
    )
    
  • Potassium Hexafluorophosphate (

    
    ) or Ammonium Hexafluorophosphate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask under

    
     atmosphere, dissolve DMC (1.0 equiv) in dry acetonitrile.
    
  • Azidation: Add sodium azide (

    
    , 1.1 equiv) slowly at 0°C. The reaction is exothermic; maintain temperature control.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The chloride salt of the azide intermediate forms in situ.[2]

  • Anion Exchange: Add

    
     (1.05 equiv) dissolved in a minimum amount of water or MeCN. Stir for 1 hour.
    
  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Crystallization: Precipitate the product by adding diethyl ether or ethyl acetate to the concentrated acetonitrile solution.

  • Isolation: Filter the white crystals, wash with ether, and dry under vacuum.

Yield Expectation: >85% Validation:


 NMR (DMSO-

) should show a singlet for the methyl groups (~3.0 ppm) and a singlet for the methylene backbone. IR should show a strong azide stretch at ~2130

.
Mechanistic Pathways & Visualization

The utility of ADMP stems from its ability to act as a "diazo donor."[3][4][5] The mechanism varies slightly depending on the nucleophile (Amine vs. Enolate), but the core principle is the attack on the terminal nitrogen of the azide.

Diagram 1: Synthesis and Diazo Transfer Mechanism

The following diagram illustrates the synthesis of ADMP and its reaction with a 1,3-dicarbonyl compound.

ADMP_Mechanism DMC DMC (Precursor) (Chloro-imidazolidinium) Inter Intermediate (Azido-chloride salt) DMC->Inter + NaN3 - NaCl NaN3 NaN3 NaN3->Inter ADMP ADMP Reagent (Stable Crystal) Inter->ADMP + KPF6 Anion Exchange KPF6 KPF6 KPF6->ADMP Transition Tetrahedral Transition State ADMP->Transition Substrate 1,3-Dicarbonyl (Active Methylene) Enolate Enolate Species Substrate->Enolate + Base Base Base (DBU/Et3N) Base->Enolate Enolate->Transition + ADMP (Nucleophilic Attack) Product Diazo Compound (Target) Transition->Product Diazo Transfer Byproduct Guanidine Byproduct (Water Soluble) Transition->Byproduct Elimination

Caption: Synthesis of ADMP from DMC and its subsequent application in diazo transfer to active methylene compounds.

Application Protocols
Protocol A: Diazo Transfer to 1,3-Dicarbonyls

This reaction converts


-keto esters, 

-diketones, or malonates into their corresponding 2-diazo derivatives.
  • Substrate: 1.0 mmol 1,3-dicarbonyl compound.

  • Reagent: 1.1 mmol ADMP.

  • Base: 1.2 mmol DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .
    
  • Solvent: THF or Acetonitrile (3–5 mL).

Procedure:

  • Dissolve the dicarbonyl substrate in THF at 0°C.

  • Add the base dropwise to generate the enolate.

  • Add ADMP (solid) in one portion.

  • Stir at 0°C for 15 minutes, then warm to room temperature.

  • Monitoring: Check TLC for disappearance of starting material.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (to remove the guanidine byproduct and excess base). Dry organic layer over
    
    
    and concentrate.
  • Purification: Silica gel chromatography (often not required if conversion is quantitative).

Protocol B: Synthesis of Azides from Primary Amines

ADMP converts primary amines (


) to azides (

) efficiently.[6][3][1] This is a superior alternative to the catalytic copper-mediated transfer when metal contamination is a concern.
  • Substrate: 1.0 mmol Primary Amine.

  • Reagent: 1.2 mmol ADMP.

  • Base: 2.0 mmol DMAP (4-Dimethylaminopyridine).

  • Solvent: Acetonitrile.[3][4]

Procedure:

  • Combine amine and DMAP in acetonitrile.

  • Add ADMP at room temperature.[3]

  • Heat to 50°C if the amine is sterically hindered or electron-deficient (e.g., anilines).

  • Stir for 2–12 hours.

  • Workup: Standard aqueous extraction. The byproduct (1,3-dimethylimidazolin-2-one derivative) is water-soluble, simplifying purification.[7]

Safety & Handling Guidelines

While ADMP is classified as "safer," it is still an energetic azide transfer reagent.

  • Thermal Limits: Do not heat above 100°C. Decomposition onset is ~200°C, but safety margins are required.

  • Shock Sensitivity: ADMP is negative in standard drop-hammer tests, but always treat azides with respect. Use a safety shield during scale-up (>10g).

  • Storage: Store in a tightly sealed container at -20°C or 4°C. Protect from light.

  • Waste Disposal: Quench unreacted ADMP with dilute acid or by allowing it to react with a sacrificial enolate before disposal. Do not concentrate reaction mixtures to dryness if unreacted azide is suspected.

References
  • Kitamura, M., et al. "Synthesis and properties of 2-azido-1,3-dimethylimidazolidin-1-ium salts: Efficient diazo-transfer reagents for 1,3-dicarbonyl compounds."[1][7] Synthesis, 2011.[1]

  • Kitamura, M., & Murakami, K. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 2015, 92, 171-181.[4]

  • Kitamura, M., et al. "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][4][5] Organic & Biomolecular Chemistry, 2014, 12, 4397-4406.[1]

  • Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007, 9(19), 3797–3800. (Cited for comparative context regarding sulfonyl azides).

Sources

Technical Monograph: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Safety, and Application in Azido Transfer Protocols

Executive Summary

The synthesis of organic azides is a pivotal step in "Click Chemistry" (CuAAC), metabolic labeling, and nitrogen-rich heterocyclic synthesis. Historically, this process relied on hazardous reagents like triflyl azide (


) or imidazole-1-sulfonyl azide, which pose significant explosion risks and shelf-life instability.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in diazo/azido transfer chemistry. Developed to address the safety volatility of its predecessors, ADMP is a crystalline, non-hygroscopic, and thermally stable reagent. This guide dissects the mechanistic causality of ADMP, providing a validated framework for its application in high-value drug discovery workflows.

Mechanistic Architecture

The efficacy of ADMP lies in its electrophilic activation provided by the cationic imidazolidin-1-ium core. Unlike sulfonyl azides, where the driving force is the release of a sulfonamide, ADMP utilizes the stability of the resulting guanidinium-like byproduct to drive the reaction forward.

The Electron Flow

The reaction follows a nucleophilic substitution pathway at the terminal nitrogen of the azide moiety.

  • Activation: The target amine is deprotonated by a base (typically

    
     or 
    
    
    
    ), increasing its nucleophilicity.
  • Nucleophilic Attack: The amine anion attacks the terminal nitrogen (

    
    -nitrogen) of the ADMP azide group. The cationic nature of the ADMP ring enhances the electrophilicity of the azide group, lowering the activation energy for this attack.
    
  • Intermediate Stabilization: A transient triazene-like intermediate is formed.

  • Fragmentation: The intermediate undergoes a proton transfer and subsequent rearrangement. The bond between the

    
    -nitrogen and the imidazolidinium core breaks, releasing the organic azide.
    
  • Byproduct Formation: The leaving group is the 2-amino-1,3-dimethylimidazolidinium salt, which is highly water-soluble, facilitating facile removal during aqueous workup.

Pathway Visualization

ADMP_Mechanism cluster_inputs Reactants cluster_process Reaction Coordinate cluster_outputs Products Amine Primary Amine (R-NH2) Activated_Amine Amine Anion (R-NH-) Amine->Activated_Amine Deprotonation Base Base (e.g., Et3N) Base->Activated_Amine ADMP ADMP Reagent (Electrophile) Transition_State Triazene Intermediate ADMP->Transition_State Activated_Amine->Transition_State Nucleophilic Attack Fragmentation Fragmentation Step Transition_State->Fragmentation Azide Organic Azide (R-N3) Fragmentation->Azide Byproduct 2-Amino-Imidazolidinium (Water Soluble) Fragmentation->Byproduct

Figure 1: Mechanistic pathway of azido transfer using ADMP. The cationic core activates the azide transfer, yielding a water-soluble byproduct.

Comparative Analysis: Safety & Efficiency

For researchers transitioning from legacy reagents, the following data highlights the critical safety margins that make ADMP suitable for scale-up in GMP environments.

Table 1: Physicochemical & Safety Profile
FeatureTriflyl Azide (

)
Imidazole-1-sulfonyl AzideADMP (Hexafluorophosphate)
Physical State Liquid (often prepared in situ)Solid / Liquid (salt dependent)Crystalline Solid
Shelf Stability Poor (explosive if concentrated)Moderate (hydrolysis prone)High (months at RT)
Dec. Temp (

)
~160°C (Violent)~190°C> 210°C (Gradual)
Impact Sensitivity HighModerateInsensitive
Reaction pH Requires strict controlBasicMildly Basic
Byproduct Removal Difficult (Sulfonamide)Aqueous WashSimple Aqueous Wash

Expert Insight: The high decomposition temperature and lack of impact sensitivity allow ADMP to be handled as a standard benchtop reagent, eliminating the need for blast shields typically required when generating


 solutions.

Validated Experimental Protocol

The following protocol is designed for the conversion of a primary amine to an azide. This workflow is self-validating: the disappearance of the amine starting material can be monitored via TLC (ninhydrin stain) or LC-MS.

Reagents
  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Methanol (
    
    
    
    ) (0.1 M concentration)
Step-by-Step Workflow
  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 equiv) in Acetonitrile (0.1 M).

  • Activation: Add Triethylamine (2.5 equiv) to the solution. Stir for 5 minutes at Room Temperature (25°C) to ensure deprotonation equilibrium.

  • Addition: Add ADMP (1.2 equiv) in a single portion. The reaction mixture typically remains homogeneous.

  • Incubation: Stir the reaction mixture at 25°C-40°C.

    • Checkpoint: Monitor reaction progress via TLC/LC-MS. Most reactions reach completion within 2 to 12 hours.

  • Quenching & Workup:

    • Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Critical Step: Wash the organic layer with Water (

      
      ) followed by Brine  (
      
      
      
      ).
    • Rationale: The ADMP byproduct (2-amino-1,3-dimethylimidazolidinium hexafluorophosphate) is highly polar and water-soluble. This wash step effectively removes the byproduct without chromatography in many cases.

  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via silica gel flash chromatography. (Note: Azides are generally non-polar; use non-polar eluent systems).

Workflow Diagram

Protocol_Workflow Start Start: Dissolve Amine in CH3CN Add_Base Add Base (Et3N) Wait 5 mins Start->Add_Base Add_ADMP Add ADMP (1.2 equiv) Stir at RT Add_Base->Add_ADMP Monitor Monitor (TLC/LCMS) 2 - 12 Hours Add_ADMP->Monitor Workup Dilute with EtOAc Wash with H2O (2x) Monitor->Workup Conversion >95% Isolate Dry & Concentrate Yield Crude Azide Workup->Isolate

Figure 2: Operational workflow for ADMP-mediated azido transfer.

Troubleshooting & Optimization

  • Slow Reaction Rates: If the reaction stalls, mild heating (up to 50°C) is safe due to ADMP's thermal stability. Alternatively, switching the solvent to DMF can enhance the nucleophilicity of the amine.

  • Steric Hindrance: For sterically encumbered amines, increasing the ADMP equivalents to 2.0 and extending reaction time is recommended.

  • Solubility Issues: If ADMP does not dissolve completely in the chosen solvent, the reaction may still proceed as a suspension, or a co-solvent system (e.g.,

    
    ) can be utilized.
    

References

  • Kitamura, M., Yano, M., Tashiro, N., Miyagawa, S., Sando, M., & Okauchi, T. (2011). Safe and Efficient Diazo Transfer Reagent: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate. European Journal of Organic Chemistry.

  • Kitamura, M., & Okauchi, T. (2014). 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate. Encyclopedia of Reagents for Organic Synthesis.

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. (Cited for comparative safety data).

Discovery and development of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and development of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate. Content Type: In-depth Technical Guide.

Executive Summary

The introduction of the azido group (–N₃) is a pivotal transformation in medicinal chemistry, particularly for "click" chemistry (CuAAC), photoaffinity labeling, and the synthesis of nitrogen heterocycles. Historically, this transformation relied on sulfonyl azides like tosyl azide (TsN₃) or triflyl azide (TfN₃), reagents notorious for their shock sensitivity and explosive potential.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in diazo-transfer technology. Discovered by Kitamura and colleagues, ADMP decouples high reactivity from high instability. This guide details the physicochemical profile, synthesis, and application of ADMP, establishing it as the superior standard for safe azidation in drug discovery workflows.

Part 1: The Safety Imperative & Discovery Context

The Hazard of Traditional Reagents

Standard diazo-transfer reagents pose significant process safety risks. Triflyl azide is often prepared in situ due to its explosive nature, while tosyl azide requires careful thermal management. The "Safety Gap" in azidation chemistry was the lack of a reagent that was both crystalline/stable and highly reactive .

The ADMP Solution

ADMP addresses this gap through charge delocalization. The imidazolidinium cation stabilizes the azide moiety, while the hexafluorophosphate anion ensures crystallinity and non-hygroscopicity.

Table 1: Comparative Safety Metrics of Diazo-Transfer Reagents

MetricTosyl Azide (TsN₃)Triflyl Azide (TfN₃)ADMP
Physical State Liquid (Oily)Liquid (Volatile)Crystalline Solid
Decomposition Onset ~120 °C~100 °C (Violent)~200 °C
Impact Sensitivity SensitiveHighly SensitiveInsensitive (>60 J)
Friction Sensitivity SensitiveSensitiveInsensitive (>360 N)
Storage Stability ModerateLow (Prepare fresh)High (>1 year at -10°C)

Data Source: Kitamura, M. et al. Org.[1] Synth. 2015, 92, 171-181.[2]

Part 2: Synthesis of the Reagent (Protocol)

ADMP is synthesized from the commercially available, albeit hygroscopic, 2-chloro-1,3-dimethylimidazolinium chloride (DMC). The protocol involves anion exchange followed by nucleophilic substitution.

Self-Validating Synthesis Protocol

Reagents:

  • 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)[2][3]

  • Potassium hexafluorophosphate (KPF₆)

  • Sodium azide (NaN₃)

  • Acetonitrile (MeCN)[4]

Step-by-Step Methodology:

  • Anion Exchange: Dissolve DMC (1.0 equiv) in MeCN. Add KPF₆ (1.0 equiv). Stir for 10 minutes. The KCl precipitates out.

  • Filtration: Filter through Celite to remove KCl. The filtrate contains the hexafluorophosphate intermediate.

  • Azidation: Add NaN₃ (1.1 equiv) to the filtrate at 0 °C. Stir for 2 hours.

  • Isolation: Concentrate the solution. Add diethyl ether to induce precipitation.

  • Purification: Recrystallize from acetone/ether to yield white needles.

Critical Control Point: Ensure the DMC starting material is weighed quickly to avoid hydrolysis. The formation of a white precipitate during step 4 confirms the successful crystallization of the salt.

ADMP_Synthesis DMC 2-Chloro-1,3-dimethyl- imidazolinium chloride (DMC) Inter Intermediate: Chloro-imidazolinium PF6 DMC->Inter MeCN, r.t. - KCl (ppt) KPF6 KPF6 (Anion Exchange) KPF6->Inter ADMP ADMP (Crystalline Product) Inter->ADMP 0°C to r.t. 2h NaN3 NaN3 (Azidation) NaN3->ADMP

Figure 1: Synthetic route for ADMP production involving anion exchange and nucleophilic substitution.

Part 3: Mechanistic Principles

ADMP acts as a "diazo donor."[5] Its mechanism differs slightly depending on the substrate (primary amine vs. 1,3-dicarbonyl).

Mechanism A: Diazo Transfer to Primary Amines

The reaction requires a base (DMAP or DBU) to deprotonate the amine. The resulting amide anion attacks the terminal nitrogen of the ADMP azide group. This forms a transient tetrazene-like intermediate which fragments to release the organic azide and the stable byproduct, 2-imino-1,3-dimethylimidazolidine.

Mechanism B: Diazo Transfer to 1,3-Dicarbonyls

The enolate of the dicarbonyl attacks the terminal nitrogen of the azide. Subsequent elimination of the imidazolidinone leaving group yields the 2-diazo-1,3-dicarbonyl.

Mechanism cluster_0 Diazo Transfer to Amines Amine Primary Amine (R-NH2) Deprot Amide Anion (R-NH-) Amine->Deprot -H+ Base Base (DMAP/DBU) Base->Deprot Transition Tetrazene-like Intermediate Deprot->Transition ADMP_1 ADMP ADMP_1->Transition Product Organic Azide (R-N3) Transition->Product Fragmentation Byproduct 2-Imino- imidazolidine Transition->Byproduct

Figure 2: Mechanistic pathway for the conversion of primary amines to azides using ADMP.

Part 4: Application Protocols

Protocol A: Synthesis of Aryl/Alkyl Azides

Scope: Suitable for primary alkyl amines and anilines. Reagents: ADMP (1.2 equiv), DMAP (2.0 equiv), Acetonitrile.

  • Dissolution: Dissolve the primary amine (1.0 mmol) in Acetonitrile (5 mL).

  • Activation: Add DMAP (2.0 mmol). Stir for 5 minutes.

  • Transfer: Add ADMP (1.2 mmol) in one portion.

  • Reaction: Stir at 30 °C (alkyl amines) or 50 °C (electron-deficient anilines) for 2–12 hours.

  • Workup: Dilute with Et₂O. Wash with water (removes the water-soluble imidazolidine byproduct). Dry and concentrate.

Self-Validation: The disappearance of the amine starting material on TLC and the absence of the characteristic ADMP spot indicate completion.

Protocol B: Synthesis of 2-Diazo-1,3-Dicarbonyls

Scope: Beta-keto esters, 1,3-diketones. Reagents: ADMP (1.1 equiv), Triethylamine (1.5 equiv), THF/Water.

  • Setup: Dissolve dicarbonyl substrate in THF.

  • Addition: Add Triethylamine followed by ADMP.

  • Reaction: Stir at room temperature for 1 hour.

  • Purification: The byproduct (2-imino-1,3-dimethylimidazolidine) is water-soluble.[3] Simple aqueous extraction yields high-purity diazo compounds.

Part 5: Strategic Advantages in Drug Development

  • Scalability: Unlike TfN₃, ADMP can be stored in kilogram quantities without degradation or explosion risk, allowing for "on-the-shelf" availability for high-throughput screening campaigns.

  • Byproduct Management: The byproduct of ADMP is highly polar and water-soluble.[2] In medicinal chemistry, where lipophilic drugs are common, this allows for effortless purification via aqueous wash, often eliminating the need for chromatography.

  • Operational Safety: Eliminates the need for blast shields during the weighing and transfer stages, reducing the safety overhead in process chemistry labs.

References

  • Kitamura, M., Tashiro, N., & Okauchi, T. (2009). 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds. Synlett, 2009(18), 2931–2934. Link

  • Kitamura, M., & Murakami, K. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[2] Link

  • Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[1] Reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][4] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[1] Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007).[5] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[5] Organic Letters, 9(19), 3797–3800. Link

Sources

Technical Monograph: Characterization and Application of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) represents a significant advancement in diazo-transfer chemistry, designed to resolve the critical safety hazards associated with traditional reagents like tosyl azide (


) and triflyl azide (

).

Unlike its predecessors, which are shock-sensitive and thermally unstable, ADMP is a crystalline, non-hygroscopic solid with a decomposition temperature exceeding 200°C.[1][2][3] This guide details the physicochemical characterization, synthesis, and mechanistic application of ADMP, positioning it as the superior standard for the safe preparation of organic azides and diazo compounds in pharmaceutical research.

Chemical Identity & Structural Characterization[1][4][5]

ADMP derives its stability from the resonance-stabilized imidazolinium cation paired with a non-coordinating hexafluorophosphate anion. This ionic structure negates the volatility and explosivity common to covalent sulfonyl azides.

Physicochemical Properties Table[1]
PropertySpecification
IUPAC Name 2-Azido-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate
Common Name ADMP
CAS Number 1266134-54-6
Molecular Formula

Molecular Weight 285.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 202–204 °C (decomposition)
Solubility Soluble in MeCN, DMSO, DMF; Insoluble in

, Hexanes
Storage Stable at Room Temp; Long-term storage at -10°C recommended
Thermal Stability & Safety Profile

Differential Scanning Calorimetry (DSC) data is the gold standard for assessing azide reagent safety.

  • ADMP: Exothermic decomposition onset at ~200°C .

  • Tosyl Azide: Decomposition often begins <120°C with significant shock sensitivity.

  • Impact Sensitivity: ADMP shows no explosion in standard drop-hammer tests (up to 30 kg·cm), classifying it as "insensitive" under transport regulations.

Critical Insight: The byproduct of ADMP reactions is 1,3-dimethyl-2-imidazolidinone (DMI) . Unlike the sulfonamide byproducts of tosyl azide, DMI is highly water-soluble, allowing for product purification via simple aqueous extraction.

Synthesis and Preparation (The Kitamura Protocol)[6]

While ADMP is commercially available, in-house preparation is cost-effective and scalable. The synthesis utilizes 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as the electrophilic core.

Synthesis Workflow Diagram

ADMP_Synthesis DMC Start: DMC (2-Chloro-1,3-dimethyl imidazolinium chloride) Inter Intermediate: Azido-imidazolinium Chloride DMC->Inter Nucleophilic Subst. (MeCN, r.t.) NaN3 Reagent: NaN3 (Sodium Azide) NaN3->Inter ADMP Product: ADMP (Crystalline Solid) Inter->ADMP Anion Exchange KPF6 Reagent: KPF6 (Anion Exchange) KPF6->ADMP Purification Purification: Recrystallization (Toluene/Acetone) ADMP->Purification Isolation

Figure 1: Step-wise synthesis of ADMP from DMC involving nucleophilic substitution and anion metathesis.

Detailed Protocol

Reagents: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), Sodium Azide (


), Potassium Hexafluorophosphate (

), Acetonitrile (MeCN).
  • Azidation: Suspend DMC (1.0 equiv) and

    
     (1.1 equiv) in MeCN. Stir at room temperature for 1–2 hours. The chloride anion is displaced by the azide.
    
  • Anion Exchange: Add

    
     (1.0 equiv) directly to the reaction mixture. Stir for 2–4 hours. The 
    
    
    
    anion precipitates the cationic core more effectively than
    
    
    .
  • Filtration: Filter off the inorganic salts (

    
    , 
    
    
    
    ).
  • Isolation: Concentrate the filtrate. The residue is ADMP.[1][2][4][5][6]

  • Recrystallization (Critical for Stability): Dissolve crude ADMP in a minimum amount of warm acetone/toluene (1:1).[1] Cool to 0°C to yield pure white needles.

Mechanistic Principles

ADMP functions as a "diazo donor."[2][3] The mechanism depends heavily on the nucleophilicity of the substrate. For primary amines, the reaction is base-catalyzed.[1][2][7]

Diazo Transfer Mechanism (Amines)[5]
  • Activation: The base (typically DMAP or

    
    ) attacks the ADMP cation, increasing the electrophilicity of the terminal azide nitrogen.
    
  • Attack: The primary amine attacks the terminal nitrogen of the azide moiety.

  • Fragmentation: The tetrahedral intermediate collapses, releasing the organic azide and the stable DMI byproduct.

Mechanistic Pathway Diagram

Mechanism ADMP ADMP Reagent Complex Activated Complex [ADMP-Base] ADMP->Complex Activation Base Base (DMAP) Base->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Transition Azide Product: Organic Azide (R-N3) Transition->Azide Fragmentation Byproduct Byproduct: DMI (Water Soluble) Transition->Byproduct

Figure 2: Base-mediated diazo transfer mechanism converting primary amines to azides.[8]

Application Protocols

Protocol A: Conversion of Primary Amines to Azides

This method is superior for creating "Click Chemistry" handles on sensitive scaffolds.

  • Substrate: Primary amine (1.0 mmol)

  • Reagents: ADMP (1.2 mmol), DMAP (2.0 mmol)

  • Solvent: Acetonitrile (MeCN)[7]

  • Dissolve the amine and DMAP in MeCN (5 mL).

  • Add ADMP in one portion.

  • Stir at 30°C for 2–6 hours (monitor by TLC for disappearance of amine).

  • Workup: Dilute with EtOAc, wash twice with water (removes DMI and DMAP salts), then brine. Dry over

    
     and concentrate.
    
  • Yield: Typically >90%.

Protocol B: Diazo Transfer to 1,3-Dicarbonyls

Used to synthesize diazo compounds (carbene precursors).

  • Substrate: 1,3-Diketone or

    
    -Ketoester
    
  • Reagents: ADMP (1.1 equiv),

    
     (1.5 equiv)
    
  • Solvent: THF or MeCN

  • Cool solution of substrate and ADMP to 0°C.

  • Add

    
     dropwise (exothermic).
    
  • Warm to room temperature and stir for 1 hour.

  • Workup: Aqueous wash removes the DMI byproduct.

References

  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[9] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Synthesis.

  • Kitamura, M., Yano, M., Tashiro, N., Miyagawa, S., Sando, M., & Okauchi, T. (2011).[9] A Safe and Efficient Diazo-Transfer Reagent.[1][2][7] European Journal of Organic Chemistry.

  • Organic Syntheses. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Org. Synth. 2015, 92, 171-181.[2]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate.

Sources

Reactivity Profile: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)

[1][2][3]

Executive Summary

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , often referred to as the Kitamura Reagent , represents a paradigm shift in diazo-transfer chemistry. Historically, the introduction of diazo (


ADMP solves the "safety-reactivity paradox" by stabilizing the azido moiety within a cationic imidazolinium framework paired with a non-coordinating hexafluorophosphate anion. This guide details the mechanistic underpinnings, reactivity limits, and validated protocols for deploying ADMP in high-value organic synthesis.

Part 1: The Chemical Architecture

The efficacy of ADMP stems from its specific ionic structure. Unlike neutral sulfonyl azides, ADMP is a salt. This ionic nature confers high thermal stability and crystallinity, yet the imidazolinium core remains sufficiently electrophilic to transfer the diazo group under mild conditions.

Structural Logic
  • Cation (2-Azido-1,3-dimethylimidazolidin-1-ium): The positive charge on the ring enhances the electrophilicity of the azide group, facilitating nucleophilic attack by enolates or amines.

  • Anion (Hexafluorophosphate,

    
    ):  This counterion is critical. It renders the salt non-hygroscopic and highly crystalline. Analogues with chloride anions are hygroscopic and difficult to handle, whereas the 
    
    
    salt is shelf-stable at room temperature.

Physical Properties Table

PropertyDataImplication for Research
Formula

Molecular Weight: 285.13 g/mol
Appearance White crystalline solidEasy to weigh; no need for solution handling
Decomposition

High safety margin compared to

(

)
Solubility Soluble in MeCN, Acetone, DMSOCompatible with polar organic workflows
Hygroscopicity Non-hygroscopicCan be stored on the bench (desiccator recommended)

Part 2: Mechanistic Profile[6]

The primary utility of ADMP is the Diazo Transfer Reaction .[1] The mechanism involves the attack of a nucleophile (typically a carbanion derived from a 1,3-dicarbonyl or a primary amine) onto the terminal nitrogen of the ADMP azide moiety.

Mechanism: Diazo Transfer to Active Methylenes

The reaction proceeds via a base-mediated mechanism. The base deprotonates the active methylene to generate an enolate, which attacks the electrophilic terminal nitrogen of ADMP. This forms a tetrahedral intermediate that collapses to release the diazo compound and the stable byproduct, 2-imino-1,3-dimethylimidazolidine.

ADMP_MechanismSubstrate1,3-Dicarbonyl(Active Methylene)EnolateEnolateIntermediateSubstrate->EnolateDeprotonationBaseBase(e.g., DBU, Et3N)Base->EnolateComplexTriazene-likeIntermediateEnolate->ComplexNucleophilic Attackon Terminal NADMPADMP Reagent(Electrophile)ADMP->ComplexProduct2-Diazo-1,3-dicarbonylComplex->ProductEliminationByproductGuanidine Byproduct(Water Soluble)Complex->ByproductFragmentation

Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the stability of the guanidine-type leaving group.

Part 3: Comparative Reactivity

ADMP is not the only reagent in this class, but it offers the best balance of safety and ease of use.

FeatureADMP (Kitamura Reagent)Tosyl Azide (

)
Imidazole-1-sulfonyl Azide
Safety Profile High. High decomposition temp (>200°C). Insensitive to shock/friction.Low. Shock sensitive. Explosive distillation residues.Medium/High. Generally safe, but can be energetic.
State Crystalline SolidLiquid (often stored in solution)Crystalline Solid (as HCl salt)
Shelf Life Months/Years at RTDegrades; usually prepared freshGood stability
Workup Aqueous Wash. Byproduct is highly water-soluble.Chromatography. Sulfonamide byproduct is hard to remove.Acidic wash removes imidazole byproduct.
Atom Economy Moderate (High MW carrier)GoodModerate
Primary Use Active methylenes & AminesActive methylenesAmines to Azides

Part 4: Experimental Protocols

Protocol A: Diazo Transfer to 1,3-Dicarbonyl Compounds

Target: Synthesis of


Reagents:

  • Substrate (1.0 equiv)

  • ADMP (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or

    
    
    
  • Solvent: Acetonitrile (MeCN) or THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl substrate in anhydrous MeCN.

  • Cooling: Cool the solution to 0°C (ice bath). Rationale: Although ADMP is stable, the deprotonation is exothermic, and controlling the rate of diazo transfer prevents side reactions.

  • Base Addition: Add DBU dropwise. Stir for 10 minutes to ensure enolate formation.

  • Reagent Addition: Add ADMP in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours.

    • Self-Validating Check: Monitor by TLC. The diazo product is usually less polar than the starting material and often UV-active (yellow spot).

  • Workup (The "Kitamura Advantage"):

    • Concentrate the reaction mixture to ~20% volume.

    • Dilute with Ethyl Acetate (EtOAc) or Ether.

    • Wash 2x with Water. Crucial Step: The byproduct (1,3-dimethylimidazolidin-2-imine) is highly water-soluble.[2] This wash removes the byproduct and the hexafluorophosphate salts, leaving the pure diazo compound in the organic layer.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Often not required. If necessary, flash chromatography on silica gel.

Protocol B: Direct Conversion of Primary Amines to Azides

Target: Synthesis of organic azides from primary amines without metal catalysts.[1][3]

Reagents:

  • Primary Amine (1.0 equiv)[4]

  • ADMP (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (2.0 equiv)

  • Solvent: Acetonitrile[1][5][2][6]

Workflow:

  • Dissolve amine and DMAP in MeCN.

  • Add ADMP at room temperature.[1]

  • Heat to 50°C if the amine is sterically hindered or electron-deficient; otherwise, stir at RT.

  • Workup: Dilute with ether, wash with 1N HCl (to remove excess DMAP and the guanidine byproduct), then wash with saturated

    
     and brine.
    

Part 5: Troubleshooting & Optimization

Decision Matrix for Reaction Optimization

Optimization_FlowStartReaction Stalled / Low Yield?Check1Is Substrate Acidic?(pKa < 13)Start->Check1Action1Use DBU or KOtBu(Stronger Base needed)Check1->Action1No (Weakly Acidic)Check2Is Product Unstable?Check1->Check2YesAction2Perform at 0°CAvoid Acidic WorkupCheck2->Action2YesCheck3Solubility Issues?Check2->Check3NoAction3Switch to DMF or DMSO(ADMP is soluble)Check3->Action3Yes

Figure 2: Troubleshooting logic for ADMP-mediated transformations.

Critical Considerations
  • Base Strength: For simple 1,3-diketones,

    
     is sufficient. For 
    
    
    -keto esters or amides, DBU is preferred due to the higher pKa required for complete deprotonation.
  • Solvent Compatibility: While MeCN is standard, ADMP is compatible with DCM, THF, and DMF. Avoid alcohols if transesterification is a risk, although ADMP itself is stable in alcohols.

  • Safety Note: While ADMP is "safe," diazo compounds (the products) are potentially energetic.[7][5][2] Always perform diazo synthesis behind a blast shield and avoid concentrating diazo compounds to dryness if they have high C/N ratios (< 6 carbons per azide/diazo).

References

  • Original Synthesis & Application: Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[5]

  • Diazo Transfer to Active Methylenes: Kitamura, M., Tashiro, N., & Okauchi, T. (2009).[2] 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds.[2] Synlett, 2009(18), 2931-2934.

  • Amine to Azide Transformation: Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014). A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[7][1][5][8][3][4] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[8]

  • Safety Comparison: Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[9] Organic Letters, 9(19), 3797-3800. (Contextual comparison for safety).

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate as a diazo transfer reagent.

[1]

Executive Summary

In the landscape of high-energy nitrogen chemistry, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) has emerged as a paradigm-shifting reagent. Historically, diazo transfer reactions—critical for synthesizing diazo compounds and organic azides—relied on sulfonyl azides like tosyl azide (


1

ADMP represents a "Safety-by-Design" solution. It is a crystalline, shelf-stable solid with a high decomposition threshold (>200°C), offering a distinct kinetic and thermodynamic profile that mitigates the hazards of traditional liquid azides.[2] This guide provides a comprehensive technical breakdown of ADMP, from its mechanistic underpinnings to validated experimental protocols for drug discovery and complex synthesis.

Strategic Profile: ADMP vs. Legacy Reagents

For the medicinal chemist, the choice of reagent is often a trade-off between reactivity and safety. ADMP disrupts this zero-sum game.

Comparative Technical Analysis
FeatureTosyl Azide (

)
Triflyl Azide (

)
ADMP (Kitamura's Reagent)
Physical State Oily LiquidLiquid (usually in solution)Crystalline Solid
Shock Sensitivity High (Explosive potential)Severe (Must be prepared in situ)Low (Passed impact/friction tests)
Shelf Stability Poor (Degrades at RT)Very Poor (Use immediately)Excellent (>2 months at -10°C)
Byproduct Removal Difficult (Chromatography required)DifficultFacile (Water-soluble)
Atom Economy ModerateLowHigh
Reaction pH BasicBasicMildly Basic
The "Self-Validating" Advantage

The primary operational advantage of ADMP is the solubility differential between the reagent and its byproduct. The reaction generates 2-imino-1,3-dimethylimidazolidine , which is highly water-soluble.

  • Validation: If the organic layer retains the byproduct after an aqueous wash, the protocol has failed.

  • Success Metric: A simple aqueous extraction typically yields the pure diazo product in the organic phase, often eliminating the need for column chromatography.

Mechanistic Architecture

Understanding the mechanism is crucial for troubleshooting difficult substrates. ADMP functions via a Regitz-type diazo transfer , but the electrophilicity of the imidazolinium core alters the transition state energy compared to sulfonyl azides.

Pathway Visualization

The following diagram illustrates the diazo transfer to a 1,3-dicarbonyl substrate.

ADMP_MechanismSubstrate1,3-Dicarbonyl(Nucleophile)EnolateEnolate AnionSubstrate->Enolate DeprotonationBaseBase(TEA/DBU)Base->EnolateIntermediateTetrahedralIntermediateEnolate->Intermediate Nucleophilic Attackon Terminal NADMPADMP Reagent(Electrophile)ADMP->IntermediateTransitionFragmentationTransition StateIntermediate->Transition Electron ReorganizationProduct2-Diazo-1,3-dicarbonylTransition->Product N2 TransferByproductImidazolin-2-imine(Water Soluble)Transition->Byproduct Elimination

Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the formation of the resonance-stabilized diazo compound and the energetically favorable elimination of the guanidine-like byproduct.

Experimental Protocols

These protocols are synthesized from the foundational work of Kitamura et al. and optimized for reproducibility in a pharmaceutical research setting.

Protocol A: Diazo Transfer to 1,3-Dicarbonyls

Target: Synthesis of

3

Reagents:

  • Substrate (1.0 equiv)

  • ADMP (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or DBU (for less acidic substrates)
    
  • Solvent: Acetonitrile (

    
    ) or THF
    

Workflow:

  • Preparation: Dissolve the 1,3-dicarbonyl substrate in

    
     (0.1 M concentration) under an inert atmosphere (
    
    
    or
    
    
    ).
  • Cooling: Cool the solution to 0°C using an ice bath. Note: While ADMP is stable, controlling the exotherm of the deprotonation/transfer step ensures regioselectivity.

  • Base Addition: Add

    
     dropwise. Stir for 10 minutes to ensure enolate formation.
    
  • Reagent Addition: Add solid ADMP in a single portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Monitor by TLC (typically 15 min to 4 hours).

  • Workup (The Critical Step):

    • Concentrate the reaction mixture to ~20% volume.

    • Dilute with diethyl ether (

      
      ) or ethyl acetate (
      
      
      ).
    • Wash 1: Water (removes imidazolinium byproduct).[4]

    • Wash 2: Brine.

    • Dry over

      
       and concentrate.
      
  • Result: The residue is usually the pure diazo compound.

Protocol B: Direct Synthesis of Organic Azides from Primary Amines

Target: Conversion of


Reagents:

  • Primary Amine (1.0 equiv)

  • ADMP (1.2 equiv)

  • DMAP (2.0 equiv) or DBU (for non-nucleophilic amines)

  • Solvent: Acetonitrile (

    
    )[5]
    

Workflow:

  • Dissolution: Combine the amine and DMAP in

    
     at room temperature.
    
  • Addition: Add ADMP.

  • Heating: Heat the mixture to 50°C. Note: Unlike 1,3-dicarbonyls, amines require thermal activation to overcome the activation energy of the initial nucleophilic attack.

  • Monitoring: Reaction is typically complete within 2–6 hours.

  • Workup: Dilute with

    
    , wash extensively with water (3x) to remove the DMAP salts and ADMP byproduct.
    

Decision Logic: When to Use ADMP?

Use the following logic flow to determine if ADMP is the correct reagent for your specific synthesis campaign.

Reagent_SelectionStartStart: Need Diazo/Azide GroupSubstrateTypeSubstrate Type?Start->SubstrateTypeDicarbonyl1,3-DicarbonylSubstrateType->DicarbonylAminePrimary AmineSubstrateType->AmineAlcoholAlcoholSubstrateType->AlcoholSafetyCheckIs Scale > 10g?Dicarbonyl->SafetyCheckUseADMPUSE ADMP(High Safety, Easy Workup)Amine->UseADMPStandard ChoiceAlcohol->UseADMPAlternative (with DBU)UseDPPAUse DPPA(Mitsunobu Conditions)Alcohol->UseDPPAStandardStabilityCheckIs Product Acid Sensitive?SafetyCheck->StabilityCheckNoSafetyCheck->UseADMPYes (Avoid Liquid Azides)StabilityCheck->UseADMPYes (Mild Conditions)UseTfN3Use TfN3(Higher Reactivity required)StabilityCheck->UseTfN3No (If very hindered)

Figure 2: Decision matrix for selecting ADMP over traditional reagents like Triflyl Azide or DPPA.

Safety & Handling (E-E-A-T Compliance)

While ADMP is engineered for safety, it remains an energetic material. The following guidelines must be strictly observed to maintain a safe working environment.

  • Thermal Limit: Do not heat ADMP or reaction mixtures containing ADMP above 100°C . DSC data indicates exothermic decomposition begins at approximately 200°C; a 100°C safety margin is industry standard.[1]

  • Solvent Compatibility: Avoid using halogenated solvents (like DCM) if possible, as azides can form explosive di- and tri-azidomethane species over long periods, although this is less of a concern with ADMP than with sodium azide. Acetonitrile is the preferred solvent.

  • Waste Disposal: Aqueous waste streams containing the imidazolinium byproduct should be treated as non-explosive chemical waste. However, any organic phase potentially containing residual azide species should be quenched (e.g., with phosphines) before disposal if unreacted reagent is suspected.

  • Storage: Store in a tightly sealed container at -10°C to 0°C. ADMP is not significantly hygroscopic, but moisture exclusion prevents hydrolysis over long-term storage.

References

  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[3][6] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis, 2011(7), 1037–1044.[3] Link[3][6]

  • Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[3][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[8][1][2][3][5][7] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[3] Link

  • Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).[4] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett, 23(09), 1335–1338. Link

  • Organic Syntheses. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[1] Link

IUPAC nomenclature and synonyms for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate , widely recognized in the scientific community by its acronym ADMP , is a high-performance diazo-transfer reagent.[1][2][3][4] It is engineered to replace hazardous traditional reagents like triflyl azide (


) and tosyl azide (

) by offering superior thermal stability and crystallinity without compromising reactivity.

This guide analyzes the compound's nomenclature, structural resonance, and application protocols, specifically addressing the IUPAC distinctions between its "imidazolinium" and "imidazolidinium" designations.

Key Chemical Identifiers
ParameterValue
Common Name ADMP
CAS Registry Number 1266134-54-6
Molecular Formula

Molecular Weight 285.13 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Acetonitrile (MeCN), DMSO; slightly soluble in

Nomenclature & Structural Analysis

The nomenclature for ADMP often causes confusion due to the resonance delocalization inherent in its guanidinium-like core. The name provided in the topic—2-Azido-1,3-dimethylimidazolidin-1-ium—is a specific systematic construction that describes the saturated ring system bearing a cationic charge.

The "Imidazolinium" vs. "Imidazolidinium" Distinction

The core ambiguity lies in the saturation of the


 bonds within the 5-membered ring.
  • Imidazolinium (Common Usage): The term "imidazolinium" (specifically 4,5-dihydroimidazolium) implies a double bond character within the

    
     triad. This reflects the resonance stabilization of the cation, where the positive charge is delocalized across the nitrogen atoms and the central carbon.
    
  • Imidazolidin-1-ium (Systematic Precision): The term "imidazolidine" refers to the fully saturated ring. By naming it an imidazolidin-1-ium, the nomenclature emphasizes the protonated or alkylated state of a saturated amine skeleton. However, because the C2 position bears an azido group, the double-bond character is chemically significant.

  • PubChem/IUPAC Variation: Databases like PubChem often index the neutral resonance form, referring to it as 2-diazonioimino-1,3-dimethylimidazolidine .

Synonyms and Trade Names
Name TypeSynonymContext
Acronym ADMP Standard literature abbreviation.
Trade Name 2-Azido-1,3-dimethylimidazolinium hexafluorophosphateMost common vendor catalog name (Sigma, TCI).
Systematic 2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium

Describes the partial saturation explicitly.
IUPAC (Alt) 2-Diazonioimino-1,3-dimethylimidazolidine

Emphasizes the diazo character of the substituent.[5]
Structural Visualization (Graphviz)

The following diagram illustrates the relationship between the nomenclature components and the physical structure of ADMP.

ADMP_Structure cluster_0 Nomenclature Logic Core Core Scaffold: 1,3-Dimethylimidazolidine Resonance Resonance Stabilization: Guanidinium-type Cation Core->Resonance Delocalization Substituent Substituent (C2): Azido (-N3) Group Substituent->Core Attached at C2 Counterion Counterion: Hexafluorophosphate (PF6-) FinalName Full Compound: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate Counterion->FinalName Stabilizes Salt Resonance->FinalName Defines Cationic Character

Caption: Structural decomposition of ADMP, highlighting the interaction between the imidazolidine core, the azido substituent, and the stabilizing counterion.

Physical & Chemical Properties

ADMP is engineered for safety.[2][3][5] Unlike organic azides which are notoriously shock-sensitive, the lattice energy provided by the hexafluorophosphate anion (


) renders ADMP a stable solid at room temperature.
  • Thermal Stability: Decomposition onset is typically >200°C. However, safety protocols recommend maintaining reaction temperatures below 100°C to preserve the diazo-transfer capability without degradation.[3][5]

  • Hygroscopicity: Low.[3] It is generally non-hygroscopic compared to its chloride analogs (e.g., ADMC), making it easier to weigh and handle in open air.

  • Reactivity Profile: It acts as an electrophilic azide source. The electron-deficient imidazolinium ring activates the azide group for nucleophilic attack by amines.

Synthesis & Preparation

While commercially available, ADMP can be synthesized via a two-step protocol starting from 2-chloro-1,3-dimethylimidazolinium chloride (DMC).

  • Anion Exchange: DMC is treated with Potassium Hexafluorophosphate (

    
    ) to switch the counterion from chloride to 
    
    
    
    , yielding 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate. This step is crucial for imparting crystallinity and non-hygroscopic properties.
  • Azidation: The intermediate is reacted with Sodium Azide (

    
    ) in acetonitrile. The chloride at the C2 position is displaced by the azide ion.
    

Reaction Scheme Summary:



Applications: Diazo Transfer Protocols

The primary utility of ADMP is the conversion of primary amines into azides (diazo transfer) and the diazotization of 1,3-dicarbonyl compounds.[1]

Protocol: Conversion of Primary Amines to Azides

This reaction is a safer alternative to the "shelf-stable" diazo transfer reagents of the past. It proceeds under mild conditions, often using DMAP (4-Dimethylaminopyridine) or DBU as a base.

Standard Workflow:

  • Dissolution: Dissolve the primary amine (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Base Addition: Add DMAP (1.2–2.0 equiv) to deprotonate the amine.

  • Reagent Addition: Add ADMP (1.0–1.2 equiv).

  • Incubation: Stir at room temperature (20–30°C). Reaction times vary from 15 minutes to several hours depending on steric hindrance.

  • Workup: The byproduct is 1,3-dimethyl-2-imidazolidinone (DMI), which is water-soluble.[5] The target organic azide is extracted into an organic solvent (e.g., Ethyl Acetate), while DMI and excess salts are washed away with water.

Mechanism of Action

The mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen of the azide group (or the C2 carbon depending on the specific pathway interpretation), followed by fragmentation.

Diazo_Transfer Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate (Unstable) Amine->Intermediate Nucleophilic Attack ADMP ADMP Reagent (Electrophile) ADMP->Intermediate Nucleophilic Attack Transition Proton Transfer & Fragmentation Intermediate->Transition Base (DMAP) Product Organic Azide (R-N3) Transition->Product Formation Byproduct Byproduct: 1,3-Dimethyl-2-imidazolidinone (Water Soluble) Transition->Byproduct Elimination

Caption: Mechanistic pathway of diazo transfer using ADMP. The water-soluble byproduct simplifies purification.[4]

Safety & Handling (MSDS Context)

Although ADMP is classified as "safe" relative to


, it is still an energetic compound.
  • Impact Sensitivity: Tests indicate ADMP is insensitive to impact and friction under standard laboratory conditions.[3]

  • Decomposition: Exothermic decomposition occurs >200°C.[3][5]

  • Storage: Store at -20°C or 2–8°C. Keep container tightly closed to prevent slow hydrolysis, although it is relatively stable to moisture.

  • Disposal: Treat as hazardous chemical waste. Do not concentrate reaction mixtures to dryness if unreacted azide sources are present, although ADMP itself is stable.

References

  • Kitamura, M., et al. (2014).[6] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][6][7] Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (n.d.).[8] 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Product Sheet.

  • PubChem. (2025).[6] 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (Compound Summary). National Library of Medicine.

  • Kitamura, M., et al. (2012).[4] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett.

  • TCI Chemicals. (n.d.). Product A2457: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[2][4][6][8]

Sources

Molecular formula and weight of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)

Executive Summary

In the landscape of organic synthesis, the safe and efficient installation of azide (


) functionalities is a critical competency for drug discovery and materials science.[1][2] Historically, this has necessitated the use of hazardous reagents like triflyl azide (

) or tosyl azide, which pose significant explosion risks and shelf-life limitations.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in diazo transfer technology. As a crystalline, non-hygroscopic, and thermally stable salt, ADMP offers a high-safety alternative that does not compromise on reactivity.[3][4][5] This guide details the physicochemical properties, mechanistic actions, and validated protocols for deploying ADMP in high-value synthetic workflows.

Part 1: Physicochemical Profile[3][4][5]

ADMP exists as a stable ionic pair.[1] The cationic imidazolinium core provides the electrophilic potential for diazo transfer, while the hexafluorophosphate anion confers crystallinity and stability.[1]

Table 1: Critical Data Sheet

PropertyValueNotes
Common Name ADMPAcronym derived from A zido-D iM ethylimidazolinium P hosphate
CAS Number 1266134-54-6
Molecular Formula

Cation:

; Anion:

Molecular Weight 285.13 g/mol
Melting Point 205 – 210 °CDecomposes upon melting
Appearance White crystalline powderNon-hygroscopic
Solubility High: Acetonitrile (MeCN), DMFLow:

, Hexane,

Solubility profile facilitates easy workup
Decomposition Temp

Determined via DSC; significantly safer than

Part 2: Mechanistic Insight

The efficacy of ADMP stems from the electrophilicity of the C-2 position on the imidazolinium ring. Unlike sulfonyl azides which transfer the diazo group via a sulfonyl-stabilized transition state, ADMP operates via an addition-elimination pathway that releases a water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI).

Mechanism of Diazo Transfer to Primary Amines
  • Activation: The base (e.g., DMAP) deprotonates or activates the primary amine.

  • Nucleophilic Attack: The amine attacks the C-2 carbon of the ADMP cation.

  • Transfer & Fragmentation: Through a tetrahedral intermediate, the diazo group is transferred to the amine nitrogen, expelling the stable DMI byproduct.

ADMP_Mechanism Reagents Primary Amine (R-NH2) + ADMP Intermediate Tetrahedral Intermediate Reagents->Intermediate + Base (DMAP) Nucleophilic Attack at C-2 Transition Diazo Transfer Transition State Intermediate->Transition Proton Transfer Products Organic Azide (R-N3) + DMI (Byproduct) Transition->Products Fragmentation

Figure 1: Mechanistic pathway for the conversion of primary amines to azides using ADMP.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of Organic Azides from Primary Amines

Target Audience: Medicinal chemists requiring late-stage functionalization.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv)

  • Base: 4-Dimethylaminopyridine (DMAP) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in MeCN (5.0 mL).

  • Addition: Add DMAP (2.0 mmol) followed by ADMP (1.2 mmol) at room temperature (

    
    ).
    
    • Note: For highly unreactive amines (e.g., electron-deficient anilines), mild heating to

      
       may be required.
      
  • Monitoring: Stir the reaction mixture. Monitor consumption of the starting amine via TLC or LC-MS. Typical reaction time is 1–4 hours.

  • Workup (Self-Validating Step):

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in

      
       or EtOAc.
      
    • Wash: Wash the organic layer with water (

      
      ) and brine.
      
    • Why? The byproduct DMI and excess ADMP salts are highly water-soluble.[6][7] A clean aqueous wash effectively removes them, leaving the pure azide in the organic phase.

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (though often not required due to the clean reaction profile).
    
Protocol B: Diazo Transfer to 1,3-Dicarbonyl Compounds

Target Audience: Synthetic chemists building diazo scaffolds for carbene chemistry.[3]

Reagents:

  • Substrate: 1,3-Dicarbonyl (1.0 equiv)

  • Reagent: ADMP (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DBU (1.2 equiv)
    
  • Solvent: THF or MeCN

Workflow:

  • Dissolve the 1,3-dicarbonyl compound in THF.

  • Cool to

    
     (ice bath) to control the exotherm of deprotonation.
    
  • Add the base dropwise, followed by the addition of ADMP.

  • Allow to warm to room temperature and stir for 2–12 hours.

  • Workup: Dilute with

    
    , wash extensively with water to remove DMI and ammonium salts. Evaporate solvent to yield the 2-diazo-1,3-dicarbonyl compound.
    

Protocol_Workflow Start Start: Substrate + MeCN AddReagents Add Base (DMAP) + ADMP Start->AddReagents Reaction Stir at 25°C (1-4h) Monitor via TLC AddReagents->Reaction Quench Dilute with Et2O/EtOAc Reaction->Quench Wash Aqueous Wash (H2O) *Removes DMI & Salts* Quench->Wash Finish Concentrate & Dry Yield: Pure Azide Wash->Finish

Figure 2: Operational workflow for ADMP-mediated diazo transfer, highlighting the critical purification step.

Part 4: Safety & Handling (E-E-A-T Core)

While ADMP is engineered for safety, it remains a high-energy azide precursor. The following safety data distinguishes it from traditional reagents.

  • Impact Sensitivity:

    • ADMP: Negative (No explosion at limit of testing).[5][8]

    • TfN3: High (Explosion risk).

    • Implication: ADMP can be weighed and transferred using standard spatulas without the extreme friction precautions required for sulfonyl azides.

  • Thermal Stability:

    • Differential Scanning Calorimetry (DSC) shows onset of decomposition at

      
       .[5][8]
      
    • Protocol Limit: Do not heat reaction mixtures above ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to maintain a wide safety margin.[5][8]
      
  • Storage:

    • Store at

      
       for long-term stability.
      
    • Keep container tightly sealed to prevent moisture ingress, although the compound is not significantly hygroscopic.

References

  • Kitamura, M., et al. (2014).[4][9] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[4][5][8][10] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[4][10]

  • Kitamura, M., & Murakami, K. (2015).[5][10] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP).[4][5][8][6][7] Organic Syntheses, 92, 171-181.[5]

  • Kitamura, M., et al. (2012).[6] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[6] Synlett, 23(09), 1335-1338.

Sources

Technical Whitepaper: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) , structured for researchers and drug development professionals.

Next-Generation Diazo-Transfer Reagent for Precision Organic Synthesis

Executive Summary

In the landscape of organic synthesis, the introduction of the azido functionality (–N₃) is a critical transformation, particularly for "Click Chemistry" (CuAAC) and the synthesis of nitrogen heterocycles. Historically, this process relied on hazardous reagents like triflyl azide (TfN₃) , which poses severe explosion risks and has a short shelf life.

ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) has emerged as the superior alternative. Developed by Kitamura et al., ADMP combines high reactivity with exceptional thermal stability, offering a crystalline, non-hygroscopic, and shelf-stable solution. This guide details the mechanistic underpinnings, validated protocols, and safety profiles of ADMP, establishing it as the new standard for diazo-transfer reactions.

Chemical Profile & Stability Analysis

ADMP is an imidazolinium salt characterized by an electron-deficient core that activates the azide moiety for nucleophilic attack. Unlike sulfonyl azides, the imidazolinium scaffold provides a unique balance of electrophilicity and stability.

Physicochemical Properties
PropertySpecification
IUPAC Name 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate
CAS Number 1266134-54-6
Formula C₅H₁₀F₆N₅P
Molecular Weight 285.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in CH₃CN, DMSO, DMF; Insoluble in Et₂O
Hygroscopicity Non-hygroscopic (Stable in air)
Thermal Stability & Safety Data

Safety is the primary driver for ADMP adoption. Differential Scanning Calorimetry (DSC) and sensitivity tests confirm its robust profile compared to traditional reagents.

TestADMP ResultTriflyl Azide (TfN₃)Implication
Decomposition Temp (DSC) ~200 °C (Exothermic)~160 °C (Violent)ADMP allows for heated reactions (up to 50-80°C) without immediate decomposition risks.
Impact Sensitivity > 25 N m < 2 N m (Very Sensitive)Safe for standard laboratory handling and transport.
Friction Sensitivity > 360 N < 10 NReduced risk during weighing and spatula transfer.

Critical Safety Note: While ADMP is significantly safer than TfN₃, it is still an energetic azide compound. Standard safety precautions (blast shields, fume hoods) must be maintained, especially on scales >10 mmol.

Mechanistic Insight: The Diazo Transfer

ADMP functions as a "diazo donor." The reaction mechanism depends on the nucleophilicity of the substrate and the base employed. The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI) , is highly water-soluble, facilitating facile purification.[1][2][3][4][5]

Mechanism for Primary Amines

The transformation of a primary amine (


) to an organic azide (

) proceeds via a base-mediated pathway.[6]
  • Activation : The base (typically DMAP or DBU) activates the amine or the reagent.

  • Nucleophilic Attack : The amine nitrogen attacks the terminal nitrogen of the azide moiety on the ADMP core.

  • Fragmentation : The intermediate decomposes to release the organic azide and the 2-amino-imidazolinium species, which hydrolyzes/tautomerizes to DMI.

ADMP_Mechanism ADMP ADMP Reagent (Electrophilic) Inter1 Tetrazene-like Intermediate ADMP->Inter1 Amine Primary Amine (R-NH2) Amine->Inter1 Nucleophilic Attack Base Base (DMAP/DBU) Base->Amine Deprotonation/Activation Azide Organic Azide (R-N3) Inter1->Azide Diazo Transfer & Fragmentation DMI Byproduct: DMI (Water Soluble) Inter1->DMI

Figure 1: Simplified mechanistic flow of diazo transfer from ADMP to primary amines.

Experimental Protocols

The following protocols are based on the foundational work by Kitamura et al. and optimized for reproducibility.

Protocol A: Synthesis of Aryl/Alkyl Azides from Primary Amines

Scope: Suitable for anilines, benzylic amines, and aliphatic amines.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv)

  • Base: DMAP (1.2 equiv) for anilines; DBU (1.5 equiv) for alkyl amines.

  • Solvent: Acetonitrile (CH₃CN).

Workflow:

  • Preparation : In an oven-dried flask, dissolve the Primary Amine (1.0 mmol) and Base (1.2–1.5 mmol) in CH₃CN (2.0 mL).

  • Addition : Add ADMP (1.2 mmol) dissolved in CH₃CN (1.0 mL) dropwise at room temperature.

  • Reaction : Stir the mixture at 30 °C (for reactive amines) to 50 °C (for electron-deficient anilines) for 1–2 hours. Monitor via TLC (disappearance of amine).

  • Quench : Dilute with saturated aqueous NaHCO₃.

  • Workup : Extract with CH₂Cl₂ or EtOAc. Wash the organic layer with water (critical to remove DMI byproduct) and brine.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography if necessary (often high purity is achieved after extraction).

Protocol B: Direct Synthesis of Azides from Alcohols

Scope: Direct conversion of primary/secondary alcohols to azides (avoiding Mitsunobu conditions).

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: ADMP (1.2–1.5 equiv)

  • Base: DBU (2.0 equiv)

  • Solvent: CH₃CN.

Workflow:

  • Dissolve Alcohol and DBU in CH₃CN.

  • Add ADMP at 0 °C or RT.

  • Stir at RT for 2–12 hours.

  • Standard aqueous workup removes the DMI byproduct and excess DBU.

Visualization of Workflow

Protocol_Workflow Start Start: Dissolve Substrate (Amine/Alcohol) + Base AddADMP Add ADMP Solution (in CH3CN) Start->AddADMP React Reaction 30-50°C, 1-2h AddADMP->React Quench Quench with aq. NaHCO3 React->Quench Extract Extraction (CH2Cl2) & Water Wash Quench->Extract Isolate Isolate Organic Azide (DMI removed in aqueous phase) Extract->Isolate

Figure 2: Step-by-step experimental workflow for ADMP-mediated azide synthesis.

Applications & Substrate Scope

ADMP demonstrates broad compatibility across various functional groups, often outperforming TfN₃ in tolerance and yield.

Substrate ClassConditionsYield RangeNotes
Electron-Rich Anilines DMAP, 30 °C90–99%Rapid conversion; no metal catalyst required.
Electron-Poor Anilines DMAP, 50 °C85–95%Requires mild heating; TfN₃ often fails here.
Alkyl Amines DBU, RT80–95%Stronger base (DBU) prevents guanidine byproduct formation.
1,3-Dicarbonyls Et₃N, RT90–98%Forms 2-diazo-1,3-dicarbonyls; mild conditions preserve esters.
Alcohols DBU, RT70–90%Direct substitution; avoids Ph₃P/DEAD (Mitsunobu) waste.

References

  • Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[7][6] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[7][1][4][5][8][9] Organic & Biomolecular Chemistry. Link

  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[7] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis. Link[7]

  • Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012). Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett. Link

  • Kitamura, M., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , a highly efficient, crystalline, and relatively stable diazo-transfer reagent.[1] Unlike traditional sulfonyl azides (e.g., tosyl azide or triflyl azide), which pose significant explosion hazards and shelf-life instability, ADMP offers a safer profile with comparable reactivity.

The protocol describes the nucleophilic substitution of the chloro group in 2-Chloro-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (CDM-PF₆) with an azide moiety. This method yields high-purity ADMP suitable for the direct conversion of primary amines and alcohols into organic azides under mild, metal-free conditions.[2]

Safety & Handling (CRITICAL)

While ADMP is engineered for stability, all azido compounds possess inherent energy. Strict adherence to the following safety pillars is mandatory:

  • Explosion Hazard: Although ADMP passes impact and friction sensitivity tests, it has an exothermic decomposition onset at ~200°C .[3][4][5] Never heat reaction mixtures or the isolated solid above 100°C .

  • Blast Protection: All reactions, rotary evaporation, and vacuum drying steps must be performed behind a blast shield or sash.

  • Chemical Incompatibility: Avoid contact with strong acids (formation of hydrazoic acid,

    
    , which is highly toxic and explosive) and heavy metals (formation of shock-sensitive metal azides).
    
  • PPE: Standard PPE plus a face shield and leather gloves are recommended during the isolation of the solid.

Reaction Mechanism

The synthesis proceeds via an


 reaction where the azide anion (

) displaces the chloride leaving group on the guanidinium-like carbon center. The non-nucleophilic hexafluorophosphate anion (

) ensures the product precipitates cleanly or crystallizes well, unlike the hygroscopic chloride salts.

ReactionMechanism Start CDM-PF6 (Electrophile) TS Transition State (Azide Attack / Cl Departure) Start->TS + MeCN Reagent Sodium Azide (Nucleophile) Reagent->TS Product ADMP (Target) TS->Product Byproduct NaCl (Precipitate) TS->Byproduct

Figure 1: Mechanistic pathway for the conversion of CDM-PF₆ to ADMP via nucleophilic substitution.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[3][4][6]Role
CDM-PF₆ (Starting Material)101385-69-31.0Precursor
Sodium Azide (

)
26628-22-81.2Nucleophile
Acetonitrile (MeCN)75-05-8SolventReaction Medium
Diethyl Ether (

)
60-29-7SolventPrecipitant
Toluene/Acetone -SolventRecrystallization
Equipment
  • 250 mL Round-bottom flask (oven-dried).

  • Magnetic stir bar (Teflon-coated).[3][4]

  • Sintered glass funnel (Medium porosity) or Büchner funnel.[3][4]

  • Rotary evaporator (Bath temp < 40°C).

  • Vacuum drying oven or desiccator.

Detailed Protocol

Phase 1: Reaction Setup
  • Preparation: Ensure all glassware is oven-dried. The starting material, CDM-PF₆, is moisture-sensitive; weigh it quickly to minimize exposure to ambient humidity.[4]

  • Charging: To a 250 mL round-bottom flask equipped with a stir bar, add CDM-PF₆ (10.0 g, 31.2 mmol) .

  • Solvation: Add Acetonitrile (40 mL) . Stir until the solid is mostly suspended/dissolved.

  • Reagent Addition: Add Sodium Azide (2.43 g, 37.4 mmol, 1.2 equiv) in a single portion.

    • Note: The reaction is slightly exothermic.[3][4] Ensure the vessel is open to a nitrogen line or drying tube to prevent pressure buildup, though gas evolution is not expected.

Phase 2: Reaction & Workup
  • Stirring: Stir the mixture vigorously at room temperature (20–25°C) for 1 to 2 hours .

    • Observation: The mixture will become a white suspension as NaCl precipitates out of the acetonitrile solution.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (or a Celite pad) to remove the insoluble NaCl byproduct. Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

    • Critical: Do not let the filtrate dry out completely on the filter if using paper; keep it wet to avoid static hazards with residual azides.

  • Concentration: Transfer the clear filtrate to a round-bottom flask. Concentrate the solution using a rotary evaporator.

    • Safety Limit:Bath temperature must NOT exceed 40°C. Reduce volume to approximately 10–15 mL (do not evaporate to dryness).

Phase 3: Isolation & Purification[3]
  • Precipitation: Slowly pour the concentrated acetonitrile solution into a stirred Erlenmeyer flask containing Diethyl Ether (100 mL) .

    • Result: ADMP will precipitate immediately as a white solid.

  • Collection: Filter the white solid using a clean Büchner funnel. Wash with cold Diethyl Ether (3 x 15 mL).

  • Drying: Dry the solid under vacuum (0.2 mmHg) at room temperature for 6–12 hours.

  • Recrystallization (Optional for >99% Purity):

    • Dissolve the crude solid in a minimum amount of warm Acetone.

    • Add Toluene (1:1 ratio relative to acetone) slowly.

    • Cool to -20°C overnight. Collect crystals by filtration.[3]

Process Workflow Visualization

SynthesisWorkflow Step1 Dissolve CDM-PF6 in Acetonitrile Step2 Add Sodium Azide (Stir 2h @ RT) Step1->Step2 Step3 Filter Suspension (Remove NaCl) Step2->Step3 Step4 Concentrate Filtrate (Rotovap < 40°C) Step3->Step4 Filtrate Waste Solid Waste (Salt) Step3->Waste Solid (NaCl) Step5 Precipitate in Diethyl Ether Step4->Step5 Step6 Vacuum Dry (Yield: ~85-95%) Step5->Step6

Figure 2: Operational workflow for the isolation of ADMP.

Quality Control & Characterization

Verify the product identity and purity using the following parameters.

ParameterSpecificationDiagnostic Signal
Appearance White Crystalline Solid-
Melting Point 202–204°C (Decomp)Do not exceed this temp during testing.[3]
IR Spectroscopy Azide Stretch PresentStrong peak at ~2172 cm⁻¹
¹H NMR (CD₃CN)Purity Confirmationδ 3.05 (s, 6H, N-Me), 3.79 (s, 4H, CH₂)
¹⁹F NMR Counterion CheckDoublet at δ -71.7 (PF₆)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Starting MaterialEnsure CDM-PF₆ is dry. Use anhydrous Acetonitrile.
Product is Oily Residual SolventTriturate with more Diethyl Ether. Dry under high vacuum for longer periods.
Yellow Coloration DecompositionCheck if heating bath exceeded 40°C. Recrystallize immediately.
Incomplete Reaction Particle SizeEnsure vigorous stirring; CDM-PF₆ solubility is limited, reaction is heterogeneous.

References

  • Kitamura, M., & Murakami, K. (2015).[3] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[3] [Link]

  • Kitamura, M., Yano, M., Tashiro, N., Miyagawa, S., Sando, M., & Okauchi, T. (2011). 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for Primary Amines.[1][3][4][5] European Journal of Organic Chemistry, 2011(24), 4593–4597. [Link]

Sources

Application of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate for primary amine azidation.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe and Efficient Azidation of Primary Amines using ADMP

Executive Summary

This technical guide details the application of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) for the direct conversion of primary amines to organic azides (diazo transfer).[1][2][3][4][5][6] Unlike traditional reagents such as triflyl azide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) or sodium azide in acidic media, ADMP offers a distinct safety advantage: it is a crystalline, non-explosive, and shelf-stable solid.[7] This protocol provides a validated methodology for synthesizing alkyl and aryl azides under mild conditions, emphasizing the mechanistic rationale and safety parameters required for high-throughput and scale-up environments.

Strategic Advantages of ADMP

The selection of ADMP over legacy diazo-transfer reagents is driven by three critical factors:

  • Safety Profile: ADMP exhibits high thermal stability (decomposition onset >200 °C) and low impact sensitivity, eliminating the explosion hazards associated with the preparation and handling of triflyl azide or imidazole-1-sulfonyl azide intermediates.[1][7]

  • Operational Simplicity: It is a free-flowing, non-hygroscopic crystalline solid that can be weighed in air, removing the need for in situ generation of hazardous azide solutions.

  • Purification Efficiency: The reaction by-products (guanidinium salts/ureas) are highly water-soluble, allowing for product isolation via simple aqueous extraction without improved chromatography in many cases.[6]

Mechanism of Action: Diazo Transfer

The reaction proceeds via a nucleophilic attack of the primary amine on the terminal nitrogen of the ADMP azido group. Base catalysis is essential to deprotonate the ammonium intermediate and facilitate the elimination of the imidazolinium leaving group.

Mechanistic Pathway[6]
  • Activation: The base (typically DMAP or DBU) activates the primary amine.[6]

  • Nucleophilic Attack: The amine attacks the terminal nitrogen of ADMP, forming a tetrazene-like intermediate.[6]

  • Elimination: The intermediate collapses, expelling the stable 2-amino-1,3-dimethylimidazolinium species (which may hydrolyze to 1,3-dimethyl-2-imidazolidinone, DMI) and releasing the organic azide.[6]

ADMP_Mechanism Amine Primary Amine (R-NH2) Inter Tetrazene Intermediate Amine->Inter Nucleophilic Attack ADMP ADMP Reagent (Azido-imidazolinium) ADMP->Inter Nucleophilic Attack Base Base (DMAP/DBU) Base->Inter Deprotonation Azide Organic Azide (R-N3) Inter->Azide Diazo Transfer Byproduct Imidazolinium By-product Inter->Byproduct Elimination

Figure 1: Mechanistic pathway of ADMP-mediated diazo transfer.[1][6][7][8] The stability of the imidazolinium leaving group drives the reaction forward.

Standard Operating Procedure (SOP)

Protocol Source: Validated against Organic Syntheses (2015) and Kitamura et al. (2014).

Reagents and Materials[3][4][5][6][7][8][9][10][11][12]
  • Substrate: Primary Amine (1.0 equiv)[6]

  • Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6][6]

  • Base: 4-Dimethylaminopyridine (DMAP) (1.2 - 2.0 equiv)[6]

  • Solvent: Acetonitrile (MeCN) (Grade: HPLC or anhydrous)[6]

Step-by-Step Protocol
  • Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add the Primary Amine (1.0 mmol).

    • Dissolve in Acetonitrile (3.0 mL). Note: MeCN is preferred over DCM to avoid potential formation of diazomethane species, though DCM is chemically compatible.

  • Reagent Addition:

    • Add DMAP (1.2 mmol, 147 mg).[6] Stir until dissolved.

    • Add ADMP (1.2 mmol, 342 mg) in a single portion. The reaction mixture typically remains a suspension or becomes a clear solution depending on the amine.[6]

  • Reaction:

    • Stir the mixture at 30 °C to 50 °C .

    • Monitoring: Monitor via TLC or LC-MS.[6] Reaction times vary from 1 to 24 hours.

    • Observation: The mixture may turn slightly yellow or orange.[6]

  • Workup (Aqueous Wash):

    • Concentrate the reaction mixture under reduced pressure (optional, if MeCN volume is high).

    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether.[6]

    • Wash the organic layer with Water (2 x 10 mL) to remove the water-soluble imidazolinium by-products and excess ADMP.[6]

    • Wash with Brine (1 x 10 mL).[6]

    • Dry over anhydrous

      
      , filter, and concentrate.[6]
      
  • Purification:

    • The crude residue is often of sufficient purity (>95%) for subsequent click chemistry.[6]

    • If necessary, purify via silica gel flash chromatography (typically Hexanes/EtOAc).[6]

Optimization & Substrate Scope

The efficiency of ADMP varies with the nucleophilicity of the amine. The table below summarizes expected outcomes and modifications.

Substrate ClassExampleBase RecommendationTempExpected Yield
Alkyl Amines Benzylamine, OctylamineDMAP (1.2 eq)25-30 °C85-98%
Electron-Rich Anilines p-AnisidineDMAP (1.2 eq)30 °C90-95%
Electron-Poor Anilines p-NitroanilineDMAP (2.0 eq) or DBU50 °C70-85%
Amino Acid Esters Phenylalanine ethyl esterDMAP (1.5 eq)30 °C80-90%

Troubleshooting Guide:

  • Slow Reaction: If conversion is <50% after 6 hours, increase temperature to 50 °C. For highly deactivated anilines, switch base from DMAP to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]

  • Solubility Issues: If the substrate is insoluble in MeCN, THF or DMF can be used as co-solvents.

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup for your specific substrate.

Workflow Start Start: Primary Amine CheckType Is the Amine Aliphatic or Aromatic? Start->CheckType Aliphatic Aliphatic (Nucleophilic) CheckType->Aliphatic Aliphatic Aromatic Aromatic (Aniline) CheckType->Aromatic Aromatic CondA Standard Protocol: ADMP (1.2 eq) DMAP (1.2 eq) MeCN, 30°C Aliphatic->CondA CheckEWG Electron Withdrawing Groups Present? Aromatic->CheckEWG CheckEWG->CondA No (e.g., p-OMe) CondB Enhanced Protocol: ADMP (1.5 eq) DMAP (2.0 eq) or DBU MeCN, 50°C CheckEWG->CondB Yes (e.g., p-NO2)

Figure 2: Decision matrix for optimizing reaction conditions based on amine nucleophilicity.

Safety and Stability Data

While ADMP is safer than triflyl azide, standard chemical hygiene is required.[6]

  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows exothermic decomposition begins at approximately 200 °C .[1][6][7][9]

  • Impact Sensitivity: BAM Impact sensitivity > 25 J (classified as insensitive).[6]

  • Friction Sensitivity: BAM Friction sensitivity > 360 N.[6][7]

  • Storage: Store at 2–8 °C or -20 °C for long-term stability. Protect from light.[6]

  • Hazard Control: Perform reactions in a fume hood. Although ADMP is non-explosive, organic azides (products) with high nitrogen-to-carbon ratios (

    
    ) can be energetic.[6] Handle low molecular weight azides with caution.
    

References

  • Kitamura, M., et al. (2014).[4][5][6] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][3][4][5][6][7][8] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[5][6] [Link]

  • Kitamura, M., & Okauchi, T. (2015).[6] "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.[6][7] [Link]

  • Fischer, N., et al. (2012).[6][7] "2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: A Safe and Efficient Diazo-Transfer Reagent."[1][3][4][5][6][7][8] Journal of Organic Chemistry, 77(4), 1760–1764.[6] (Contextual citation regarding safety comparisons).

Sources

Use of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate in click chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Azide Installation for Click Chemistry using ADMP

Executive Summary

The success of "Click Chemistry"—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—relies entirely on the availability of high-purity azide precursors. While alkynes are chemically robust, introducing azide functionalities into primary amines (diazo transfer) has historically involved hazardous reagents like triflyl azide (


) or imidazole-1-sulfonyl azide (ISA).

This guide details the use of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , a crystalline, shelf-stable, and non-explosive diazo transfer reagent.[1][2] ADMP offers a superior safety profile and high efficiency in converting primary amines to azides in both organic synthesis and aqueous biomolecular labeling, serving as the critical "Step 1" in click chemistry workflows.

Scientific Grounding: Why ADMP?

The Safety & Stability Paradigm

Traditional diazo transfer reagents present significant safety risks. Triflyl azide is prepared in situ and is potentially explosive. ADMP replaces these with a stable imidazolinium salt structure.

FeatureTriflyl Azide (

)
Imidazole-1-sulfonyl Azide (ISA)ADMP (Recommended)
Physical State Liquid (in solution)Solid (low melting point)Crystalline Solid
Shelf Stability Poor (Must use fresh)ModerateHigh (Months at -20°C)
Explosive Risk High (Shock sensitive)ModerateLow (Non-explosive)
Solubility Organic onlyOrganicOrganic & Aqueous
Byproduct TriflamideSulfonamideUrea derivative (Water soluble)
Mechanism of Action

ADMP effects a diazo transfer.[2][3][4] The nucleophilic primary amine attacks the electrophilic terminal nitrogen of ADMP. Following proton transfer and elimination, the target azide is released along with a cyclic guanidine byproduct (2-imino-1,3-dimethylimidazolidine), which is non-toxic and easily removed.

ADMP_Mechanism Amine Primary Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter + Base ADMP ADMP Reagent (Electrophile) ADMP->Inter Azide Target Azide (R-N3) Inter->Azide Elimination Byprod Imidazolidine Byproduct Inter->Byprod

Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by base-mediated deprotonation.

Experimental Protocols

Protocol A: Small Molecule Azide Synthesis (Organic Phase)

Use Case: Converting amino-linkers, amino acids, or drug scaffolds to azides prior to click conjugation.

Reagents:

  • Substrate: Primary amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or DMAP (catalytic) with TEA.

  • Solvent: Acetonitrile (MeCN).[4]

Step-by-Step:

  • Dissolution: Dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Activation: Add DBU (2.0 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add ADMP (1.2 mmol, 342 mg) in one portion. The reaction typically turns slightly yellow.

  • Incubation: Stir at RT for 2–12 hours. Monitor by TLC (ninhydrin stain will disappear as amine is consumed).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate or DCM.

    • Wash with 1M HCl (to remove excess base and byproduct) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Validation: Verify azide formation via IR spectroscopy (distinct peak at ~2100

    
    ).
    
Protocol B: Protein/Biomolecule Labeling (Aqueous Phase)

Use Case: Installing azide handles on Lysine residues of proteins (e.g., BSA, Antibodies) for subsequent click labeling.

Reagents:

  • Protein: 1 mg/mL solution in PBS.

  • Reagent: ADMP (dissolved in minimal DMF or DMSO).

  • Buffer: 0.1 M Potassium Phosphate or Bicarbonate, pH 8.5 (Critical: Amine must be deprotonated).

Step-by-Step:

  • Buffer Exchange: Ensure the protein is in a buffer free of primary amines (NO Tris, NO Glycine). Exchange into 0.1 M Phosphate/Bicarbonate pH 8.5 using a spin column (e.g., Zeba Spin).

  • Reagent Prep: Prepare a 50 mM stock solution of ADMP in dry DMSO.

  • Reaction Assembly:

    • To 100 µL of Protein solution (approx. 10-50 µM), add ADMP stock.

    • Stoichiometry: Use 5–10 equivalents of ADMP per accessible Lysine residue.

    • Solvent Note: Keep final DMSO concentration < 5% to prevent denaturation.

  • Incubation: Incubate at 4°C for 12–16 hours or RT for 2–4 hours with gentle agitation.

  • Quenching & Purification:

    • Stop reaction by adding Tris buffer (50 mM) to scavenge excess ADMP.

    • Remove excess reagent via size-exclusion chromatography (PD-10 column) or dialysis against PBS (pH 7.4).

  • Result: The protein is now "Click-Ready" (

    
    ).
    
Protocol C: The Downstream "Click" Reaction (CuAAC)

Use Case: Conjugating the ADMP-modified molecule to an alkyne-fluorophore.

Reagents:

  • Azide-labeled Precursor (from Protocol A or B).

  • Alkyne-Tag (e.g., Alkyne-Cy5).

  • Catalyst:

    
     / THPTA (Ligand) / Sodium Ascorbate.
    

Step-by-Step:

  • Mix: Combine Azide-labeled substrate (10 µM) and Alkyne-Tag (20 µM) in PBS.

  • Catalyst Premix: In a separate tube, mix

    
     (1 mM) with THPTA (5 mM).
    
  • Initiate: Add Catalyst Premix to the reaction, followed immediately by Sodium Ascorbate (5 mM final).

  • Incubate: 1 hour at RT in the dark.

  • Finish: The covalent triazole bond is formed. Proceed to analysis (SDS-PAGE for proteins, LC-MS for small molecules).

Workflow Visualization

Workflow Start Starting Material (Primary Amine R-NH2) Step1 Step 1: Diazo Transfer (+ ADMP, pH 8.5) Start->Step1 Check Purification (Remove Byproducts) Step1->Check Intermed Click-Ready Intermediate (Azide R-N3) Check->Intermed Step2 Step 2: CuAAC Click (+ Alkyne-Tag, Cu Catalyst) Intermed->Step2 Final Final Conjugate (Triazole Product) Step2->Final

Figure 2: Complete workflow from native amine to final "clicked" conjugate using ADMP.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Synthesis) Incomplete deprotonationSwitch base to DBU or increase pH; ensure anhydrous solvent.
Precipitation (Protein) High DMSO/ADMP conc.Lower ADMP stoichiometry; add reagent slowly; keep DMSO <5%.
No "Click" Product Azide hydrolysisVerify Azide presence via IR or Staudinger reduction test before clicking.
Protein Degradation Copper toxicityIncrease THPTA ligand concentration during the Click step to protect the protein.

References

  • Kitamura, M., et al. (2014).[1] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry.

  • Kitamura, M., et al. (2011).[1] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1] Synthesis.

  • Sigma-Aldrich. "2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Product Sheet."

  • Goddard-Borger, E.D., & Stick, R.V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters. (Cited for comparison of safety profiles).

Sources

Standard protocols for using 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of organic azides and diazo compounds is a cornerstone of modern chemical biology and medicinal chemistry, particularly for "Click" chemistry (CuAAC) and carbene insertions. Historically, this required hazardous reagents like trifluoromethanesulfonyl azide (


) or tosyl azide (

), both of which pose significant explosion risks and shelf-life instability.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in safety and efficacy. Developed by Kitamura et al., ADMP is a crystalline, non-explosive, and shelf-stable diazo transfer reagent.[1][2] This guide outlines standardized protocols for its use, emphasizing its utility in converting primary amines to azides and 1,3-dicarbonyls to diazo species without metal catalysis.

Technical Profile & Safety Assessment

Comparative Reagent Analysis

ADMP offers a superior safety profile compared to legacy reagents. The high decomposition temperature allows for broader reaction handling windows.

FeatureADMP (Kitamura's Reagent)Triflyl Azide (

)
Tosyl Azide (

)
Physical State Crystalline Solid (White)Liquid (in situ prep recommended)Liquid
Explosive Hazard Non-explosive (Impact/Friction safe)High (Shock sensitive)Moderate/High (Heat sensitive)
Decomposition Temp

(Exothermic onset)
Unstable at RT

Shelf Life Months at

Prepare freshLimited
Byproduct Removal Water Soluble (Easy extraction)DifficultDifficult (Sulfonamide)
Mechanistic Pathway

The efficacy of ADMP relies on a diazo transfer mechanism. The nucleophile (amine or enolate) attacks the terminal nitrogen of the ADMP azide moiety. The driving force is the aromatization/stabilization of the leaving group, 1,3-dimethylimidazolidin-2-one (DMI), which is highly stable and water-soluble.

ADMP_Mechanism Substrate Substrate (Amine/Enolate) Complex Tetrazene-like Intermediate Substrate->Complex Nucleophilic Attack ADMP ADMP Reagent (Electrophile) ADMP->Complex Elimination Fragmentation Complex->Elimination Product Target Azide/Diazo Elimination->Product Byproduct Byproduct (DMI) (Water Soluble) Elimination->Byproduct

Figure 1: General mechanistic flow of ADMP-mediated diazo transfer. The reaction is driven by the irreversible extrusion of the stable DMI byproduct.

Application Protocols

Protocol A: Synthesis of Organic Azides from Primary Amines

This protocol is ideal for converting alkyl and aryl amines to their corresponding azides. Unlike


 methods, this does not  require copper catalysis.

Reagents:

  • Substrate: Primary Amine (

    
     equiv)[1][2]
    
  • Reagent: ADMP (

    
     equiv)
    
  • Base: 4-Dimethylaminopyridine (DMAP) (

    
     equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )[3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (

    
    ) in anhydrous 
    
    
    
    (
    
    
    ).
  • Base Addition: Add DMAP (

    
    ). Stir until dissolved.
    
    • Expert Insight: For highly nucleophilic amines, DMAP is sufficient. For electron-deficient anilines, stronger bases like DBU may be required, though DMAP is preferred to minimize side reactions.

  • Reagent Addition: Add ADMP (

    
    ) in a single portion.
    
    • Note: The reaction is generally slightly exothermic but does not require ice-cooling on small scales (

      
      ).
      
  • Incubation: Stir the reaction mixture at 30°C to 50°C .

    • Monitoring: Monitor by TLC or LC-MS. Conversion is usually complete within 2–12 hours. Look for the disappearance of the amine starting material.

  • Workup (Self-Validating Step):

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in

      
       or 
      
      
      
      .
    • Wash the organic layer with water (

      
      ) and brine.
      
    • Validation: The byproduct (DMI) and unreacted ADMP salts are highly water-soluble.[4] Efficient aqueous washing removes them, leaving the pure azide in the organic phase.

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography is rarely needed unless the substrate itself is impure.
    
Protocol B: Diazo Transfer to 1,3-Dicarbonyl Compounds

Used to synthesize


-diazo esters and ketones, which are precursors for carbene chemistry.

Reagents:

  • Substrate: 1,3-Dicarbonyl (e.g., Dimethyl malonate)

  • Reagent: ADMP (

    
     equiv)
    
  • Base: DBU (

    
     equiv) or 
    
    
    
  • Solvent: THF or

    
    
    

Step-by-Step Methodology:

  • Setup: Charge a flask with the 1,3-dicarbonyl substrate (

    
    ) and THF (
    
    
    
    ).
  • Deprotonation: Cool to

    
    . Add DBU (
    
    
    
    ) dropwise. Stir for 10 minutes to generate the enolate.
  • Transfer: Add ADMP (

    
    ) slowly.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (to quench excess base) and then water.
  • Analytics:

    • IR Verification: Check for the characteristic strong diazo stretch at

      
      .
      
    • NMR Verification: Confirm the disappearance of the

      
      -proton (CH) signal between the carbonyls.
      
Protocol C: Direct Synthesis of Azides from Alcohols

A superior alternative to the Mitsunobu reaction (which generates difficult-to-remove phosphine oxide byproducts).

Workflow Visualization:

Alcohol_to_Azide Start Alcohol Substrate (R-OH) Reagents Add ADMP (1.2 eq) + DBU (2.0 eq) Solvent: MeCN Start->Reagents Process Stir at 25°C (Activation of OH by ADMP) Reagents->Process Result Alkyl Azide (R-N3) + Water Soluble Byproducts Process->Result SN2 Displacement

Figure 2: Streamlined workflow for converting alcohols directly to azides using ADMP/DBU.

Key Protocol Differences:

  • Base: DBU is strictly required (DMAP is too weak).

  • Mechanism: ADMP activates the hydroxyl group (acting similarly to a sulfonyl chloride) followed by in situ displacement by the azide anion.

  • Substrate Scope: Works best for primary alcohols. Secondary alcohols may require higher equivalents of DBU and ADMP.[4]

Handling, Storage, and Troubleshooting[2][5][6]

Storage & Stability[2][6][7][8]
  • Condition: Store at

    
     to 
    
    
    
    (Freezer/Fridge).
  • Hygroscopicity: ADMP is not significantly hygroscopic, but containers should be tightly sealed.

  • Shelf Life: Stable for

    
     months if kept dry and cold.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Amine) Incomplete deprotonationSwitch from DMAP to DBU; increase temperature to

.
Low Yield (Alcohol) Steric hindranceIncrease ADMP/DBU to 2.0 equiv; extend reaction time.
Impurity in Product Residual DMI byproductIncrease the volume of water washes during workup. DMI is very soluble in water.
No Reaction Wet SolventADMP can hydrolyze slowly. Ensure anhydrous solvents are used.

References

  • Kitamura, M., et al. (2014).[1] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry, 12(25), 4397–4406.[1] [Link]

  • Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[1][4][5][6][7][8][9] Synth., 92, 171-181.[6] [Link]

Sources

Experimental procedures for diazo transfer reactions with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diazo compounds and organic azides is a cornerstone of modern organic chemistry, enabling transformations ranging from Wolff rearrangements to "Click" chemistry (CuAAC). Historically, this field has been hampered by the safety profiles of transfer reagents like Tosyl Azide (


) and Triflyl Azide (

), which are shock-sensitive and thermally unstable.

ADMP (2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate) represents the next generation of diazo transfer technology. Developed by Kitamura et al., ADMP is a crystalline, non-hygroscopic, and shelf-stable solid with a decomposition temperature exceeding 200°C. This guide outlines the experimental procedures for utilizing ADMP to synthesize diazo compounds from 1,3-dicarbonyls and organic azides from primary amines, emphasizing metal-free pathways and simplified purification.

Technical Specifications & Safety Profile

ADMP offers a superior safety margin compared to traditional reagents.[1][2] However, standard azide safety protocols (blast shields, no metal spatulas) must still be observed, as the products generated may be explosive.

Table 1: Physicochemical Comparison of Diazo Transfer Reagents
PropertyADMP (This Reagent)Tosyl Azide (

)
p-ABSATriflyl Azide (

)
Physical State Crystalline SolidLiquid / Low-melt SolidSolidLiquid (usually in soln)
Shelf Stability High (Months at RT)ModerateHighPoor (Prepare in situ)
Decomp.[3] Temp (

)
> 200°C ~120°C~115°CExplosive (volatile)
Impact Sensitivity InsensitiveSensitiveModerateHigh
Byproduct Water-soluble UreaSulfonamide (difficult removal)SulfonamideTriflamide

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction is driven by the nucleophilic attack of the substrate (enolate or amine) onto the terminal nitrogen of the ADMP azide moiety.

Figure 1: Mechanistic Pathway (Diazo Transfer)[4]

ADMP_Mechanism Substrate 1,3-Dicarbonyl (Active Methylene) Enolate Enolate Intermediate Substrate->Enolate + Base Base Base (Deprotonation) Base->Enolate Transition Tetrahedral Intermediate Enolate->Transition Attack on terminal N ADMP ADMP Reagent (Electrophile) ADMP->Transition Product 2-Diazo-1,3-dicarbonyl Transition->Product Fragmentation Byproduct 1,3-dimethyl-2-imidazolidinone (Water Soluble Urea) Transition->Byproduct Elimination

Caption: The base-mediated enolization facilitates attack on ADMP. The high leaving-group ability of the imidazolidinone core drives the fragmentation.

Experimental Protocols

Protocol A: Synthesis of Diazo Compounds from 1,3-Dicarbonyls

Application: Preparation of precursors for carbene chemistry (C-H insertion, cyclopropanation). Key Advantage: The urea byproduct is highly water-soluble, allowing purification via simple aqueous washing.

Reagents:

  • Substrate: 1,3-Diketone,

    
    -Ketoester, or Malonate (1.0 equiv)
    
  • ADMP (1.1 equiv)

  • Base: DBU (1.2 equiv) or

    
     (for very acidic substrates)
    
  • Solvent: Acetonitrile (MeCN) or THF [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in MeCN .

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DBU (1.2 equiv) dropwise. Stir for 10 minutes to ensure enolate formation.

    • Note: For highly acidic substrates (e.g., cyclic 1,3-diketones),

      
       may suffice.
      
  • Reagent Addition: Add ADMP (1.1 equiv) in a single portion. The ADMP will dissolve gradually.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) .

    • Monitoring: Check TLC. Most reactions complete within 1–4 hours.

  • Workup (The "Self-Validating" Step):

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash 2x with Water. Crucial: This removes the ionic liquid byproduct and excess DBU.

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography (often not required due to the clean workup).

Protocol B: Metal-Free Synthesis of Azides from Primary Amines

Application: Converting primary amines (


) directly to azides (

) without copper catalysts.[4][5][6] Key Advantage: Avoids heavy metal contamination in pharmaceutical intermediates.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • ADMP (1.2 equiv)

  • Base: DMAP (4-(Dimethylamino)pyridine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Primary Amine (1.0 equiv) and DMAP (2.0 equiv) in MeCN (0.2 M).

  • Reagent Addition: Add ADMP (1.2 equiv) at Room Temperature.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–6 hours.

    • Electron-Deficient Anilines: Heat to 50°C .

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine peak.

  • Workup:

    • Dilute with Diethyl Ether or EtOAc .

    • Wash 1x with 1M HCl (to remove excess DMAP and byproduct).

    • Wash 1x with Sat.

      
       and 1x with Brine.
      
    • Dry and concentrate.[5]

Workflow Visualization

Figure 2: Operational Workflow

Workflow Start Start: Substrate Selection Solvent Dissolve in MeCN (0.1 - 0.2 M) Start->Solvent Choice Substrate Type? Solvent->Choice PathA 1,3-Dicarbonyl Choice->PathA PathB Primary Amine Choice->PathB AddBaseA Add DBU (1.2 eq) Cool to 0°C PathA->AddBaseA AddBaseB Add DMAP (2.0 eq) RT or 50°C PathB->AddBaseB AddADMP Add ADMP Solid (1.1 - 1.2 eq) AddBaseA->AddADMP AddBaseB->AddADMP Workup Aqueous Workup (Removes Urea Byproduct) AddADMP->Workup Monitor TLC Final Isolate Product (Diazo or Azide) Workup->Final

Caption: Decision tree for selecting reaction conditions based on substrate class.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Amines) Base is too weak or substrate is electron-poor.Switch from DMAP to DBU. Increase temp to 50°C.
Low Yield (Diazo) Aldol condensation side reactions.Ensure reaction is cooled to 0°C during base addition. Use a milder base (

) if possible.
Product Impurity Incomplete removal of urea byproduct.Ensure the aqueous wash volume is at least 2x the organic phase volume.
Solubility ADMP not dissolving.ADMP is soluble in MeCN and DMF. Avoid non-polar solvents like Hexane or Toluene for the reaction.

References

  • Kitamura, M., et al. (2014).[1][5][7] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate." Journal of Organic Chemistry.

  • Kitamura, M., et al. (2011).[4][5] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1][6] Synthesis.

  • Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[5][7][8][9][10] Synth. 92, 171-181.[5]

  • Sigma-Aldrich. "Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate."

Sources

Direct synthesis of organic azides from alcohols utilizing ADMP.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the direct azidation of alcohols using 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) .[1][2] Unlike traditional methods relying on explosive triflyl azides or hazardous Mitsunobu conditions with hydrazoic acid, ADMP offers a thermally stable, crystalline alternative that operates under mild basic conditions. This protocol is optimized for medicinal chemistry workflows, enabling the rapid conversion of primary and secondary alcohols to azides—critical precursors for "Click" chemistry (CuAAC) and amine synthesis—with high chemoselectivity and simplified purification.

Introduction & Strategic Rationale

The conversion of hydroxyl groups to azides is a pivotal transformation in drug discovery. Historically, this has been achieved via:

  • Nucleophilic Substitution: Activation of the alcohol (mesylation/tosylation) followed by displacement with sodium azide (

    
    ). Drawback: Two steps, safety risks with 
    
    
    
    .
  • Mitsunobu Reaction: Use of

    
     (hydrazoic acid) or DPPA with DEAD/PPh3. Drawback: 
    
    
    
    is highly toxic and volatile; removal of phosphine oxide byproducts is difficult.
  • DPPA/DBU: Direct conversion using Diphenylphosphoryl azide. Drawback: Requires heating; separation of phosphate byproducts can be challenging.

The ADMP Advantage: ADMP acts as a superior azidating agent due to its unique activation mechanism. It activates the alcohol as an imidazolinium intermediate, which acts as an exceptional leaving group.

  • Safety: ADMP is a crystalline solid with a decomposition temperature >200°C, significantly safer than sulfonyl azides.

  • Efficiency: The byproduct, 1,3-dimethyl-2-imidazolinone (DMI), is highly water-soluble, allowing for facile removal via aqueous extraction.[3]

  • Stereochemistry: The reaction proceeds via an

    
     mechanism, resulting in a predictable Walden inversion for secondary alcohols.
    

Mechanistic Insight

Understanding the reaction pathway is essential for troubleshooting difficult substrates. The reaction does not proceed via a simple diazo transfer but rather through an activated alkoxy-imidazolinium species.

Pathway Description:

  • Activation: The base (DBU) deprotonates the alcohol, increasing its nucleophilicity.

  • Intermediate Formation: The alkoxide attacks the C-2 position of the ADMP cation, displacing the azide anion (

    
    ) and forming a reactive 2-alkoxy-1,3-dimethylimidazolinium  intermediate.
    
  • Substitution (

    
    ):  The released azide anion attacks the alkyl carbon of the intermediate. This displaces the stable urea derivative (DMI) and yields the organic azide.
    

Figure 1: Mechanistic Pathway of ADMP Azidation

ADMP_Mechanism Alcohol Alcohol (R-OH) Intermediate Activated Intermediate (2-Alkoxy-imidazolinium) Alcohol->Intermediate Deprotonation & Attack on C-2 ADMP ADMP Reagent (Imidazolinium Cation) ADMP->Intermediate Loss of N3- AzideIon Azide Anion (N3-) ADMP->AzideIon Dissociation DBU DBU (Base) DBU->Intermediate Deprotonation & Attack on C-2 Product Organic Azide (R-N3) (Inverted Configuration) Intermediate->Product SN2 Attack by N3- Byproduct DMI Byproduct (Water Soluble) Intermediate->Byproduct Leaving Group AzideIon->Product

Caption: The alcohol is activated by the imidazolinium ring, converting the -OH into a potent leaving group displaced by the azide ion.

Experimental Protocol

Standard Operating Procedure (SOP): Direct Azidation Based on the methodology established by Kitamura et al.

Reagents & Materials
  • Substrate: Alcohol (1.0 equiv)[2]

  • Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.3 to 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous) or THF. Note: MeCN is preferred for cleaner reaction profiles.

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask containing a magnetic stir bar under an argon or nitrogen atmosphere.

    • Dissolve the Alcohol (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5.0 mL, 0.2 M concentration).

  • Reagent Addition:

    • Add ADMP (1.2 equiv) to the stirring solution at room temperature (25°C). The ADMP should dissolve or form a suspension.

    • Critical Step: Add DBU (1.3 equiv) dropwise via syringe.

    • Observation: The mixture may turn slightly yellow or clear up as the intermediate forms.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Time: Primary benzylic alcohols typically react within 10–30 minutes . Secondary aliphatic alcohols may require 2–12 hours .

    • Monitor via TLC or LC-MS. Look for the disappearance of the alcohol and the appearance of the less polar azide spot.

  • Workup (Self-Validating Purification):

    • Quench the reaction by adding saturated aqueous

      
       (10 mL).
      
    • Extract with Ethyl Acetate (

      
      ) or Dichloromethane (
      
      
      
      ) (3 x 10 mL).
    • Validation Point: The byproduct (DMI) and excess ADMP/DBU salts remain in the aqueous phase.

    • Wash the combined organic layers with Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients).[2]

    • Note: Azides are often non-polar; start with 100% Hexanes.

Figure 2: Experimental Workflow Diagram

ADMP_Workflow Start Start: Dry Alcohol in MeCN (0.2M) AddADMP Add ADMP (1.2 eq) (Solid) Start->AddADMP AddDBU Add DBU (1.3 eq) (Dropwise) AddADMP->AddDBU React Stir at RT (10 min - 12 h) AddDBU->React Quench Quench: Sat. NH4Cl (Partition) React->Quench Extract Extract: EtOAc/DCM (DMI stays in Aqueous) Quench->Extract Purify Flash Chromatography (Silica Gel) Extract->Purify

Caption: Step-by-step execution from reagent addition to isolation.[1][2][3][4][5][6][7][8] DBU addition initiates the active cycle.

Scope & Performance Data

The following table summarizes the expected performance of ADMP across different alcohol classes.

Alcohol ClassSubstrate ExampleEquiv DBUTimeYield (%)Stereochemistry
Primary Benzylic 4-Nitrobenzyl alcohol1.310 min>90%Retention (Achiral)
Primary Aliphatic 3-Phenyl-1-propanol1.32 h85-95%Retention (Achiral)
Secondary Benzylic 1-Phenylethanol2.04 h80-90%Inversion (

)
Secondary Aliphatic 2-Octanol2.012 h70-85%Inversion (

)
Tertiary Adamantanol--<5%No Reaction (Sterics)

Key Insight: Secondary alcohols often require an excess of DBU (2.0 equiv) to drive the reaction to completion due to steric hindrance slowing the initial attack on the imidazolinium ring.

Safety & Handling (Critical)

While ADMP is safer than many azide sources, organic azides as a class require strict safety adherence.

  • Thermal Stability: ADMP decomposes exothermically at temperatures >200°C .[3] However, always maintain reaction temperatures <80°C to prevent runaway decomposition of the product azide, which may be less stable.

  • C/N Ratio Rule: Ensure the final organic azide product has a Carbon/Nitrogen ratio

    
    . If 
    
    
    
    , the product should be considered potentially explosive and handled in solution only.
  • Waste Disposal: Do not mix azide waste with acids (forms toxic

    
     gas) or heavy metals (forms explosive metal azides). Quench excess ADMP in the reaction waste with water before disposal.
    
  • Solvent Choice: Avoid using halogenated solvents (like DCM) during the reaction if possible, as prolonged contact with azides can sometimes form explosive diazidomethane, although this is more relevant to

    
     protocols. MeCN is the safest standard solvent here.
    

Troubleshooting Guide

  • Problem: Low conversion of secondary alcohol.

    • Solution: Increase DBU to 2.0 - 3.0 equivalents. Steric bulk hinders the formation of the intermediate.

  • Problem: Formation of elimination product (alkene) instead of azide.

    • Solution: This competes with substitution on secondary substrates. Lower the temperature to 0°C and add DBU slower to favor substitution over elimination.

  • Problem: Difficulty removing DBU.

    • Solution: Wash the organic layer with dilute 1N HCl (if your product is acid-stable) to protonate DBU and pull it into the aqueous phase.

References

  • Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).[1] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[1][2] Synlett, 23(09), 1335-1338.

  • Kitamura, M., et al. (2014).[4] Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[3][4][5] Organic & Biomolecular Chemistry, 12, 4397-4406.[4]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate.

Sources

Applications of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate in medicinal chemistry.

[1]

Executive Summary: The Safety Revolution in Azide Synthesis

In medicinal chemistry, organic azides are indispensable building blocks, primarily serving as precursors for "Click Chemistry" (CuAAC) to generate 1,2,3-triazole pharmacophores. Historically, the synthesis of these azides from primary amines relied on Triflyl Azide (TfN₃) . While effective, TfN₃ is notoriously unstable, potentially explosive, and must be prepared in situ—a significant bottleneck for process scalability and safety.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , often referred to as the Kitamura Reagent , represents a paradigm shift. It is a crystalline, shelf-stable, and non-explosive diazo-transfer reagent.[1][2][3] This guide details the application of ADMP for the late-stage functionalization of drug scaffolds, enabling safer and more reproducible synthesis of azide libraries without metal catalysts.

Technical Background & Mechanism

Why ADMP? (The Safety/Stability Advantage)[3]

The primary driver for adopting ADMP is safety. Traditional diazo-transfer reagents pose severe physical hazards.[4] ADMP offers a high safety margin due to its specific counterion (hexafluorophosphate) and imidazolinium core.

FeatureADMP (Kitamura Reagent) Triflyl Azide (TfN₃) Imidazole-1-sulfonyl Azide
Physical State Crystalline Solid (White)Liquid / SolutionSolid / Liquid
Stability High (Shelf-stable at -10°C)Low (Prepare in situ)Moderate
Explosive Hazard Non-explosive (Impact/Friction safe)High (Shock sensitive)Moderate (Shock sensitive)
Decomposition Exothermic onset ~200°CAmbient instability~100°C
Catalyst Req. Metal-Free Often requires Cu(II)Metal-Free
Atom Economy GoodPoorModerate
Mechanism of Action

The reaction proceeds via a nucleophilic attack of the primary amine on the terminal nitrogen of the ADMP azide group. This is followed by a base-mediated elimination step, releasing the organic azide and the stable 2-imino-1,3-dimethylimidazolidine byproduct.

ADMP_MechanismStartPrimary Amine(R-NH2)IntermediateTetrazene-likeIntermediateStart->IntermediateNucleophilic AttackReagentADMP Reagent(Electrophile)Reagent->IntermediateProductOrganic Azide(R-N3)Intermediate->ProductEliminationByproductImidazolidineByproductIntermediate->ByproductBaseBase (DMAP/DBU)Proton AbstractionBase->IntermediatePromotes

Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the stability of the guanidine-type byproduct.

Application Protocols

Protocol A: Standard Diazo Transfer (Primary Amines Azides)

This protocol is optimized for converting primary alkyl and aryl amines into their corresponding azides. It is particularly useful for Late-Stage Functionalization (LSF) of lysine residues or amine-bearing pharmacophores.

Materials:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv) [CAS: 1254636-60-2]

  • Base: 4-Dimethylaminopyridine (DMAP) (2.5 equiv) or DBU (for less reactive amines)

  • Solvent: Acetonitrile (MeCN) (Preferred over DCM to avoid side reactions)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask or reaction vial, dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Base Addition: Add DMAP (2.5 mmol). Stir until dissolved.

    • Expert Insight: For highly hindered or electron-deficient anilines, substitute DMAP with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the reaction.

  • Reagent Addition: Add ADMP (1.2 mmol) in a single portion. The reaction is generally exothermic; for large scales (>5g), add ADMP portion-wise.

  • Reaction: Stir the mixture at 30°C to 50°C .

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the amine is usually accompanied by the loss of Ninhydrin staining (for aliphatic amines). Reaction time is typically 2–12 hours.

  • Workup:

    • Dilute with diethyl ether or ethyl acetate.

    • Wash with 1N HCl (to remove excess DMAP and the imidazolidine byproduct).

    • Wash with saturated NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Most products are pure enough for the next step. If necessary, purify via silica gel flash chromatography.

Protocol B: Sequential One-Pot Diazo Transfer / CuAAC Click

This workflow allows for the rapid generation of triazole libraries from amine precursors without isolating the potentially sensitive organic azide intermediate.

OnePot_Clickcluster_conditionsReaction ConditionsStep1Step 1: Diazo Transfer(Amine + ADMP + Base)CheckCompletion Check(LC-MS)Step1->CheckStep2Step 2: Click Reaction(Add Alkyne + Cu Catalyst)Check->Step2ConfirmedFinal1,2,3-Triazole ProductStep2->FinalC1Solvent: t-BuOH/H2O or MeCNC2Catalyst: CuSO4 / Na-Ascorbate

Figure 2: Sequential workflow for converting amines directly to triazoles using ADMP.

Methodology:

  • Perform Protocol A (Diazo Transfer) in MeCN.

  • Once conversion to azide is confirmed (LC-MS), do not work up .

  • Add the terminal alkyne (1.2 equiv) directly to the reaction vessel.

  • Add a solution of CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) in water (approx. 10% of total volume).

  • Stir at room temperature for 4–16 hours.

  • Extract with EtOAc, wash with ammonium chloride (to remove Cu), and purify.

Expert Insights & Troubleshooting

Solvent Selection: The Dichloromethane Warning

While many diazo transfers are performed in Dichloromethane (DCM), avoid DCM when using ADMP if possible .

  • Reasoning: ADMP can react with DCM under basic conditions to form trace amounts of diazomethane or azido-chloromethane, which are safety hazards. Acetonitrile (MeCN) is the safer, higher-performing alternative.

Reactivity with Anilines

Electron-deficient anilines (e.g., p-nitroaniline) are poor nucleophiles.

  • Solution: Increase temperature to 60°C and switch the base from DMAP to DBU . The stronger base facilitates the deprotonation of the intermediate.

Storage and Handling[3][4]
  • Storage: ADMP is stable at room temperature for weeks but should be stored at -10°C to 0°C for long-term retention of titer.

  • Hygroscopicity: It is non-hygroscopic, unlike many azide salts, making weighing and handling on the open bench feasible.

References

  • Kitamura, M., et al. "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate."[1][2] Organic & Biomolecular Chemistry, vol. 12, no. 25, 2014, pp. 4397–4406.[1]

  • Kitamura, M., & Murakami, K. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, vol. 92, 2015, pp. 171-181.[2]

  • Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, vol. 9, no. 19, 2007, pp. 3797–3800. (Cited for comparison of reagents).

Synthesis of nitrogen-containing compounds with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Nitrogen-Containing Compounds with 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)

Part 1: Executive Summary & Reagent Profile

Reagent Name: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) CAS Number: 1266134-54-6 Formula: C₅H₁₀N₅⁺ · PF₆⁻ Molecular Weight: 285.13 g/mol

Strategic Overview: ADMP (often referred to as Kitamura’s Reagent) has emerged as a superior alternative to traditional sulfonyl azides (e.g., Triflyl azide, Tosyl azide) for the synthesis of organic azides and diazo compounds. Unlike sulfonyl azides, which pose significant explosion hazards and shelf-life instability, ADMP is a crystalline, non-hygroscopic solid with high thermal stability (decomposition onset >200°C).

Key Applications:

  • Diazo Transfer: Conversion of primary amines to organic azides.[1][2]

  • Direct Azidation: One-pot conversion of alcohols to azides (SN2).[3][4]

  • Diazo Synthesis: Conversion of 1,3-dicarbonyls to 2-diazo-1,3-dicarbonyls.

Part 2: Mechanism of Action

ADMP operates via two distinct mechanistic pathways depending on the nucleophile (Amine vs. Alcohol).

Pathway A: Diazo Transfer (Primary Amines)

For primary amines, ADMP acts as a diazo donor.[1] The amine nucleophile attacks the terminal nitrogen of the azide moiety on ADMP. A cascade of proton transfers and elimination releases the stable byproduct 1,3-dimethylimidazolidin-2-one (DMI), yielding the organic azide.

Pathway B: Nucleophilic Substitution (Alcohols)

For alcohols, ADMP functions as an activating agent and an azide source.[3] The alcohol attacks the electrophilic C-2 position of the imidazolinium ring, displacing the azide ion and forming a highly reactive alkoxy-imidazolinium intermediate. The displaced azide ion then performs an SN2 attack on the alkyl group, displacing DMI and inverting the stereochemistry.

ADMP_Mechanisms ADMP ADMP Reagent (Electrophilic C-2) Tetrahedral Tetrahedral Intermediate ADMP->Tetrahedral Activated_Alc Alkoxy-Imidazolinium Intermediate ADMP->Activated_Alc Amine Primary Amine (R-NH2) Amine->Tetrahedral Nucleophilic Attack on Terminal N Alcohol Alcohol (R-OH) Alcohol->Activated_Alc Attack on C-2 (Displaces N3-) Azide_Amine Organic Azide (R-N3) Tetrahedral->Azide_Amine Diazo Transfer DMI Byproduct: DMI (Water Soluble) Tetrahedral->DMI Azide_Alc Alkyl Azide (R-N3, Inverted) Activated_Alc->Azide_Alc SN2 Attack by N3- Activated_Alc->DMI

Figure 1: Dual mechanistic pathways of ADMP for amines (Diazo Transfer) and alcohols (Activation/Substitution).

Part 3: Experimental Protocols

Protocol A: Synthesis of Organic Azides from Primary Amines

Best for: Anilines, alkyl amines, and amino acid derivatives.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv)

  • Base: 4-Dimethylaminopyridine (DMAP) (2.0 equiv) or DBU (for low nucleophilicity amines)

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Reagent Addition: Add DMAP (2.0 mmol) followed by ADMP (1.2 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature.

    • Optimization: For electron-deficient anilines (e.g., p-nitroaniline), heat to 50°C and substitute DMAP with DBU.

  • Monitoring: Monitor by TLC. The reaction is typically complete within 1–3 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Et₂O or EtOAc.

    • Wash with 1M HCl (to remove excess DMAP/DMI) and saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Yield Data:

Substrate Class Base Temp Time Typical Yield
Alkyl Amines DMAP 25°C 1 h 85-95%
Aryl Amines (Electron-Rich) DMAP 25°C 2 h 90-98%

| Aryl Amines (Electron-Poor) | DBU | 50°C | 3 h | 80-90% |

Protocol B: Direct Synthesis of Azides from Alcohols

Best for: Primary and secondary alcohols.[5] Note: Inverts stereochemistry (SN2).

Reagents:

  • Substrate: Alcohol (1.0 equiv)[4][6]

  • Reagent: ADMP (1.5 equiv)

  • Base: DBU (2.0 – 3.0 equiv)

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the alcohol (1.0 mmol) in anhydrous MeCN (3.0 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Add DBU (3.0 mmol) to the solution.

  • Reagent Addition: Add ADMP (1.5 mmol) slowly. The solution may turn slightly yellow.

  • Reaction: Stir at room temperature for 2–12 hours.

    • Note: Secondary alcohols with steric bulk may require heating to 40–50°C.

  • Workup:

    • Dilute with Et₂O (20 mL).

    • Wash with water (3 x 10 mL) to remove the water-soluble DMI byproduct and ionic salts.

    • Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel chromatography.

Part 4: Safety & Handling (E-E-A-T)

Hazard Comparison:

Feature ADMP Triflyl Azide (TfN₃) Tosyl Azide (TsN₃)
Physical State Crystalline Solid Liquid (volatile) Liquid
Explosive Hazard Low (Dec. >200°C) High (Shock sensitive) Moderate (Dec. ~120°C)
Shelf Life Months (at -20°C) Prepare in situ (Unstable) Weeks/Months

| Byproduct | DMI (Water soluble, non-toxic) | Triflamide | Sulfonamide |

Critical Safety Notes:

  • Decomposition: While ADMP is stable, never heat reaction mixtures containing ADMP above 100°C. Differential Scanning Calorimetry (DSC) shows exothermic decomposition begins at ~200°C.

  • Solvent Choice: Avoid using halogenated solvents (DCM, CHCl₃) if possible, as azides can react to form di-azidomethane (highly explosive) over long periods, though this is less of a concern with ADMP than with sodium azide. Acetonitrile is the preferred solvent.

  • Waste Disposal: Quench excess azide in the aqueous waste with dilute sodium nitrite/sulfuric acid or a specific azide quenching kit before disposal.

References

  • Kitamura, M., et al. (2014). "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry, 12(25), 4397–4406.

  • Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).[5] "Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Synlett, 23(09), 1335–1338.

  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011). "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds." Synthesis, 2011(07), 1037–1044.

  • Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[2][3][7][8][9][10] Synth., 92, 171-181.

Sources

Reaction of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate with 1,3-dicarbonyl compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Application Note: Safe and Efficient Diazo Transfer using ADMP

Executive Summary

The synthesis of


-diazo-1,3-dicarbonyl compounds is a cornerstone transformation in organic synthesis, serving as a gateway to carbenoid chemistry, C–H insertion, and cyclopropanation. Historically, this "diazo transfer" reaction relied on hazardous reagents like tosyl azide (TfN

) or mesyl azide (MsN

), which pose significant explosion risks and shelf-stability challenges.

This Application Note details the protocol for using 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) , a crystalline, non-hygroscopic, and shelf-stable reagent developed by Kitamura et al. ADMP offers a superior safety profile (high decomposition temperature >200°C) and operational simplicity, as its by-products are highly water-soluble, eliminating the need for complex chromatographic purification in many cases.

Technical Background & Mechanism

The Challenge with Legacy Reagents

Traditional diazo transfer reagents suffer from two critical flaws:

  • Safety: Sulfonyl azides are shock-sensitive and prone to explosive decomposition.

  • Purification: The sulfonamide by-products often co-elute with the diazo product or precipitate poorly, complicating isolation.

The ADMP Solution

ADMP (CAS: 1266134-54-6) is an imidazolinium salt.[1] Its cationic nature makes the terminal azide nitrogen highly electrophilic, facilitating rapid reaction with enolates under mild conditions.

Reaction Mechanism

The reaction proceeds via a Regitz diazo transfer mechanism:

  • Enolization: A base (typically Triethylamine or DBU) deprotonates the 1,3-dicarbonyl compound (1) to generate the enolate (2).

  • Nucleophilic Attack: The enolate attacks the terminal nitrogen (

    
    -N) of the ADMP cation (3).
    
  • Fragmentation: The resulting intermediate (4) undergoes fragmentation, releasing the desired diazo compound (5) and the stable, water-soluble byproduct 1,3-dimethylimidazolin-2-imine (6).

ADMP_Mechanism Substrate 1,3-Dicarbonyl (Nucleophile) Enolate Enolate Intermediate Substrate->Enolate Deprotonation Base Base (TEA/DBU) Base->Enolate Adduct Triazene-like Intermediate Enolate->Adduct Attack on terminal N ADMP ADMP Reagent (Electrophile) ADMP->Adduct Diazo 2-Diazo-1,3-dicarbonyl (Product) Adduct->Diazo Fragmentation Byproduct Imidazolin-2-imine (Water Soluble Byproduct) Adduct->Byproduct

Figure 1: Mechanistic pathway of diazo transfer using ADMP. The cationic nature of ADMP accelerates the nucleophilic attack.

Experimental Protocol

Reagents & Materials
  • Substrate: 1,3-Dicarbonyl compound (1.0 equiv)

  • Reagent: ADMP (1.1 – 1.2 equiv)

  • Base: Triethylamine (Et

    
    N) or DBU (1.2 – 1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous preferred but not strictly required)

Standard Operating Procedure (SOP)

Step 1: Preparation Dissolve the 1,3-dicarbonyl substrate (1.0 mmol) in Acetonitrile (3.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

Step 2: Reagent Addition Cool the solution to 0°C (ice bath) if the substrate is volatile or highly reactive. For standard substrates, room temperature is acceptable. Add the base (Et


N, 1.2 mmol) dropwise. Stir for 5 minutes to ensure enolate formation.

Step 3: Diazo Transfer Add ADMP (1.1 mmol) in a single portion. The ADMP will dissolve as the reaction proceeds.

  • Observation: The reaction mixture may turn slightly yellow, characteristic of diazo compounds.

Step 4: Monitoring Stir at room temperature. Monitor by TLC (typically 15 min to 2 hours).

  • Endpoint: Disappearance of starting material.

Step 5: Workup (Self-Validating Purification) The byproduct, 1,3-dimethylimidazolin-2-imine hexafluorophosphate, is highly water-soluble.

  • Concentrate the reaction mixture slightly if volume is large.

  • Dilute with Diethyl Ether (Et

    
    O) or Ethyl Acetate (EtOAc).
    
  • Wash 1: Water (removes ADMP byproduct).[2][3]

  • Wash 2: Brine.

  • Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    

Step 6: Isolation For many substrates (e.g., dimethyl malonate, acetylacetone), the residue is analytically pure. If necessary, purify via short silica gel flash chromatography (typically Hexanes/EtOAc).

Workflow Start Start: Dissolve Substrate in MeCN AddBase Add Base (TEA) Stir 5 min Start->AddBase AddADMP Add ADMP (1.1 eq) Single Portion AddBase->AddADMP Reaction Stir at RT (15 min - 2 h) AddADMP->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No Dilute Dilute with Et2O/EtOAc Check->Dilute Yes Wash Aqueous Wash (H2O) *Removes Byproduct* Dilute->Wash Dry Dry & Concentrate Wash->Dry Finish Pure Diazo Compound Dry->Finish

Figure 2: Experimental workflow for ADMP-mediated diazo transfer.[4] Note the aqueous wash step which simplifies purification.

Substrate Scope & Performance Data

The following table summarizes the efficiency of ADMP with various 1,3-dicarbonyl classes.

Substrate ClassSpecific ExampleBase UsedTime (h)Yield (%)
Acyclic Diketone AcetylacetoneEt

N
0.592
Cyclic Diketone Cyclohexane-1,3-dioneEt

N
0.595

-Keto Ester
Methyl acetoacetateEt

N
1.096
Diester Dimethyl malonateDBU2.091

-Keto Amide
N-BenzylacetoacetamideEt

N
1.589

Data aggregated from Kitamura et al. (See References).

Safety & Handling

  • Explosivity: While ADMP is classified as "safe" compared to sulfonyl azides (Negative impact sensitivity >25 Nm; Negative friction sensitivity >360 N), it is still an azide.

    • Rule: Never heat the reaction mixture or the neat solid above 100°C. Decomposition onset is ~200°C.

    • Precaution: Use a safety shield during scale-up (>10g).

  • Storage: Store in a refrigerator or freezer (< 4°C). The compound is non-hygroscopic but degrades slowly over months if exposed to moisture/heat.

  • Solvent Compatibility: Avoid using halogenated solvents (like DCM) if possible, as azides can form explosive di-azido methane species with DCM over long periods, although ADMP is less prone to this than sodium azide. Acetonitrile is the gold standard solvent for this reaction.

References

  • Primary Protocol: Kitamura, M.; Tashiro, N.; Miyagawa, S.; Okauchi, T. "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1][5] Synthesis2011 , 1037–1044.[1][4]

  • Reaction with Amines: Kitamura, M.; Kato, S.; Yano, M.; Tashiro, N.; Shiratake, Y.; Sando, M.; Okauchi, T. "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[4][6][7][8] Org.[2][3][4][6][7][9][10] Biomol. Chem.2014 , 12, 4397–4406.[4][6]

  • Reaction with Alcohols: Kitamura, M.; Koga, T.; Yano, M.; Okauchi, T. "Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate."[2][3] Synlett2012 , 23, 1335–1338.[2][3]

  • Organic Syntheses Procedure: Kitamura, M.; Tashiro, N.; Okauchi, T. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)."[2][3][4][6][8] Org.[2][3][4][6][7][9][10] Synth.2015 , 92, 171-181.[10]

Sources

Application Note: Metal-Free Diazo-Transfer Reactions Using ADMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of organic azides and diazo compounds is a cornerstone of modern chemical biology, particularly for "Click Chemistry" (CuAAC) and carbene-mediated transformations. Historically, these reactions relied on hazardous reagents like triflyl azide (TfN₃) or tosyl azide (TsN₃), which pose significant explosion risks and stability challenges.

This Application Note details the use of ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) , a superior, shelf-stable, and non-explosive diazo-transfer reagent.[1][2][3][4] Unlike traditional reagents, ADMP allows for metal-free diazo transfer under mild conditions, making it ideal for pharmaceutical intermediates where transition metal contamination is a critical quality attribute (CQA).

Key Advantages:

  • Safety: High decomposition temperature (>200°C) and low impact sensitivity.

  • Efficiency: High yields for both primary amines and 1,3-dicarbonyls.[1][5]

  • Purification: The byproduct (1,3-dimethylimidazolin-2-one) is highly water-soluble, simplifying workup.

Reagent Profile & Comparative Analysis

ADMP represents a significant safety upgrade over legacy diazo-transfer reagents.[1] The imidazolinium core stabilizes the azide moiety, reducing shock sensitivity without compromising electrophilicity.

Table 1: Physicochemical Comparison of Diazo-Transfer Reagents
FeatureADMP (Reagent of Choice)Triflyl Azide (TfN₃)Tosyl Azide (TsN₃)Imidazole-1-sulfonyl Azide
Physical State Crystalline SolidLiquid (often prep'd in situ)LiquidSolid (HCl salt)
Shelf Stability High (>1 year at -10°C)Poor (Prepare fresh)ModerateGood
Explosive Risk Low (Decomp >200°C)High (Violent decomp)Moderate (Shock sensitive)Low
Byproduct Removal Aqueous Wash (Easy)Aqueous WashChromatography often req.Aqueous Wash
Atom Economy ModerateLowLowModerate

Mechanistic Pathways

Understanding the mechanism is crucial for optimizing reaction conditions. ADMP operates via nucleophilic attack on the terminal nitrogen of the azide group. The pathway differs slightly based on the nucleophilicity of the substrate.

Mechanism of Action
  • Path A (Nucleophilic Amines): Direct attack of the amine on ADMP.

  • Path B (Poor Nucleophiles/Anilines): Catalytic activation by DMAP is often required to form a more reactive intermediate.

ADMP_Mechanism cluster_legend Pathway Logic Substrate Primary Amine (R-NH2) Inter_A Tetrahedral Intermediate Substrate->Inter_A Nucleophilic Attack ADMP ADMP (Reagent) ADMP->Inter_A Base Base (DBU or DMAP) Base->Inter_A Deprotonation Transition Diazo Transfer Transition State Inter_A->Transition Fragmentation Product Organic Azide (R-N3) Transition->Product Byproduct Imidazolinone (Water Soluble) Transition->Byproduct Legend Note: For anilines, DMAP activates ADMP first.

Figure 1: General mechanism of diazo transfer using ADMP. The reaction is driven by the formation of the stable imidazolinone byproduct.

Experimental Protocols

Protocol A: Synthesis of Azides from Primary Amines

Application: Preparation of "Click" chemistry precursors (alkyl azides, aryl azides).

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv)

  • Base: DBU (for alkyl amines) or DMAP (for anilines)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Reagent Addition:

    • For Alkyl Amines: Add DBU (1.5 equiv) followed by ADMP (1.2 equiv).

    • For Anilines: Add DMAP (2.0 equiv) followed by ADMP (1.2 equiv).

  • Reaction: Stir the mixture at 30°C (alkyl) or 50°C (aryl) under an inert atmosphere (N₂ or Ar).

    • Monitoring: Monitor by TLC. Most reactions complete within 2–12 hours.

  • Workup (The "Self-Validating" Step):

    • Dilute reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

    • Wash 2x with Water: This is critical. The byproduct (1,3-dimethylimidazolin-2-one) and excess ADMP are removed here.

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel) if necessary, though crude purity is often >90%.

Protocol B: Diazo-Transfer to 1,3-Dicarbonyl Compounds

Application: Synthesis of α-diazo esters and ketones for C-H insertion or Wolff rearrangement.

Reagents:

  • Substrate: 1,3-Dicarbonyl (e.g., β-keto ester)[1]

  • Reagent: ADMP (1.1 equiv)

  • Base: TEA (Triethylamine) or DBU (mild base is sufficient due to enol acidity)

  • Solvent: THF or MeCN

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,3-dicarbonyl compound (1.0 mmol) in THF (5 mL).

  • Activation: Add TEA (1.2 equiv) and stir for 5 minutes at 0°C to generate the enolate.

  • Transfer: Add ADMP (1.1 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 1–4 hours.

  • Validation: Check IR spectrum of an aliquot. Appearance of a strong band at ~2100 cm⁻¹ confirms diazo formation.

  • Workup: Dilute with Et₂O, wash with water (removes byproduct), dry, and concentrate.

Process Workflow & Troubleshooting

The following diagram outlines the decision matrix for selecting reaction conditions and troubleshooting common issues.

Workflow Start Start: Select Substrate CheckType Substrate Type? Start->CheckType Dicarbonyl 1,3-Dicarbonyl CheckType->Dicarbonyl Amine Primary Amine CheckType->Amine Cond_Di Use TEA/THF Temp: 0°C -> RT Dicarbonyl->Cond_Di CheckNu Nucleophilicity? Amine->CheckNu Alkyl Alkyl Amine (High Nu) CheckNu->Alkyl High Aryl Aniline (Low Nu) CheckNu->Aryl Low Cond_Alkyl Use DBU Temp: 30°C Alkyl->Cond_Alkyl Cond_Aryl Use DMAP Temp: 50°C Aryl->Cond_Aryl Workup Aqueous Wash (Removes Imidazolinone) Cond_Alkyl->Workup Cond_Aryl->Workup Cond_Di->Workup

Figure 2: Decision tree for ADMP experimental design.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Anilines) Insufficient activationSwitch base to DMAP (catalyst) or increase Temp to 50°C.
Low Conversion (Alkyl) Protonation of intermediateUse a stronger base like DBU (1.5–2.0 equiv).
Byproduct in NMR Poor aqueous washEnsure at least 2 washes with water; the byproduct is very polar.
Starting Material Remains Moisture in solventADMP is stable, but the diazo-transfer intermediate is moisture sensitive. Use anhydrous MeCN.

Safety & Handling (E-E-A-T)

While ADMP is classified as a "safe" diazo-transfer reagent compared to sulfonyl azides, all diazo compounds are energetic materials .

  • Thermal Limit: Do not heat reactions involving ADMP above 80°C . Differential Scanning Calorimetry (DSC) shows exothermic decomposition beginning at ~200°C, but safety margins are required [1].[3][4][6]

  • Isolation: Avoid distilling diazo products if possible. If concentration is necessary, do not concentrate to total dryness if the product stability is unknown.

  • Waste: Quench excess azide/diazo compounds with dilute acid or specific quenching protocols before disposal.

References

  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[1] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis, 2011(7), 1037–1044.[1]

  • Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[1][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][4][5][6][7][8] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[1]

  • Kitamura, M., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[3]

Sources

Application Note: Precision Synthesis of Isotopically Labeled 2-Azido-1,3-dimethylimidazolinium Salts (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and validation of


N-labeled 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) . Unlike traditional sulfonyl azides (e.g., tosyl or triflyl azide), ADMP offers superior thermal stability, crystallinity, and shelf-life, making it the preferred diazo-transfer reagent for pharmaceutical development.

The incorporation of


N isotopes into the azide moiety transforms this reagent into a powerful probe for NMR spectroscopy  (hyperpolarization studies) and IR spectroscopy  (vibrational probes free of biological background interference). This guide addresses the specific challenges of handling expensive isotopic precursors (

) and ensuring regiospecific label transfer.

Strategic Synthesis Design

The Chemistry of ADMP

The synthesis relies on a nucleophilic aromatic substitution-like reaction on the chloro-imidazolinium core. To ensure long-term stability and non-hygroscopic properties, the chloride counter-ion is exchanged for hexafluorophosphate (


).

Reaction Scheme:

  • Precursor: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC).

  • Label Source: Sodium Azide-

    
    N (
    
    
    
    ).[1]
  • Anion Exchange: Potassium Hexafluorophosphate (

    
    ).
    
Regiospecificity of Label Transfer

For researchers using ADMP to transfer diazo groups to amines (


), understanding the fate of the nitrogen atoms is critical. The diazo-transfer mechanism (Wong's mechanism) dictates that the amine nitrogen is retained, while the reagent donates the terminal two nitrogens.
  • Reagent Structure:

    
    
    
  • Product Structure:

    
    
    
Reagent Label PositionResulting Product LabelApplication

-

N (Terminal)

-

N (Central)
Structural elucidation,

N NMR

-

N (Central)

-

N (Terminal)
Click chemistry tracking, IR probes

-

N (Proximal)
Unlabeled (Loss of Label) Not recommended for transfer applications
Visual Workflow

The following diagram illustrates the synthesis pathway and the safety-critical decision points.

ADMP_Synthesis cluster_safety Safety Critical Zone Start Start: Raw Materials DMC DMC (Chloride Salt) (Hygroscopic Precursor) Start->DMC NaN3 Na-15N-Azide (Toxic/Expensive) Start->NaN3 Reaction Nucleophilic Substitution (Acetonitrile, 0°C to RT) DMC->Reaction 1.05 eq NaN3->Reaction 1.0 eq (Limiting Reagent) Exchange Anion Exchange (Add KPF6) Reaction->Exchange In situ Filtration Filtration & Washing (Remove NaCl/KCl) Exchange->Filtration Product 15N-ADMP (PF6 Salt) (Crystalline/Stable) Filtration->Product Recrystallization

Caption: Synthesis workflow for 15N-ADMP emphasizing the critical anion exchange step for stability.

Detailed Protocol: Synthesis of N-ADMP

Safety Warning: While ADMP is safer than sulfonyl azides, sodium azide is acutely toxic and reacts with acids to form explosive hydrazoic acid (


). Perform all steps in a fume hood behind a blast shield.
Materials
  • Reagent A: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) [CAS: 37091-73-9]. Note: Highly hygroscopic.[2] Handle in a desiccated glovebox or weigh rapidly.

  • Reagent B: Sodium Azide-

    
    N (Terminal or Universal label depending on need).
    
  • Reagent C: Potassium Hexafluorophosphate (

    
    ).
    
  • Solvent: Acetonitrile (Anhydrous), Diethyl Ether.[2][3]

Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
  • Oven-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar.

  • Under an inert atmosphere (

    
     or Ar), charge the flask with DMC (1.05 equiv) .
    
    • Rationale: Use a slight excess of the cheap DMC to ensure the expensive

      
      N-azide is fully consumed.
      
  • Suspend DMC in anhydrous Acetonitrile (0.5 M concentration relative to DMC) .

Step 2: The Azidation Reaction
  • Add Sodium Azide-

    
    N (1.0 equiv)  to the stirring suspension.
    
  • Stir the mixture at room temperature for 2–4 hours .

    • Observation: The suspension will change appearance as NaCl precipitates out.

    • Monitoring: Aliquot a small sample for

      
      H NMR. The disappearance of the C2-H proton signal (if using a different precursor) or shift in methyl peaks confirms conversion.
      
Step 3: Anion Exchange (The Stabilization Step)
  • Add Potassium Hexafluorophosphate (

    
    , 1.1 equiv)  directly to the reaction mixture.
    
  • Stir vigorously for 2 hours at room temperature.

  • Filter the mixture through a Celite pad or sintered glass funnel to remove the inorganic salts (NaCl, KCl).

  • Wash the filter cake with a small amount of cold acetonitrile.

Step 4: Isolation and Purification
  • Concentrate the filtrate under reduced pressure (Rotavap bath < 40°C) to approximately 20% of the original volume.

  • Precipitation: Slowly pour the concentrated acetonitrile solution into a beaker containing vigorously stirred Diethyl Ether (10x volume) .

  • 
    N-ADMP will precipitate as a white crystalline solid.[3]
    
  • Filter the solid and wash with cold diethyl ether (

    
    ).
    
  • Drying: Dry under high vacuum for 12 hours.

Quality Control & Validation

To ensure the integrity of the isotopic label and the purity of the reagent, the following analytical parameters must be met.

Analytical Specifications
TestMethodAcceptance CriteriaNotes
Appearance VisualWhite crystalline powderYellowing indicates decomposition.
Melting Point Capillary148°C – 150°C (dec)Decomposes exothermically >190°C.
IR Spectroscopy ATR-FTIRShifted Azide PeakUnlabeled: ~2170 cm

.

N-Labeled: ~2130–2155 cm

.

N NMR
40-60 MHzDistinct singlets/doubletsChemical shift depends on label position (

).
Interpreting the IR Shift

The isotopic substitution increases the reduced mass of the


 system, causing a red shift in the vibrational frequency.
  • Unlabeled ADMP: Strong band at 2176 cm

    
     .[4]
    
  • 
    N-Labeled ADMP:  Bands shift to 2130–2155 cm
    
    
    
    .
    • Note: Fermi resonance can cause peak splitting, complicating the spectrum.[4] This is normal and not an impurity.

Mechanism of Action (Diazo Transfer)

The following graph visualizes the transfer mechanism, confirming why specific labeling patterns are required.

Diazo_Transfer Amine Target Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack on Terminal N ADMP 15N-ADMP (Reagent) ADMP->Intermediate Product Labeled Azide (R-N3) Intermediate->Product Transfer of N(beta)-N(gamma) Byproduct DMI Urea (Byproduct) Intermediate->Byproduct Loss of Imidazolinium Core

Caption: Diazo transfer mechanism. The amine attacks the terminal nitrogen of ADMP.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hygroscopic DMC precursor was wet.Dry DMC under vacuum or purchase fresh sealed ampoules.
Oily Product Incomplete anion exchange.Ensure excess

is used and stir longer. Recrystallize from Acetone/Ether.[3]
No IR Shift Label scrambling or wrong reagent.Verify certificate of analysis for

.
Yellow Color Thermal decomposition.Keep all evaporation steps < 40°C. Store at -20°C.

References

  • Kitamura, M., et al. (2002). Synthesis and Properties of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP): A Safe and Efficient Diazo-Transfer Reagent.[5]Synlett .

  • Katamura, R., et al. (2024). Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN.[4][6]Journal of Organic Chemistry .

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.Organic Letters.

  • Sigma-Aldrich.Product Specification: 2-Chloro-1,3-dimethylimidazolinium chloride.

  • Cambridge Isotope Laboratories.Sodium Azide (15N-Labeled)

Sources

Troubleshooting & Optimization

Optimization of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate reactions with various bases.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Kitamura Reagent" Advantage

Welcome to the technical support hub for ADMP (


; CAS: 1266134-54-6). You are likely using this reagent because you require a safer, shelf-stable alternative to highly explosive diazo-transfer reagents like tosyl azide or triflyl azide (

).

ADMP, often referred to as the Kitamura Reagent , is a crystalline solid with high thermal stability (


).[1] However, its efficacy is strictly governed by base selection  and solvation dynamics . This guide moves beyond basic recipes to explain the why behind optimization, ensuring you can troubleshoot stalled reactions or low yields effectively.

Module 1: The Mechanism & Base Logic

To optimize this reaction, you must understand that ADMP acts as an electrophilic azide source. The reaction is driven by the nucleophilicity of your substrate, which is modulated by the base.

Mechanistic Pathway

The base serves two distinct roles depending on the substrate:

  • For Activated Methylenes: It generates the enolate nucleophile.

  • For Primary Amines: It acts as an acid scavenger and activates the ADMP-amine intermediate for fragmentation.

ADMP_Mechanism Substrate Substrate (Amine or 1,3-Dicarbonyl) Activated Activated Nucleophile (Enolate or R-NH-) Substrate->Activated Deprotonation Base Base (DBU/TEA/DMAP) Base->Activated ADMP ADMP Reagent (Electrophile) Adduct Tetrahedral Intermediate ADMP->Adduct Activated->Adduct Nucleophilic Attack Product Target Diazo/Azide Adduct->Product Fragmentation Byproduct DMI Byproduct (Water Soluble) Adduct->Byproduct Elimination

Figure 1: General mechanistic flow of ADMP diazo transfer.[2] The rate-determining step is often the initial nucleophilic attack, heavily influenced by base strength.

Module 2: Base Selection Matrix

The most common failure mode is pKa mismatch . Using a base that is too weak for your substrate results in no reaction; using a base that is too strong can cause decomposition of sensitive diazo products.

The Compatibility Table
Substrate ClassRecommended BaseSolventRationale
Simple Primary Amines DMAP (cat.) + TEA MeCNDMAP acts as a nucleophilic catalyst. TEA scavenges the generated acid.
Sterically Hindered Amines DBU MeCNStronger base required to force the equilibrium toward the deprotonated amine intermediate.
1,3-Diketones (Highly Acidic)TEA or DIPEA MeCNMild base prevents side reactions (e.g., Wolff rearrangement or polymerization).

-Keto Esters
DBU MeCNDBU (pKa ~24.3 in MeCN) is often required to fully enolize esters which are less acidic than diketones.
Alcohols (Direct Azidation)DBU (Excess)MeCNRequires high basicity to facilitate the substitution mechanism (Mitsunobu-free).
Expert Insight: The DBU vs. DMAP Decision
  • Scenario: You are converting a primary amine to an azide.

  • Guidance: Start with DMAP (5-10 mol%) and TEA . If conversion is <50% after 2 hours, switch to DBU (1.2 equiv) . DBU is the "sledgehammer" – it works for difficult substrates but is harder to remove if your product is acid-sensitive (requires acidic wash to remove DBU).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned deep red/purple, but TLC shows no product. What happened?

Diagnosis: This is often a "False Positive" color change.

  • Cause: Diazo transfer reactions often generate colored charge-transfer complexes or trace azo-coupling byproducts.

  • Solution: Do not rely on color. Rely on IR spectroscopy (look for the strong azide stretch at ~2100

    
    ) or TLC/LCMS.
    
  • Action: If TLC shows starting material, add 10 mol% more ADMP and switch to a stronger base (e.g., spike with DBU).

Q2: The reaction works, but I cannot separate the byproduct.

Diagnosis: You are struggling with 1,3-dimethylimidazolidin-2-one (DMI).

  • The Science: The byproduct of ADMP is DMI, which is a polar aprotic solvent (similar to DMPU).

  • Self-Validating Protocol:

    • Concentrate the reaction mixture.

    • Redissolve the residue in Ether or EtOAc (non-polar).

    • Wash vigorously with Water (3x) .

    • Validation: DMI is miscible with water. It will partition into the aqueous layer. If your product is lipophilic, this wash removes >95% of the byproduct.

Q3: Can I use inorganic bases like ?

Diagnosis: Generally, No .

  • Reasoning: ADMP reactions in Acetonitrile (MeCN) rely on homogeneous kinetics. Inorganic bases are poorly soluble in MeCN, leading to extremely slow surface-mediated reactions.

  • Exception: If you must use water/organic biphasic systems, you can use

    
    , but ADMP hydrolysis becomes a competing risk. Stick to DBU/TEA in MeCN  for reliability.
    

Module 4: Standardized Experimental Protocols

Protocol A: Synthesis of Azides from Primary Amines (The Kitamura Method)

Use this for: Anilines, alkyl amines.

  • Preparation: In a flame-dried flask, dissolve the primary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN) (3.0 mL).

  • Reagent Addition: Add ADMP (1.2 mmol, 342 mg). The suspension may not fully dissolve yet.

  • Activation:

    • Standard: Add DMAP (0.1 mmol) and TEA (1.5 mmol).

    • Difficult Substrates: Add DBU (1.5 mmol) dropwise.

  • Reaction: Stir at 30°C (mild heat helps solubility). Monitor by TLC.

    • Checkpoint: Most reactions complete within 1–4 hours.

  • Workup: Dilute with

    
    . Wash with 
    
    
    
    (x2) and Brine (x1). Dry over
    
    
    .
Protocol B: Diazo Transfer to 1,3-Dicarbonyls

Use this for:


-keto esters, malonates.
  • Preparation: Dissolve substrate (1.0 mmol) in MeCN (3 mL).

  • Base Addition: Add DBU (1.2 mmol) at 0°C (Ice bath). Note: Enolate formation is exothermic.

  • Reagent Addition: Add ADMP (1.2 mmol) in one portion.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–12 hours.

  • Purification: Standard aqueous workup (as above).

Module 5: Decision Logic Tree

Use this workflow to determine your optimization strategy before starting.

Optimization_Tree Start Start: Define Substrate Type Substrate Type? Start->Type AmineType Amine Nucleophilicity? Type->AmineType Primary Amine AcidType Acidity (pKa)? Type->AcidType 1,3-Dicarbonyl UseDMAP Use DMAP (cat) + TEA AmineType->UseDMAP High (Alkyl/Aniline) UseDBU Use DBU (1.2 eq) AmineType->UseDBU Low (EWG-Aniline) AcidType->UseDBU Mod. Acidity (Ester/Amide) UseMild Use TEA/DIPEA AcidType->UseMild High Acidity (Diketone) Proceed Proceed to Workup (Water Wash) UseDMAP->Proceed UseDBU->Proceed UseMild->Proceed

Figure 2: Decision matrix for selecting the optimal base system based on substrate electronics.

References

  • Kitamura, M., et al. (2014).[3][4] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][2][3][4][5][6] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[4]

  • Kitamura, M., et al. (2012).[7] "Direct synthesis of organic azides from alcohols using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate." Synlett, 23(09), 1335–1338.

  • Kitamura, M., & Murakami, K. (2015).[2] "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171–181.[2]

Sources

Improving reaction yield with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate for sterically hindered substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) CAS: 1266134-54-6 Application: Diazo Transfer & Azidation Status: Operational | Severity: Level 3 (Optimization Required)

Technical Overview: The Steric Challenge

ADMP is a crystalline, shelf-stable, and non-explosive diazo transfer reagent developed to replace hazardous sulfonyl azides (e.g., tosyl azide, triflyl azide). While ADMP exhibits superior safety profiles, its cationic nature creates specific kinetic requirements when dealing with sterically hindered substrates (e.g.,


-disubstituted active methylenes or bulky primary amines).
The Kinetic Bottleneck

The reaction proceeds via a nucleophilic attack of the substrate (enolate or amine) onto the terminal nitrogen of the ADMP azide moiety. For hindered substrates, the trajectory of this attack is obstructed.

  • Standard Substrates: React rapidly in mild bases (TEA) at

    
     to RT.
    
  • Hindered Substrates: Suffer from stalled conversion due to the inability of the nucleophile to penetrate the steric shield of the imidazolidinone ring, often resulting in hydrolysis of the reagent before diazo transfer occurs.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes when applying ADMP to bulky scaffolds.

Issue A: Low Conversion (<30%) with Recovered Starting Material

Diagnosis: The nucleophile is not sufficiently activated to overcome the energy barrier of the cationic reagent. Solution: Switch to a "Superbase" system. Standard bases like Triethylamine (


) are insufficient for bulky substrates where kinetic basicity is hampered by sterics.
ParameterStandard ProtocolHindered Protocol (Recommended) Reason
Base Triethylamine (TEA)DBU or MTBD Higher basicity (

for DBU) ensures complete enolization/deprotonation.
Solvent DCM or THFAcetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the ionic transition state and increase reagent solubility.
Temp

RT


Thermal energy is required to overcome the steric activation barrier.
Issue B: Reagent Decomposition (White Precipitate, No Product)

Diagnosis: Hydrolysis of ADMP. The reagent is moisture-sensitive in solution. If the reaction is too slow (due to sterics), ambient moisture competes with the substrate. Solution:

  • Dry Solvents: Ensure MeCN/DMF is anhydrous (<50 ppm water).

  • Concentration: Increase reaction concentration to 0.5 M - 1.0 M . Higher concentration favors the bimolecular reaction over pseudo-first-order hydrolysis.

Issue C: Formation of "Creamy" Emulsions

Diagnosis: Formation of the insoluble guanidine byproduct salt coupled with the hexafluorophosphate counterion. Solution:

  • Do not filter immediately. Dilute the reaction mixture with

    
     or EtOAc and wash with water. The byproduct (2-imino-1,3-dimethylimidazolidine) is water-soluble.
    

Visualizing the Mechanism & Workflow

Mechanism of Action: Diazo Transfer

Understanding the transition state is critical for optimization. The diagram below illustrates the nucleophilic attack required.

ADMP_Mechanism Substrate Hindered Substrate (Nucleophile) Activated Activated Enolate/Amine Substrate->Activated Deprotonation Base Base (DBU/MTBD) Base->Activated TS Transition State (Steric Clash Zone) Activated->TS Nucleophilic Attack ADMP ADMP Reagent (Electrophile) ADMP->TS Product Diazo/Azide Product TS->Product Fragmentation Byproduct Imidazolidine Byproduct TS->Byproduct

Caption: The reaction relies on the activated substrate attacking the ADMP terminal nitrogen. Steric bulk affects the "Transition State" node, requiring stronger bases and heat to proceed.

Troubleshooting Decision Tree

Use this logic flow to determine the next experimental step.

Troubleshooting_Logic Start Reaction Complete? YieldCheck Yield > 80%? Start->YieldCheck Success Proceed to Workup YieldCheck->Success Yes LowYield Low Yield / SM Remaining YieldCheck->LowYield No CheckSolvent Is Solvent Polar? (MeCN/DMF) LowYield->CheckSolvent SwitchSolvent Switch to MeCN CheckSolvent->SwitchSolvent No (DCM/THF) CheckBase Is Base Strong? (DBU/MTBD) CheckSolvent->CheckBase Yes SwitchSolvent->Start SwitchBase Switch TEA -> DBU CheckBase->SwitchBase No (TEA/Pyridine) CheckTemp Temperature? CheckBase->CheckTemp Yes SwitchBase->Start CheckTemp->Start Re-run HeatUp Heat to 40°C CheckTemp->HeatUp RT or 0°C HeatUp->Start

Caption: Step-by-step logic to isolate variables causing low yields in sterically hindered ADMP reactions.

Optimized Protocol: Hindered Substrates

Objective: Diazo transfer to a sterically hindered active methylene (e.g.,


-substituted 

-keto ester).

Reagents:

  • Substrate (1.0 equiv)

  • ADMP (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Anhydrous Acetonitrile (0.5 M concentration)

Procedure:

  • Preparation: Charge a flame-dried reaction vial with the Substrate and Anhydrous Acetonitrile . Ensure the concentration is high (0.5 M) to drive kinetics.

  • Activation: Add DBU dropwise at room temperature. Stir for 10 minutes. Note: The solution may darken; this is the enolate formation.

  • Reagent Addition: Add ADMP in one portion.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Check TLC. If conversion is <50%, warm to 40°C . Do not exceed 60°C to avoid thermal decomposition of the diazo product.

  • Workup: Dilute with tert-butyl methyl ether (TBME). Wash 2x with water (removes DBU salts and ADMP byproduct) and 1x with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Diazo compounds are often visible as bright yellow spots on TLC.

Frequently Asked Questions (FAQs)

Q: Is ADMP explosive like Tosyl Azide? A: ADMP is significantly safer. It has a high decomposition temperature (


) and low impact sensitivity. However, all diazo compounds and azides should be treated as potentially energetic. Perform initial scale-ups behind a blast shield [1].

Q: Why use ADMP over Imidazole-1-sulfonyl Azide? A: While Imidazole-1-sulfonyl azide is also safe, ADMP is a crystalline solid (salt) that is easier to weigh and store than the often hygroscopic or liquid sulfonyl azides. ADMP also offers a different solubility profile useful for polar substrates [2].

Q: Can I use ADMP for direct azidation of alcohols? A: No. ADMP is a diazo transfer reagent (for active methylenes) or an amine-to-azide converter. It does not perform Mitsunobu-type azidation of alcohols directly.

References

  • Kitamura, M., Tashiro, N., & Okauchi, T. (2002). 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: An Efficient, Safe, and Crystalline Diazo Transfer Reagent. Synlett, 2002(12), 2067-2069.

  • Kitamura, M., & Okauchi, T. (2014). Safe and Efficient Diazo Transfer Reagent: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Yuki Gosei Kagaku Kyokaishi (Journal of Synthetic Organic Chemistry, Japan), 72(1), 56-66.

  • Klöpfer, A. H., & Doyle, M. P. (2020). Diazo Compounds: Synthesis and Applications. In Organic Reactions. (Contextualizing ADMP usage in modern synthesis).

Purification of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate via recrystallization.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) Ticket ID: ADMP-PUR-001 Status: Resolved / Knowledge Base Article

Executive Summary & Application Context

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) is a high-performance diazo-transfer reagent designed to replace hazardous alternatives like triflyl azide (


) or tosyl azide.

While ADMP is celebrated for its thermal stability and non-explosive profile (impact/friction insensitive), commercial or crude preparations often contain impurities such as:

  • Unreacted Sodium Azide (

    
    ):  A critical safety hazard.
    
  • Inorganic Salts: NaCl or NaPF6 byproducts.

  • Hydrolysis Products: Urea derivatives formed from moisture exposure.

This guide provides the Gold Standard Recrystallization Protocol (based on Kitamura’s methodology) to ensure accurate stoichiometry and safety in downstream applications.

Standard Operating Procedure (SOP)

Method A: High-Purity Recrystallization (Recommended)

Best for: Final purification of crude material to remove trace hydrolysis products and colored impurities.

Solvent System: Toluene : Acetone (1:1 v/v) Target Melting Point:


 (decomposition)[1]
StepActionTechnical Rationale
1. Preparation Prepare a 1:1 mixture of Toluene and Acetone.[1][2] Pre-heat a water bath to

.
Toluene acts as the anti-solvent; Acetone is the solvent. The 1:1 ratio balances solubility at high temps vs. insolubility at low temps.
2. Dissolution Suspend crude ADMP in the minimum amount of solvent mixture at

.(Approx. 16 mL per 1g of crude).
Do not exceed

. While ADMP is stable up to

, thermal stress can accelerate hydrolysis if moisture is present.
3. Hot Filtration If insoluble solids remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.Removes NaCl/NaN3 residues which are insoluble in organic solvents.
4. Crystallization Allow the filtrate to cool slowly to Room Temperature (RT) on the benchtop. Once at RT, move to a

freezer overnight.
Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.
5. Isolation Filter the white crystals via vacuum filtration.[1] Wash with cold (

) 1:1 Toluene:Acetone.[1]
Removes mother liquor containing soluble organic impurities.
6. Drying Dry under high vacuum (

) at RT for 6–12 hours.
Removes trapped solvent lattice.
Method B: Rapid Precipitation (Alternative)

Best for: Initial isolation from reaction mixtures.

  • Dissolve the residue in a minimum volume of Acetonitrile .[1]

  • Pour the solution slowly into a stirring volume of Diethyl Ether (10x volume relative to MeCN).

  • Filter the resulting white precipitate immediately.

Troubleshooting & Diagnostics

Issue 1: The Product "Oiled Out" (Two Liquid Layers)

Diagnosis: The solution became supersaturated too quickly, or the temperature dropped too fast, causing the salt to separate as a liquid phase rather than a crystal lattice.

Corrective Action:

  • Re-heat: Gently warm the mixture back to

    
     until the oil redissolves.
    
  • Seed: Add a single crystal of pure ADMP (if available) or scratch the inner wall of the flask with a glass rod.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to RT naturally. Do not place directly in the freezer.

Issue 2: Low Yield (<50%)

Diagnosis: Too much solvent was used during dissolution, or the mother liquor still holds significant product.

Corrective Action:

  • Concentrate: Evaporate the mother liquor to approx. 1/3 of its original volume.

  • Second Crop: Repeat the cooling/freezing process.

    • Note: The second crop is usually less pure and should be analyzed separately.

Issue 3: Product is Yellow/Brown

Diagnosis: Presence of oxidation byproducts or significant hydrolysis.

Corrective Action:

  • Perform Method A (Recrystallization).

  • If color persists, treat the hot solution (Step 2) with activated charcoal, stir for 5 mins, and filter hot through Celite before cooling.

Safety & Stability (FAQ)

Q: Is ADMP explosive? A: No. Impact and friction sensitivity tests confirm ADMP is non-explosive in standard test ranges.[1][2][3] However, it decomposes exothermically starting at


.[1][2][3]
  • Precaution: Never heat above

    
     during drying or processing.
    

Q: How should I store purified ADMP? A: Store in a freezer at


 or 

. It is not highly hygroscopic but should be kept in a tightly sealed container to prevent slow hydrolysis over months.

Q: Can I use water to wash the filter cake? A: NO. While ADMP is water-soluble, the hexafluorophosphate anion can slowly hydrolyze or exchange in aqueous environments, and you will lose significant yield. Use cold Toluene:Acetone or Diethyl Ether.

Process Visualization

The following diagram illustrates the decision logic for purifying ADMP, distinguishing between the initial isolation and the high-purity recrystallization path.

ADMP_Purification Start Crude ADMP Material CheckPurity Check Purity Requirements Start->CheckPurity MethodB Method B: Rapid Precipitation (Removal of bulk salts) CheckPurity->MethodB Bulk Isolation MethodA Method A: Recrystallization (High Purity / Optical Quality) CheckPurity->MethodA Final Purification DissolveMeCN Dissolve in min. Acetonitrile MethodB->DissolveMeCN PrecipEther Pour into excess Diethyl Ether DissolveMeCN->PrecipEther FilterB Filter Precipitate PrecipEther->FilterB FilterB->MethodA DissolveTolAce Suspend in 1:1 Toluene:Acetone Heat to 50°C MethodA->DissolveTolAce HotFilter Hot Filtration (Remove insoluble NaCl/NaN3) DissolveTolAce->HotFilter Cooling Slow Cool to RT -> -20°C HotFilter->Cooling OilingCheck Did it Oil Out? Cooling->OilingCheck Reheat Reheat & Seed OilingCheck->Reheat Yes Collect Vacuum Filtration Wash w/ cold solvent OilingCheck->Collect No (Crystals formed) Reheat->Cooling Dry Dry under Vacuum (Target MP: 202-205°C) Collect->Dry

Figure 1: Decision matrix for ADMP purification. Note the loop for correcting "oiling out" phenomena.

References

  • Kitamura, M., & Murakami, K. (2015).[1] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[1]

  • Kitamura, M., et al. (2014).[4][5] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][4][5][6] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[4][5]

  • TCI Chemicals. (n.d.).[1] Product Specification: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[1][2][3][4][5][6][7][8]

Sources

Reaction conditions for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate with low nucleophilicity anilines.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) with Low Nucleophilicity Anilines

Executive Summary: The "Safe" Azide Challenge

You are likely here because you are attempting to synthesize an aryl azide from an electron-deficient aniline (e.g., nitro-, cyano-, or halo-substituted) using ADMP (Kitamura’s Reagent). While ADMP is a superior safety alternative to triflyl azide (


) or imidazole-1-sulfonyl azide, its cationic nature requires specific "activation" protocols when paired with poor nucleophiles.

The Core Problem: ADMP is an electrophilic diazo transfer reagent. Electron-poor anilines lack the nucleophilic drive to attack the terminal nitrogen of the ADMP azide moiety under standard (DMAP/RT) conditions, often resulting in recovered starting material or stalled conversion.

The Solution: This guide details the "Hard Nucleophile Protocol" —switching from catalytic bases to stoichiometric strong bases (DBU) and leveraging thermal activation to force the formation of the tetrazene intermediate.

Part 1: The Optimized Protocol (Hard Nucleophile Method)

Do not use the standard "mild" protocol for nitroanilines or similar substrates. Use this modified workflow.

Reagents & Stoichiometry
  • Substrate: Low nucleophilicity aniline (1.0 equiv)

  • Reagent: ADMP (1.2 – 1.5 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 – 2.5 equiv)

    • Note: DMAP is insufficient for deactivated anilines.

  • Solvent: Acetonitrile (MeCN) [Anhydrous] (0.1 – 0.2 M)

Step-by-Step Methodology
  • Dissolution: In a dried reaction vial, dissolve the aniline (1.0 equiv) in anhydrous MeCN.

  • Activation: Add DBU (2.0 equiv) dropwise. Stir for 10 minutes at room temperature.

    • Why? This deprotonates or activates the aniline, increasing the HOMO energy for attack.

  • Reagent Addition: Add ADMP (1.2 equiv) in one portion.

  • Thermal Initiation: Heat the reaction mixture to 50 °C .

    • Critical: Monitor by TLC/LCMS. If no conversion after 2 hours, increase T to 65 °C (Do not exceed 80 °C to avoid ADMP decomposition).

  • Workup (The "Water Wash"):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) or DCM.

    • Wash 2x with Water.

    • Mechanism:[2][3][4] The byproduct, 2-amino-1,3-dimethylimidazolinium hexafluorophosphate, is highly water-soluble.[5] This step removes >95% of the byproduct.

    • Dry organic layer over

      
      , filter, and concentrate.
      
Part 2: Troubleshooting & FAQs
Q1: I see starting material remaining even after 24 hours. What is wrong?

Diagnosis: Insufficient nucleophilic activation. Fix:

  • Switch Base: If you are using DMAP or TEA, switch to DBU or TMG (Tetramethylguanidine). The

    
     of the conjugate acid of DBU (approx. 24 in MeCN) is necessary to drive the equilibrium for deactivated anilines.
    
  • Concentration: Increase concentration to 0.5 M. Diazo transfer is bimolecular; higher concentration favors the kinetics.

Q2: The reaction turns dark/black, and I see multiple spots.

Diagnosis: Thermal decomposition or polymerization. Fix:

  • Check Temp: Did you exceed 80 °C? ADMP begins exothermic decomposition around 200 °C, but prolonged heating >80 °C can degrade the aryl azide product (releasing

    
     to form nitrenes).
    
  • Light Protection: Aryl azides are photosensitive. Wrap the flask in foil during the reaction.

Q3: Can I use DMF instead of Acetonitrile?

Answer: Yes, but with a caveat.

  • Pros: Better solubility for highly polar nitroanilines.

  • Cons: DMF is harder to remove during the aqueous workup, potentially retaining the imidazolinium byproduct. If using DMF, perform an initial wash with 5% LiCl solution to remove the solvent.

Q4: Is this reaction explosive?

Answer: ADMP is classified as a "safe" diazo transfer reagent (high decomposition temperature ~200 °C, low impact sensitivity).[1] However:

  • The Product: Aryl azides can be explosive if the C/N ratio is low (

    
    ).
    
  • The Solvent: Do NOT use Dichloromethane (DCM) with strong bases and ADMP if there is any chance of unreacted diazo intermediates, as trace diazomethane formation has been theoretically debated (though less likely here than with sulfonyl azides). Stick to MeCN.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Activation Barrier" that DBU overcomes. For electron-poor anilines, the initial nucleophilic attack (Step 1) is the rate-determining step (RDS).

ADMP_Mechanism cluster_legend Key Insight Aniline Deactivated Aniline (EWG-Ar-NH2) Activated Activated Aniline (Ar-NH-) Aniline->Activated Deprotonation Base DBU (Strong Base) Base->Activated TS Tetrazene Intermediate Activated->TS Nucleophilic Attack (RDS) ADMP ADMP Reagent (Electrophile) ADMP->TS Product Aryl Azide (Ar-N3) TS->Product Fragmentation Byproduct 2-Amino-imidazolinium (Water Soluble) TS->Byproduct Leaving Group Note Low nucleophilicity requires DBU to drive Step 1

Caption: Mechanistic pathway highlighting the necessity of base activation (DBU) to overcome the nucleophilic attack barrier for EWG-anilines.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose stalled reactions.

Troubleshooting Start Issue: Low Yield / No Reaction CheckBase Check Base Used Start->CheckBase IsDMAP Using DMAP/TEA? CheckBase->IsDMAP Yes CheckTemp Check Temperature CheckBase->CheckTemp No (Already using DBU) SwitchDBU ACTION: Switch to DBU (2.0 eq) IsDMAP->SwitchDBU IsRT Running at RT? CheckTemp->IsRT Yes CheckSolvent Check Solvent/Conc CheckTemp->CheckSolvent No (Already Heated) HeatUp ACTION: Heat to 50°C IsRT->HeatUp IsDilute Conc < 0.1M? CheckSolvent->IsDilute Yes Concentrate ACTION: Increase to 0.5M IsDilute->Concentrate

Caption: Step-by-step diagnostic workflow for optimizing ADMP reactions with difficult substrates.

References
  • Kitamura, M., et al. (2014). "A Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry.

  • Kitamura, M., et al. (2014). "Safe and Efficient Diazo Transfer Reagent: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Journal of Organic Chemistry.

  • Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[6][7][8] Synth. 92, 171-181.[7]

Sources

Methods for byproduct removal in reactions with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the purification and troubleshooting of reactions involving 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) . This guide focuses on the specific chemical behavior of ADMP byproducts and provides evidence-based protocols for their removal.[1]

Core Chemistry & Byproduct Analysis

To effectively remove byproducts, one must first understand their physicochemical origin.[1] ADMP acts as a diazo-transfer reagent.[1][2][3][4][5][6] Upon reaction with a nucleophile (typically a primary amine or alcohol) in the presence of a base, the azide group (


) is transferred to the substrate.[1][7]
The Reaction Pathway

The reagent (ADMP) converts into two primary byproduct species during the reaction:

  • 1,3-Dimethylimidazolidin-2-one (DMI): The neutral, organic byproduct resulting from the hydrolysis/cleavage of the imidazolinium core.[1]

  • Hexafluorophosphate Salts (

    
    ):  The ionic byproduct formed when the base scavenges the proton released during the substitution.[1]
    
Byproduct Physicochemical Profile
Byproduct ComponentState (RT)PolarityWater SolubilityBoiling PointRemoval Strategy
DMI Colorless LiquidHigh (Dipolar Aprotic)Miscible225°CAqueous Wash / Chromatography
Amine/Base Salts Solid/OilIonicHighN/AAqueous Wash
Residual ADMP Crystalline SolidPolarLow (in non-polar organics)Dec >200°CFiltration / Chromatography

Visualizing the Workflow

The following diagram illustrates the reaction mechanism and the logical flow for purification based on product solubility.

ADMP_Workflow Start Start: ADMP Reaction (Substrate + ADMP + Base) Check Check Product Solubility Start->Check Lipophilic Scenario A: Lipophilic Product Check->Lipophilic Non-polar Hydrophilic Scenario B: Polar/Water-Soluble Product Check->Hydrophilic Polar Wash Aqueous Workup (Wash w/ H2O or Brine) Lipophilic->Wash Add solvent (Et2O/DCM) PhaseSep Phase Separation: Org: Product Aq: DMI + Salts Wash->PhaseSep Dry Dry & Concentrate PhaseSep->Dry Direct Direct Concentration (Avoid Aqueous Wash) Hydrophilic->Direct Purify Purification Method: Reverse Phase (C18) or Normal Phase (High Polarity) Direct->Purify DMI Removal via Column

Figure 1: Decision tree for ADMP workup based on the polarity of the target azide.[1]

Troubleshooting Protocols & FAQs

Scenario 1: Standard Removal (Lipophilic Products)

User Question: "I am synthesizing a simple aryl azide. How do I ensure all ADMP residues are gone?"

Technical Insight: Because DMI (the byproduct) is highly miscible with water, a standard liquid-liquid extraction is highly effective.[1] ADMP itself is a salt and also partitions into the aqueous phase or precipitates out of non-polar solvents.

Protocol:

  • Quench: Add saturated aqueous

    
     to the reaction mixture.
    
  • Extract: Dilute with a non-polar solvent (Diethyl Ether is preferred over DCM if solubility permits, as DMI partitions more favorably into water against ether).[1]

  • Wash: Wash the organic layer

    
     with water or brine.[1]
    
    • Why? This aggressively removes the DMI and the hexafluorophosphate salts.

  • Dry: Dry over

    
    , filter, and concentrate.
    
  • Verify: Check

    
     NMR.[1][4][5][8] DMI shows characteristic methyl singlets at 
    
    
    
    ppm and methylene signals at
    
    
    ppm.[1]
Scenario 2: Difficult Separations (Polar Products)

User Question: "My azide product is polar and water-soluble. I cannot wash with water. How do I remove the DMI?"

Technical Insight: DMI has a high boiling point (225°C), making it impossible to remove via standard rotary evaporation without decomposing your product.[1] You must use chromatographic separation.[1]

Protocol:

  • Concentrate: Evaporate the reaction solvent (e.g., Acetonitrile) directly.[1]

  • Chromatography:

    • Option A (Normal Phase): Load the crude oil onto a silica column.[1] Elute with a gradient (e.g., Hexane/EtOAc).[1][8] DMI is very polar and will elute significantly later than most organic azides.[1]

    • Option B (Reverse Phase): If the product is extremely polar, use C18 silica.[1] DMI elutes early in high-water fractions, while organic azides typically retain longer.[1]

Scenario 3: Reaction Stalling

User Question: "The reaction is stuck at 50% conversion. Should I add more ADMP?"

Technical Insight: ADMP stability allows for heating, but stalling is often due to base inactivation.[1] The reaction generates acidic protons that must be scavenged.[1]

Troubleshooting Steps:

  • Check Base Stoichiometry: Ensure you are using at least 1.2–2.0 equivalents of base (e.g., DBU or DMAP).[1] The formation of

    
     consumes the base.[1]
    
  • Temperature: Increase temperature to 50°C. ADMP is stable up to ~200°C (decomposition), making it safer than Triflyl Azide (

    
    ) for heating [1].[1]
    
  • Solvent: Ensure the solvent is polar enough to solubilize the ADMP salt.[1] Acetonitrile (MeCN) is the standard.[1] If using DCM, the reaction may be slower due to poor reagent solubility.

Safety & Handling (Critical)

Although ADMP is engineered to be a "safe" diazo-transfer reagent, azide chemistry always carries inherent risks.[1]

  • Explosion Hazard: Unlike

    
    , ADMP is crystalline and has high thermal stability (dec > 200°C) [1].[1] However, never  distill reaction mixtures to dryness if you suspect unreacted sodium azide or formation of low-molecular-weight azides (like diazidomethane if DCM is used as solvent with excess azide).[1]
    
  • Waste Disposal:

    • Do not mix ADMP waste with acids (potential for

      
       formation).[1]
      
    • Do not mix with heavy metals (Pb, Cu, Hg) which form explosive metal azides.[1]

    • Quench excess ADMP with water before disposal.[1]

References

  • Kitamura, M., et al. (2014).[1][2] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[1][5][9] Synth. 92, 171-181.[1] Available at: [Link][1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP)

Product Code: ADMP CAS: 1266134-54-6 Technical Lead: Senior Application Scientist, High-Energy Reagents Division[1]

Introduction: Why ADMP?

You are likely using ADMP because you require a diazo-transfer reagent that balances high reactivity with a superior safety profile compared to traditional sulfonyl azides (e.g., triflyl azide or tosyl azide).[1] ADMP is a crystalline, non-explosive salt that facilitates the conversion of primary amines to azides and 1,3-dicarbonyls to diazo compounds under mild conditions, often without the need for transition metal catalysts (like Cu(II)).[1][2][3][4]

This guide addresses the specific stability constraints and troubleshooting scenarios unique to the imidazolinium cation structure of ADMP.

Part 1: Critical Storage & Handling

Q: Upon arrival, the bottle is cold. Can I open it immediately? A: No. ADMP is hygroscopic.[1] If you open a cold bottle in a humid lab environment, condensation will form on the crystals. Water initiates hydrolysis of the imidazolinium ring, degrading the reagent into non-reactive urea byproducts.

  • Protocol: Allow the container to equilibrate to room temperature inside a desiccator before breaking the seal.

Q: What are the optimal long-term storage conditions? A: Stability is dictated by preventing hydrolysis and thermal decomposition.[1]

  • Temperature: Store at -20°C . While stable at room temperature for short periods, long-term storage requires freezing to inhibit slow hydrolysis.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Container: Tightly sealed, amber glass (to protect from light, though light sensitivity is low compared to thermal sensitivity).

Q: Is ADMP shock-sensitive? A: Unlike many organic azides, ADMP is classified as non-explosive in standard impact and friction sensitivity tests.[1][2][5] However, it is a Type C Self-Reactive Substance .[1][6]

  • Implication: It will not detonate under normal handling, but it can undergo thermal decomposition if heated.[1][2][5]

  • Safety Limit: Never heat the solid above 100°C .[1] Differential Scanning Calorimetry (DSC) shows exothermic decomposition beginning around 200°C; a 100°C safety margin is mandatory.[1][2][5]

Visual Guide: Storage & Handling Workflow

StorageProtocol Start Reagent Arrival (Cold Chain) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Open Open under Inert Gas (Ar/N2) Equilibrate->Open Warning CRITICAL: Do not open cold! Condensation = Hydrolysis Equilibrate->Warning Usage Weigh Reagent (Avoid Metal Spatulas) Open->Usage Reseal Purge Headspace & Seal with Parafilm Usage->Reseal Storage Store at -20°C (Dark/Dry) Reseal->Storage

Figure 1: Correct handling workflow to prevent moisture-induced degradation.

Part 2: Stability Profile & Physical Properties

The following data is compiled from internal stability testing and authoritative literature [1, 2].

PropertyValue / ObservationTechnical Implication
Appearance White to off-white crystalline powderYellowing indicates degradation/hydrolysis.[1]
Melting Point 205 – 210 °C (Decomposition)Do not use melting point for purity check; risk of decomp.[1]
DSC Onset ~200 °C (Exothermic)Thermal Runaway Risk. Maintain reaction temps < 60°C.
Impact Sensitivity > 30 J (Non-explosive)Safer than Triflyl Azide (TfN3) and Tosyl Azide.[1]
Hygroscopicity ModerateMoisture acts as a catalyst for degradation.[1]
Solubility Soluble in MeCN, DMSO, DMF.Poor solubility in non-polar solvents (Hexane, Et2O).

Part 3: Troubleshooting Experimental Issues

Q: My reaction yield is low (<50%). The starting amine is still present. A: This is often a Base Strength or Solubility issue.[1]

  • The Mechanism: ADMP transfers the diazo group to the amine.[2][3][5] This requires deprotonation.[1]

  • Diagnosis:

    • Scenario A (Aliphatic Amines): If using weak bases (e.g., NaHCO3), switching to DMAP (4-Dimethylaminopyridine) or Et3N usually solves this.[1]

    • Scenario B (Electron-Deficient Anilines): If the substrate is a weak nucleophile (e.g., nitro-aniline), standard bases are insufficient.[1] Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and increase temperature to 50°C [1].[1]

Q: The reaction mixture turned dark brown/black. A: This indicates decomposition of the diazo-transfer intermediate or the ADMP itself.[1]

  • Cause: Overheating or incompatibility with the solvent.[1]

  • Solution:

    • Ensure reaction temperature is ≤ 25°C initially.

    • Check solvent: Acetonitrile (MeCN) is preferred.[1][7]

    • Critical Note: Avoid Dichloromethane (DCM) if possible.[1] While often cited, ADMP can react with DCM over long periods to form trace diazomethane (explosive) or side products [2].[1] MeCN is the safer, higher-yielding standard.[1]

Q: Can I use metal catalysts (Cu, Zn) to speed this up? A: Unnecessary and potentially detrimental. Unlike sulfonyl azides which often require Cu(II) catalysis, ADMP is designed for metal-free transfer.[1] Adding metals can lead to chelation complexes with the imidazole byproduct, complicating purification.[1]

Visual Guide: Reaction Optimization Logic

ReactionLogic Input Substrate: Primary Amine Solvent Solvent: Acetonitrile (MeCN) Input->Solvent BaseCheck Check Nucleophilicity Solvent->BaseCheck Warning Avoid DCM (Side reactions) Solvent->Warning Standard Standard: DMAP or Et3N (20-25°C) BaseCheck->Standard Alkyl/Aryl Amine Hard Low Nucleophilicity: DBU (50°C) BaseCheck->Hard E-poor Aniline Result Product: Organic Azide Standard->Result Hard->Result

Figure 2: Decision matrix for optimizing diazo-transfer conditions based on substrate nucleophilicity.

References

  • Kitamura, M., et al. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)."[1] Organic Syntheses, vol. 92, 2015, pp. 171-181.[1] [1]

  • Kitamura, M., & Tashiro, N. "A Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate."[1][2][4][8] Organic & Biomolecular Chemistry, vol. 12, 2014.[1]

  • Sigma-Aldrich.[1] "Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate."

Sources

Handling procedures for air and moisture sensitive 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) CAS: 1266134-54-6 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reagent Profile[1]

Status: The "Safe" Azide.[1] The Paradox: While academic literature (Kitamura et al.) correctly identifies ADMP as thermally stable (


) and "not very hygroscopic" compared to sulfonyl azides, commercial samples are strictly classified as Air and Moisture Sensitive  (Type C Self-Reactive Solid).

Why the discrepancy? As your Application Scientist, I interpret this "sensitivity" not as an immediate safety hazard, but as a Stoichiometric Hazard . The hexafluorophosphate counterion can absorb atmospheric moisture over time. In precise diazo-transfer reactions, "wet" ADMP leads to:

  • Mass Error: Weighing water instead of reagent, leading to substoichiometric equivalents.

  • Hydrolysis Competition: Potential degradation of the imidazolinium core under basic aqueous conditions.

Guideline: Treat ADMP with the rigor of a moisture-sensitive reagent to guarantee the high yields (>90%) promised by the literature.

Storage & Integrity (The "Cold Chain")

Q: My ADMP arrived with a "Store at -20°C" label, but it was shipped on ice packs that melted. Is it ruined? A: Likely not. ADMP is thermally robust.[2] However, if the container seal was compromised, moisture ingress is the concern.

  • Action: Inspect physical state. It should be a free-flowing white crystalline powder. If it is clumped or sticky, recrystallize (see Troubleshooting).

  • Protocol: Store at

    
     under Argon/Nitrogen. Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.
    

Q: Can I store it in a standard desiccator? A: Yes, but a glovebox is preferred for long-term storage of opened bottles. If using a desiccator, ensure the desiccant (e.g.,


 or Drierite) is fresh.

Operational Protocols: The Inert Diazo Transfer

This protocol bridges the gap between standard bench chemistry and high-fidelity inert atmosphere techniques.

Core Workflow Diagram

The following diagram outlines the critical path for handling ADMP to prevent moisture contamination and ensure safety.

ADMP_Workflow Storage 1. Cold Storage (-20°C, Inert) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Inert Weighing (Glovebox or N2 Cone) Equilibration->Weighing Dry Atmosphere Reaction 4. Reaction Setup (Dry ACN, Base, N2) Weighing->Reaction Add to Amine Solution Workup 5. Workup (Aq. Extraction) Reaction->Workup Quench

Figure 1: Critical handling path for ADMP. Note that "Thermal Equilibration" is the most frequently skipped step, leading to moisture contamination.

Step-by-Step Procedure (Moisture-Excluded)

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv)

  • Base: DMAP (2.0 equiv) or DBU (for low nucleophilicity amines)

  • Solvent: Anhydrous Acetonitrile (ACN)

Protocol:

  • Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool under a stream of dry Nitrogen/Argon.

  • Solvation: Dissolve the amine and base in anhydrous ACN.

  • ADMP Addition (The Critical Step):

    • Best Practice: Weigh ADMP in a glovebox.

    • Alternative: Weigh quickly into a capped vial. Add ADMP as a solid in one portion against a positive pressure of Nitrogen.

  • Reaction: Stir at

    
    .
    
    • Monitoring: TLC or LCMS. ADMP is highly soluble; the formation of a precipitate often indicates the formation of the imidazolinium byproduct (a good sign).

  • Quench: Although stable, quench excess azide if working on >5g scale. Add water to dissolve the byproduct.

  • Extraction: Extract with

    
     or EtOAc. The urea byproduct remains in the aqueous layer (major purification advantage over Tosyl Azide).
    

Troubleshooting Matrix

Q: The reaction turned yellow/brown. Is this normal? A: Pure ADMP reactions are typically colorless or off-white. Color changes usually indicate:

  • Amine Oxidation: If the atmosphere wasn't strictly inert.

  • Base Sensitivity: High concentrations of DBU can sometimes cause discoloration.

    • Fix: Switch to DMAP or use a buffer system if the substrate is base-sensitive.

Q: My yield is consistently 60-70% (Literature says >90%). A: This is the "Moisture Signature."

  • Diagnosis: Your ADMP is likely "wet" (hydrated). You weighed 1.2 equivalents by mass, but only added 0.9 equivalents of active reagent.

  • Test: Run a control NMR of the reagent in

    
    . Look for water peak shift or integration mismatch.
    
  • Fix: Recrystallize ADMP from Toluene/Acetone (1:1) or increase loading to 1.5 equiv.

Diagnostic Logic Tree

Troubleshooting Start Issue: Low Conversion/Yield CheckWater Check 1: Reagent Quality (Is ADMP clumping?) Start->CheckWater CheckBase Check 2: Base Strength (Is amine nucleophilic?) CheckWater->CheckBase No Recryst Action: Recrystallize ADMP (Toluene/Acetone) CheckWater->Recryst Yes CheckSolvent Check 3: Solvent Choice (Is ACN dry?) CheckBase->CheckSolvent Strong Nucleophile SwitchBase Action: Switch DMAP -> DBU or Tetramethylguanidine CheckBase->SwitchBase Weak Nucleophile DrySolvent Action: Distill ACN over CaH2 or use Molecular Sieves CheckSolvent->DrySolvent Wet Solvent

Figure 2: Decision matrix for optimizing ADMP diazo-transfer reactions.

Safety & Compatibility Data

Q: Is ADMP explosive? A: It is classified as Low Explosibility .[2]

  • Impact Sensitivity:

    
     (Safe).
    
  • Friction Sensitivity:

    
     (Safe).
    
  • Decomposition: Exothermic decomposition starts

    
    .
    
  • Comparison: Significantly safer than Triflyl Azide (

    
    ) or Tosyl Azide.
    

Q: Can I use metal spatulas? A: While ADMP does not form highly sensitive heavy metal azides as easily as Sodium Azide (


), Standard Azide Protocol  dictates the use of Teflon or ceramic tools to eliminate any risk of friction ignition or trace metal catalysis.

Compatibility Table

ParameterSpecificationNotes
Incompatible Materials Strong Acids, Heavy MetalsAcid releases

(Hydrazoic Acid) - Toxic/Explosive.
Recommended Solvent Acetonitrile (MeCN)Optimal solubility and rate.
Alternative Solvents THF, DMFSlower rates; DMF complicates workup.
Quenching Agent Water / Dilute Ammonium ChlorideSolubilizes the byproduct for removal.

References

  • Primary Synthesis & Stability: Kitamura, M., et al. (2014).[1][3] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[2][1][3][4][5][6] Organic & Biomolecular Chemistry.[1][3][7]

  • Detailed Handling Protocol: Kitamura, M., & Murakami, K. (2015).[6] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP).[2][1][3][5][6][8] Organic Syntheses.[5][6][7]

  • Safety Data Sheet (SDS): Sigma-Aldrich. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Safety Data Sheet.[4]

  • Commercial Specifications: TCI Chemicals. Product Specification: A2457.[8]

Sources

Thermal stability and decomposition temperature of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) . It is designed for researchers requiring immediate, high-level troubleshooting and safety parameters for this diazo-transfer reagent.

Status: Operational Role: Senior Application Scientist Topic: Thermal Stability & Decomposition Protocols

Thermal Profile & Stability Data

Q: What is the exact decomposition temperature ( ) of ADMP?

A: Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition onset at approximately 200 °C .[1][2][3] However, relying on the onset temperature is unsafe for process chemistry. The decomposition is energetic. You must adhere to the Safe Operating Limit (SOL) .

ParameterValueSource Verification
DSC Onset (

)
~200 °CKitamura et al. (2014)
Safe Operating Limit < 100 °C Organic Syntheses Protocol
Melting Point ~148–150 °C (dec.)Experimental Observation
Impact Sensitivity Negative (> 50 J)Non-explosive in standard range
Friction Sensitivity Negative (> 350 N)Non-explosive in standard range

Critical Warning: While ADMP is classified as "low-explosive" compared to Triflyl Azide (


) or Tosyl Azide, it is still an energetic azide. Never heat neat ADMP above 100 °C. 
Q: Why does the protocol recommend 100 °C if decomposition starts at 200 °C?

A: This is a calculated safety margin (Safety Factor


 2).
In bulk scale-up, heat transfer is less efficient than in a DSC capillary. An exotherm at 150 °C could trigger a thermal runaway that reaches 200 °C locally, initiating catastrophic decomposition. The 100 °C limit prevents the system from ever entering the "adiabatic induction zone" where self-heating exceeds heat loss.

Storage & Handling Protocols

Q: My ADMP has been at room temperature for a week. Is it still usable?

A: Likely, yes, but verification is required. ADMP is thermally stable at room temperature (25 °C) for short periods. However, long-term storage must be at -10 °C to -20 °C .

  • Check: Visually inspect the solid. It should be a white to off-white crystalline powder.

  • Test: If the powder has turned yellow or orange, or if the crystals have fused into a gummy mass, do not use . This indicates partial decomposition or hydrolysis.

Q: Is ADMP hygroscopic?

A: ADMP is non-hygroscopic , which is a significant advantage over other diazo-transfer salts. However, moisture can interfere with the diazo-transfer reaction efficiency (hydrolysis of the active intermediate).

  • Protocol: Store in a tightly sealed container with a desiccant. Warm to room temperature before opening the bottle to prevent condensation on the cold solid.

Q: Can I scale up a reaction using ADMP to >100 grams?

A: Proceed with extreme caution. While ADMP is safer than legacy reagents, the thermodynamics of diazo transfer are exothermic.

  • Requirement: You must perform a DSC or ARC (Accelerating Rate Calorimetry) test on your specific reaction mixture (not just the reagent) before exceeding 10g scale. The reaction intermediates may have lower stability than ADMP itself.

Reaction Troubleshooting & Optimization

Q: The reaction is sluggish. Can I increase the temperature?

A: Do not exceed 50–60 °C unless strictly necessary. Instead of heat, optimize the Base and Solvent .

  • Base Selection: ADMP requires a base to deprotonate the substrate.

    • Standard: DMAP (4-Dimethylaminopyridine) is sufficient for most amines.

    • Difficult Substrates: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for less nucleophilic amines or alcohols.

  • Solvent: Acetonitrile (

    
    ) is the standard. DCM or THF can be used but may slow kinetics.
    
Q: I see a pressure buildup in the reaction vessel. Is this normal?

A: STOP IMMEDIATELY. Diazo transfer releases nitrogen gas (


) only if the diazo product decomposes or if a side reaction occurs. The transfer itself should not generate massive gas evolution unless the product is unstable.
  • Action: Cool the reaction to 0 °C immediately. Vent the vessel cautiously. Analyze the crude by TLC/NMR to check for product decomposition.

Safety Decision Framework (Visualized)

The following logic tree guides the decision-making process for handling ADMP, ensuring thermal risks are mitigated before they become hazards.

ADMP_Safety_Protocol Start Start: ADMP Handling TempCheck Check Process Temperature Start->TempCheck StorageCheck Storage Condition Check Start->StorageCheck IsHighTemp Is Temp > 100°C? TempCheck->IsHighTemp Stop STOP: High Risk of Thermal Runaway IsHighTemp->Stop Yes ScaleCheck Check Reaction Scale IsHighTemp->ScaleCheck No (<100°C) IsLargeScale Scale > 10g? ScaleCheck->IsLargeScale DSCTest REQUIRED: Run DSC on Reaction Mixture IsLargeScale->DSCTest Yes Proceed Proceed with Standard Safety Protocols IsLargeScale->Proceed No Freezer Store at -10°C (Stable > 2 Months) StorageCheck->Freezer

Figure 1: Operational safety logic for ADMP usage. Note the hard stop at >100°C and the requirement for calorimetric testing at scale.

Experimental Protocol: Thermal Verification

If you suspect your batch of ADMP has degraded or if you are validating a new supplier, use this simplified DSC protocol.

Objective: Verify


 is 

190 °C.
  • Sample Prep: Weigh 2–3 mg of ADMP into a high-pressure gold-plated crucible.

    • Reasoning: Gold prevents catalytic decomposition effects sometimes seen with aluminum.

  • Sealing: Hermetically seal the crucible.

    • Reasoning: Prevents sublimation and ensures internal pressure mimics a closed reactor.

  • Program:

    • Equilibrate at 30 °C.

    • Ramp 5 °C/min to 250 °C.

  • Analysis:

    • Look for the first deviation from the baseline (exothermic event).

    • Pass Criteria: No significant exotherm (< 5 J/g) detected below 180 °C. Major peak onset > 195 °C.

References

  • Kitamura, M., et al. (2014).[4][5] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[2][3][4][5][6] Organic & Biomolecular Chemistry, 12, 4397-4406.[4][5]

  • Kitamura, M., et al. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.

  • Sigma-Aldrich. (2024).

  • United Nations UNECE. (2019). "Temperature control of energetic samples (DSC Protocols)." Committee of Experts on the Transport of Dangerous Goods.

Sources

Technical Support Center: Large-Scale Synthesis of ADMP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for 2-Amino-4,6-dimethoxypyrimidine (ADMP) Persona: Senior Application Scientist, Process Development Division

Welcome to the ADMP Technical Support Hub

Current Status: Operational Scope: Industrial synthesis, impurity profiling, and safety protocols for ADMP (CAS: 36315-01-2).

As a key intermediate for sulfonylurea herbicides (e.g., Nicosulfuron, Bensulfuron-methyl), the synthesis of ADMP demands a rigorous balance between reaction kinetics and thermodynamic stability. This guide addresses the two dominant industrial routes: the Malononitrile Cyclization Route (modern, "green" focus) and the Nucleophilic Substitution Route (classic, chloropyrimidine precursor).

Module 1: The Malononitrile Route (Cyclization)

Context: This route avoids phosphorus waste but relies on the delicate formation of imidate intermediates. The primary failure mode here is the hydrolysis of the imidate or decomposition of the amidine salt before cyclization.

Core Workflow: The "One-Pot" Cascade

The reaction typically proceeds via the Pinner synthesis mechanism followed by cyclization with cyanamide.

ADMP_Malononitrile_Route Start Malononitrile + Methanol Step1 Imidate Formation (HCl Gas, <5°C) Start->Step1 Anhydrous HCl Inter1 1,3-Dimethoxypropanediimine Dihydrochloride Step1->Inter1 Step2 Cyanamide Addition (pH 5.5 - 6.8) Inter1->Step2 Buffer/Base Inter2 Amidine Intermediate (AMCP) Step2->Inter2 Step3 Cyclization (Toluene/Reflux) Inter2->Step3 Heat End ADMP (>99% Purity) Step3->End

Figure 1: Critical process flow for the Malononitrile route. Note the strict temperature and pH gates.

Troubleshooting Guide: Yield & Stability

Q: My yield is consistently stuck below 75%. Where is the loss occurring? A: The bottleneck is likely the stability of the 1,3-dimethoxypropanediimine dihydrochloride intermediate.

  • Root Cause: If the temperature during HCl gas purging exceeds 5°C, or if moisture enters the system, the imidate reverts to malononitrile or hydrolyzes to esters.

  • Corrective Action:

    • Cryogenic Control: Maintain reactor jacket temperature at -5°C to 0°C during HCl addition [1].

    • Saturation Check: Ensure the methanol/malononitrile solution is fully saturated with HCl. Incomplete saturation leads to unreacted nitrile.

    • pH Buffering: During the cyanamide addition, the pH must be maintained between 5.5 and 6.8. If pH > 7, the amidine salt decomposes rapidly [2].

Q: The final product has a persistent yellow hue even after recrystallization. A: This indicates the presence of polymerized cyanamide or thermal degradation products from the cyclization step.

  • Root Cause: Overheating during the "amidine to ADMP" cyclization phase in toluene.

  • Corrective Action:

    • Use a stabilizer (e.g., Sodium phosphate dibasic) during the cyanamide addition step.

    • Switch to a lower-boiling azeotropic removal of water or strictly control the reflux temperature. Activated carbon treatment (5% w/w) in the final recrystallization is mandatory for optical purity [3].

Module 2: The Substitution Route (Methoxylation)

Context: This route involves the methoxylation of 2-Amino-4,6-dichloropyrimidine (ADCP). While robust, it is prone to "monochloro" impurities if mass transfer is poor.

Impurity Profiling & Management
Impurity TypeChemical StructureOriginRemoval Strategy
Monosubstituted 2-Amino-4-chloro-6-methoxypyrimidineIncomplete reaction (Stalled

)
Increase reaction time; Increase NaOMe stoichiometry (2.05 - 2.1 eq).
Hydrolyzed 2-Amino-4-hydroxy-6-methoxypyrimidineWater presence in Methanol/NaOMeCRITICAL: Use anhydrous Methanol (<0.05% water).
Dimer/Trimer Pyrimidine oligomersLocalized hot spots during additionImprove agitation (Reynolds number > 10,000); Slow addition of NaOMe.
Protocol: High-Purity Methoxylation

Standard Operating Procedure (SOP) Reference: [4]

  • Charge: Load 2-Amino-4,6-dichloropyrimidine (ADCP) into the reactor with anhydrous methanol.

  • Dissolution: Agitate to create a slurry.

  • Reagent Preparation: Prepare a 30% w/w solution of Sodium Methoxide (NaOMe) in methanol. Note: Commercial solutions often contain hydroxide impurities; freshly prepared is superior.

  • Controlled Addition: Add NaOMe solution dropwise at 40-50°C.

    • Why? Adding all at once causes an exotherm that favors side reactions (polymerization).

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Quench: Distill off 80% of methanol, add water to dissolve NaCl salts, and filter the precipitated ADMP.

Q: I detect 2-Amino-4-hydroxy-6-methoxypyrimidine in my LC-MS. Can I wash it out? A: No, this impurity co-crystallizes with ADMP. You must prevent it.

  • The Mechanism: Methoxide (

    
    ) is a strong base but also a nucleophile. If water is present, Hydroxide (
    
    
    
    ) is generated.
    
    
    is a better nucleophile than methoxide for this specific substrate due to size/kinetics, leading to the hydroxy-impurity.
  • The Fix: Karl Fischer titration of your solvent system is non-negotiable. Water content must be < 200 ppm before NaOMe addition.

Module 3: Process Safety & Engineering
Hazard Management: Sodium Methoxide & Exotherms

Handling large quantities of NaOMe presents significant fire and corrosion risks.

Safety_Logic Hazard Risk: NaOMe Addition Check1 Is System Closed/Inerted (N2)? Hazard->Check1 Check2 Is Water Content < 0.05%? Check1->Check2 Yes Action1 STOP: Flash Fire Risk Check1->Action1 No Check2->Action1 No (Runaway Hydrolysis) Action2 Proceed with Addition Check2->Action2 Yes

Figure 2: Safety logic gate for Sodium Methoxide handling.

Safety FAQ:

Q: Can we use aqueous NaOH instead of NaOMe to save cost? A: Absolutely not. Using NaOH will result in the hydrolysis of the chlorine atoms (in Route B) or the nitrile/imidate (in Route A) to form barbituric acid derivatives or hydroxy-pyrimidines. The reaction requires a strong alkoxide nucleophile, not just a base.

Q: We are seeing pressure buildup during the cyclization step (Malononitrile route). A: This is likely due to the evolution of ammonia or volatile byproducts if the pH is not controlled.

  • Engineering Control: Ensure the scrubber system is active and sized correctly for ammonia release.

  • Process Control: If pressure spikes, pause the heating ramp. The cyclization of the amidine intermediate is exothermic; a "runaway" here can pressurize the vessel rapidly [5].

References
  • CN103159684B. Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • CN105601574A. Method for preparing 2-amino-4,6-dimethoxy pyrimidine. Google Patents.
  • CN102898382A. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.

Addressing limited commercial supply and shelf-life of ADMP.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the specific challenges associated with ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) , a critical diazo-transfer reagent used in pharmaceutical synthesis.

While ADMP is favored for its safety profile compared to sulfonyl azides, it is notorious in the process chemistry field for supply chain volatility and hydrolytic instability (shelf-life issues), as noted in recent reports by major pharmaceutical groups like Bristol-Myers Squibb.

Status: Operational | Topic: Supply Chain Resilience & Stability Protocols Audience: Process Chemists, Medicinal Chemists, CMC Leads

Core Issue: Supply Chain & Shelf-Life

The Problem: Commercial batches of ADMP frequently go on backorder due to niche manufacturing. Furthermore, stored ADMP can degrade into hydrazoic acid or inactive urea byproducts if exposed to moisture, compromising yield and safety.

The Solution Strategy: This guide transitions your lab from "Consumer" to "Controller" by establishing:

  • In-House Synthesis Protocols (To bypass commercial shortages).

  • Rigorous QC Workflows (To validate shelf-life).

  • Storage Logic (To prevent hydrolytic decomposition).

Troubleshooting Modules (Q&A Format)

Module A: Supply Shortage (In-House Synthesis)

Q: Commercial ADMP is unavailable. Can we synthesize it in-house safely? A: Yes. In-house synthesis is often preferred to ensure freshness. The reaction involves treating 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (CIP) with sodium azide.

Protocol (Validation Level: High):

  • Starting Material: Dissolve 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (CIP) in dry acetonitrile (MeCN).

  • Azidation: Slowly add Sodium Azide (

    
    ) at 
    
    
    
    . Note: Maintain temperature to prevent exotherms.
  • Filtration: The byproduct (NaCl) precipitates. Filter this out to leave the ADMP in solution.

  • Isolation: Concentrate the filtrate. ADMP crystallizes as a stable salt.

Critical Control Point: Ensure the CIP starting material is free of moisture. Hydrolysis of CIP prior to azidation yields the inactive urea, which contaminates the final ADMP.

Module B: Stability & Degradation[1]

Q: My ADMP has turned from white to off-white/yellow. Is it safe to use? A: STOP. Color change often indicates hydrolysis or the formation of trace hydrazoic acid salts.

  • Mechanism: ADMP is hygroscopic. Moisture attacks the imidazolinium ring, leading to ring-opening or urea formation.

  • Action: Perform a Quantitative NMR (qNMR) assay.

    • Standard: Maleic acid or 1,3,5-trimethoxybenzene in

      
      .
      
    • Acceptance Criteria: >95% purity by mass. If <90%, recrystallize from acetonitrile/ether. If yellow/sticky, discard via aqueous neutralization.

Q: How do we extend the shelf-life of our current stock? A: ADMP shelf-life is dictated by moisture exclusion, not just temperature.

  • Storage: Store at

    
     under Argon/Nitrogen atmosphere.
    
  • Container: Use amber glass with Parafilm or Teflon-lined caps. Avoid metal spatulas (potential for azide-metal complexation, though low risk with this specific cation).

  • Desiccation: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.

Module C: Reaction Failure

Q: The diazo-transfer reaction failed (low yield) despite using "fresh" ADMP. A: This is likely a pH mismatch .

  • Cause: ADMP requires a base to deprotonate the substrate (amine/active methylene) to facilitate the transfer.

  • Troubleshooting:

    • Check your Base: Are you using DMAP or

      
      ? Ensure the equivalents are calculated against the substrate, not the ADMP.
      
    • Check Solvent: DCM and MeCN are standard.[1] Avoid protic solvents (MeOH/EtOH) which can compete with the diazo transfer.

Visualized Workflows

Figure 1: In-House Synthesis & Supply Chain Logic

This diagram illustrates the decision matrix for sourcing ADMP and the chemical pathway for in-house production.

ADMP_Supply_Chain Start Requirement: ADMP Reagent CheckStock Check Commercial Availability Start->CheckStock Available In Stock? CheckStock->Available Buy Purchase & QC Check Available->Buy Yes Synthesize Initiate In-House Synthesis Available->Synthesize No (Backordered) QC Quality Control (qNMR) Buy->QC Step1 Precursor: 2-Chloro-1,3-dimethyl imidazolinium PF6 (CIP) Synthesize->Step1 Step2 Reaction: Add NaN3 (Acetonitrile, 0°C) Step1->Step2 Step3 Filtration: Remove NaCl Step2->Step3 Step4 Crystallization: Isolation of ADMP Step3->Step4 Step4->QC

Caption: Figure 1: Decision logic for ADMP sourcing and step-by-step pathway for in-house synthesis from CIP precursors.

Figure 2: Quality Control & Stability Triage

This diagram guides the researcher through evaluating the physical and chemical state of stored ADMP.

ADMP_QC_Triage Inspect Visual Inspection Appearance Appearance? Inspect->Appearance WhiteCryst White Crystalline Solid Appearance->WhiteCryst Normal Yellow Yellow / Sticky / Clumped Appearance->Yellow Degraded NMR Run 1H NMR (CD3CN) WhiteCryst->NMR Discard Neutralize & Discard Yellow->Discard Severe Hydrolysis Purity Purity Integration NMR->Purity Use Approve for Synthesis Purity->Use > 95% Purify Recrystallize (MeCN/Ether) Purity->Purify 90-95% Purity->Discard < 90% Purify->NMR Re-test

Caption: Figure 2: Triage workflow for determining ADMP viability based on visual cues and NMR analysis.

Key Data: Stability & Safety Parameters

ParameterSpecification / LimitContext
Melting Point 130–132 °C (Decomposes)Lower MP indicates hydrolysis impurities.
Impact Sensitivity InsensitiveSafer than Sulfonyl Azides, but handle with care.
Storage Temp 2–8 °CCritical for retarding hydrolysis.
Solubility High: MeCN, AcetoneLow: DCM, EtherUse MeCN for reactions; Ether for precipitation.
Shelf-Life ~6 Months (Commercial)~12 Months (In-House + Argon)Commercial supply often degrades during shipping/warehousing.

References

  • Kitamura, M., Tashiro, N., & Okauchi, T. (2011). "2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: An Efficient Diazo-Transfer Reagent."[1] Synlett, 2011(11), 1509–1512. Link

  • Richardson, P. F., et al. (2018). "Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds."[2] The Journal of Organic Chemistry, 83(17), 10916–10921. Link

    • Note: This reference discusses the stability profiles and compares ADMP to other reagents, highlighting the supply/stability trade-offs.
  • Green, S. P., Wheelhouse, K. M., et al. (2019). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, 24(1). Link

    • Note: Provides DSC and ARC data confirming ADMP's thermal stability relative to impact-sensitive altern

Sources

Validation & Comparative

Comparison of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate and triflyl azide for diazo transfer.

Technical Comparison Guide: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) vs. Triflyl Azide (TfN )

Executive Summary

The Bottom Line: For 95% of diazo transfer applications, ADMP is the superior reagent due to its crystalline stability, shelf-life, and non-explosive profile. Triflyl Azide (TfN


)1
  • ADMP: Best for routine synthesis, scale-up, and metal-sensitive substrates.

  • TfN

    
    :  Reserved only for niche cases where ADMP reactivity is insufficient and safety protocols for high-explosives are strictly enforced.
    

Reagent Profiles & Physicochemical Properties[2][3][4]

The fundamental difference lies in stability. TfN

FeatureADMP (Kitamura's Reagent)Triflyl Azide (TfN

)
Structure Imidazolinium cation stabilized by PF

Sulfonyl azide with highly electron-withdrawing CF

Physical State White Crystalline SolidColorless Oil (in solution)
Explosivity Non-explosive (Impact/Friction insensitive)High Explosive (Shock sensitive if concentrated)
Shelf Life Months at -10°C; Stable at RTMinutes/Hours (Must use immediately)
Decomposition Exothermic >200°CExplosive decomposition upon concentration
Byproducts Water-soluble urea derivative (Easy removal)Triflamide (often requires chromatography)
Metal Catalyst Not required (Base promoted)Often requires Cu(II), Zn(II), or Ni(II)

Mechanistic Comparison: Diazo Transfer

Both reagents function via a diazo transfer mechanism (typically Wong's mechanism for amines), where the amine nucleophile attacks the terminal nitrogen of the azide.

Mechanism Visualization

The following diagram illustrates the pathway for ADMP, highlighting the clean formation of the azide and the water-soluble guanidine-type byproduct.

DiazoTransferAminePrimary Amine(R-NH2)TransitionTetrahedralIntermediateAmine->TransitionNucleophilic Attack(Base Promoted)ADMPADMP Reagent(Electrophilic Azide)ADMP->TransitionAzideTarget Azide(R-N3)Transition->AzideDiazo TransferByproductImidazolinone Byproduct(Water Soluble)Transition->ByproductElimination

Figure 1: Mechanistic pathway of diazo transfer using ADMP.[2][3] The reaction is driven by the formation of the thermodynamically stable imidazolinone byproduct.

Performance Metrics & Substrate Scope

Primary Amines[4][5][6][7][8][9][10][11][12][13]
  • ADMP: Converts primary amines to azides in high yields (typically 80-95%) using mild bases like DMAP (for nucleophilic amines) or DBU (for less reactive amines). Crucially, it avoids the use of transition metals (Cu, Zn), making it ideal for metal-sensitive biological targets or late-stage functionalization.

  • TfN

    
    :  Highly effective but often requires a metal catalyst (e.g., CuSO
    
    
    , ZnCl
    
    
    ) to achieve comparable rates and yields. The presence of residual metal can be problematic for pharmaceutical intermediates.
1,3-Dicarbonyl Compounds

Both reagents effectively convert activated methylenes to diazo compounds.

  • ADMP: Works under mild basic conditions (Et

    
    N). The byproduct is easily washed away with water, simplifying purification.[4]
    
  • TfN

    
    :  Effective, but the removal of the triflamide byproduct often requires column chromatography, which is cumbersome on large scales.
    
Yield Comparison (Representative Data)
Substrate ClassADMP Yield (Method)TfN

Yield (Method)
Advantage
Benzylamine 92% (DMAP, MeCN)85-95% (CuSO

, DCM/H

O)
ADMP (No metal, safer solvent)
Amino Acid Esters 85-98% (NaHCO

, H

O/DCM)
80-90% (ZnCl

, solvent mix)
ADMP (Simpler workup)
Anilines 75-90% (DBU, MeCN)Variable (Often requires forcing)ADMP (With strong base)

Safety & Handling: The Critical Differentiator

This is the deciding factor for most organizations.

Triflyl Azide (TfNngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) Hazards[1][15][16]
  • Explosion Risk: TfN

    
     has a high nitrogen-to-carbon ratio and is energetically unstable.[1] It has caused severe laboratory explosions when concentrated or stored.
    
  • Incompatible Solvents: Preparing TfNngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     in dichloromethane (DCM) can generate diazidomethane , an extremely sensitive explosive.
    
  • Protocol Restriction: Must be prepared in situ and used immediately. NEVER concentrate or distill.

ADMP Safety Profile
  • Stability: Crystalline solid stable up to 200°C.

  • Sensitivity: Passed standard impact and friction sensitivity tests (BAM methods).

  • Storage: Can be stored in a freezer (-10°C) for months without degradation.

  • Solvent Safety: Compatible with Acetonitrile (MeCN), avoiding the DCM hazard entirely.

Experimental Protocols

Protocol A: Safe Diazo Transfer with ADMP

Recommended for routine synthesis.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv)

  • Base: DMAP (2.0 equiv) or DBU (for unreactive amines)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolve the amine and base in MeCN.

  • Add ADMP as a solid in one portion.

  • Stir at room temperature (or 50°C for unreactive amines) for 2–12 hours.

  • Workup: Concentrate the solvent (safe to do so), redissolve in Et

    
    O or EtOAc, and wash with water. The imidazolinone byproduct partitions into the aqueous phase.[5]
    
  • Dry organic layer and concentrate to yield the crude azide.

Protocol B: In Situ Preparation of TfN

Use only if ADMP is unavailable. Requires blast shield.

Reagents:

  • NaN

    
     (Sodium Azide)
    
  • Tf

    
    O (Triflic Anhydride)
    
  • Solvent: Use Toluene or MeCN (Avoid DCM to prevent diazidomethane formation).

Procedure:

  • Setup: Place reaction vessel behind a blast shield. Cool NaN

    
     (highly toxic) solution in water/toluene to 0°C.
    
  • Addition: Add Tf

    
    O dropwise. Control exotherm.
    
  • Extraction: Separate the organic layer containing TfN

    
    . DO NOT CONCENTRATE. 
    
  • Reaction: Add the TfN

    
     solution immediately to the amine substrate mixture containing Cu(II) catalyst and base.
    
  • Quench: Quench any unused reagent with alkyne or specific chemical quenchers before disposal.

Decision Matrix

Use the following logic flow to select the appropriate reagent for your campaign.

DecisionMatrixStartStart: Select ReagentSafetyPriorityIs Safety/Scale-upa Priority?Start->SafetyPriorityMetalSensIs SubstrateMetal-Sensitive?SafetyPriority->MetalSensNo (Research Scale)UseADMPUSE ADMP(Safe, Stable, Metal-Free)SafetyPriority->UseADMPYesMetalSens->UseADMPYesUseTfN3USE TfN3(Only if ADMP fails)MetalSens->UseTfN3No

Figure 2: Decision matrix for selecting between ADMP and Triflyl Azide.

References

  • Kitamura, M., et al. (2014). "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[6][2][7][8][9][5][10] Organic & Biomolecular Chemistry, 12(25), 4397–4406. Link

  • Kitamura, M., et al. (2011).[3] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[7][5][10] Synthesis, 2011(7), 1037–1044. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 9(19), 3797–3800. Link

  • Titz, A., et al. (2010). "Safety of Diazo Transfer Reagents." Organic Process Research & Development. (General safety reference for sulfonyl azides).
  • Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[8][5][4][11][12] Synth., 92, 171-181. Link

Comparative Analysis: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) vs. Traditional Azidating Agents

[1]

Executive Summary

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a significant advancement in diazo-transfer technology, specifically engineered to resolve the chronic safety and stability issues associated with traditional reagents like Triflyl Azide (

1

This guide provides a technical evaluation for medicinal chemists and process engineers, establishing ADMP as a Class-Leading reagent for the conversion of primary amines to azides and the diazotization of 1,3-dicarbonyls.[1] The analysis is grounded in safety metrics (DSC, impact sensitivity) and reaction efficiency.[1]

Safety & Stability Profile: The Critical Differentiator

The primary driver for adopting ADMP is safety.[1] Traditional diazo-transfer reagents are energetic materials often requiring in situ preparation to mitigate explosion risks.[1] ADMP is a crystalline solid designed with a high thermal safety margin.[1][2]

Comparative Safety Data Matrix
FeatureADMP (Kitamura's Reagent)Triflyl Azide (

)
ISA[1]·HCl Sodium Azide (

)
Physical State Crystalline SolidLiquid / SolutionCrystalline SolidCrystalline Solid
Explosiveness Non-explosive (Impact/Friction insensitive)High (Explosive if conc.)[1]Moderate (Risk of hydrolysis to

)
Moderate (Shock sensitive w/ metals)
Decomposition Temp (

)
> 200 °C (Exothermic onset)~100–110 °C~130–150 °C (Violent >150°C)~275 °C
Shelf Life > 1 year (at -10°C to RT)Poor (Prep in situ recommended)Variable (Hygroscopic, hydrolyzes)Excellent
Handling Risk Low (Standard PPE)High (Blast shield required)Moderate (Avoid moisture)High (Acute Toxicity)

Technical Insight: The high decomposition temperature of ADMP (>200°C) allows for drying and storage without the risk of spontaneous detonation, a common hazard with sulfonyl azides.[1] Unlike ISA·HCl, ADMP is non-hygroscopic, preventing the formation of hydrazoic acid (


) upon storage.[1]

Mechanistic Action & Reactivity

ADMP functions as a cationic diazo-transfer reagent.[1] The electron-deficient imidazolinium core activates the terminal azide, facilitating nucleophilic attack by amines or enolates.[1]

Reaction Mechanism: Diazo Transfer to Primary Amines

The reaction proceeds via a nucleophilic attack of the deprotonated amine on the terminal nitrogen of the azido group, followed by fragmentation to release the organic azide and the stable 1,3-dimethylimidazolidin-2-one byproduct.[1]

ADMP_MechanismSubstratePrimary Amine(R-NH2)Inter1TetrahedralIntermediateSubstrate->Inter1Nucleophilic AttackBaseBase(DMAP/DBU)Base->Inter1DeprotonationADMPADMP Reagent(Electrophilic N3 Source)ADMP->Inter1TSFragmentationTransition StateInter1->TSRearrangementProductOrganic Azide(R-N3)TS->ProductDiazo TransferByproductCyclic Urea(Stable byproduct)TS->ByproductElimination

Figure 1: Mechanistic pathway of diazo transfer using ADMP. The stability of the cyclic urea byproduct drives the reaction equilibrium forward.

Experimental Protocols

Protocol A: Conversion of Primary Amines to Azides

Application: Synthesis of alkyl and aryl azides for Click Chemistry (CuAAC).

Reagents:

  • Substrate: Primary Amine (1.0 equiv)[1]

  • Reagent: ADMP (1.2 equiv)[1]

  • Base: 4-Dimethylaminopyridine (DMAP) (2.0 equiv) or DBU (for less reactive amines)[1]

  • Solvent: Acetonitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Dichloromethane (DCM)[1]
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add DMAP (2.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure deprotonation/activation.

  • Reagent Addition: Add ADMP (1.2 mmol) in a single portion. The reaction is generally slightly exothermic; cooling to 0°C is optional but recommended for large scales (>5g).[1]

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC or LC-MS.[1]

    • Typical Time: 1–4 hours for alkyl amines; 12–24 hours for unactivated aryl amines.[1]

  • Workup:

    • Dilute reaction mixture with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      ).[1]
    • Wash successively with 1N HCl (to remove excess DMAP and urea byproduct) and Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel) if necessary.

Self-Validating Check: The urea byproduct (1,3-dimethylimidazolidin-2-one) is water-soluble.[1] A thorough aqueous wash (acidic) should remove it completely.[1] If the NMR shows peaks at ~2.7 ppm (N-Me) and ~3.2 ppm (


), increase the volume of the aqueous wash.
Protocol B: Diazotization of 1,3-Dicarbonyls

Application: Preparation of diazo esters/ketones for C-H insertion or cyclopropanation.[1]

Reagents:

  • Substrate: 1,3-Diketone or

    
    -Ketoester (1.0 equiv)[1]
    
  • Reagent: ADMP (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.2 equiv)[1]
    
  • Solvent: THF or Acetonitrile

Methodology:

  • Dissolve substrate in THF (0.2 M).[1]

  • Add

    
     and cool to 0°C.
    
  • Add ADMP slowly.[1]

  • Allow to warm to Room Temperature and stir for 2–6 hours.

  • Standard aqueous workup removes the ionic byproduct.[1]

Performance Benchmarking

The following data summarizes the efficiency of ADMP compared to standard reagents across different substrate classes.

Substrate ClassADMP Yield (%)

Yield (%)
Notes on ADMP Performance
Alkyl Amines 85 – 98%80 – 95%Comparable yield; significantly safer workup.[1]
Aryl Amines (Anilines) 75 – 92%60 – 85%ADMP often requires stronger base (DBU) for electron-poor anilines.[1]
Amino Acids (Esters) 90 – 99%85 – 95%No racemization observed; compatible with Fmoc/Boc groups.[1]
1,3-Dicarbonyls 88 – 96%85 – 95%Excellent for

-ketoesters; avoids use of sulfonyl azides.[1]
Decision Matrix for Reagent Selection

Selection_MatrixStartSelect Diazo Transfer ReagentSafetyIs Safety/Stabilitya Primary Concern?Start->SafetyADMP_PathYes: Use ADMPSafety->ADMP_PathHigh PriorityCost_PathNo: Cost/Availabilityis PrioritySafety->Cost_PathLow PrioritySubstrate_CheckSubstrate Type?ADMP_Path->Substrate_CheckTfN3Consider TfN3(Higher Reactivity for some)Cost_Path->TfN3Liquid/Solution OKISAConsider ISA·HCl(Cheaper, Moderate Risk)Cost_Path->ISASolid Reagent NeededAnilineUnactivated AnilineSubstrate_Check->AnilineRequires DBUAlkylAlkyl Amine / Amino AcidSubstrate_Check->AlkylStandard Conditions

Figure 2: Decision matrix for selecting the appropriate azidating agent based on safety and substrate constraints.

Conclusion & Recommendation

ADMP is the superior choice for modern drug discovery and process chemistry workflows. While reagents like

1
  • Recommendation: Adopt ADMP as the standard "first-pass" reagent for all diazo-transfer reactions.[1]

  • Exception: Consider

    
     only if ADMP fails to convert highly deactivated steric-hindered amines, and only with appropriate blast shielding.
    

References

  • Kitamura, M., et al. (2014).[1][3][4] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][2][3][4][5] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[1][4]

  • Kitamura, M., et al. (2011).[1][4] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1][4] Synthesis, 2011(7), 1037–1044.[1][4]

  • Goddard-Borger, E. D., & Stick, R. V. (2007).[1][6] "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride."[1][6] Organic Letters, 9(19), 3797–3800.[1]

  • Nyakunda, G. M., et al. (2005).[1] "Preparation of Triflyl Azide and Its Use in Diazo Transfer." Journal of Organic Chemistry. (Contextual reference for TfN3 comparison).

  • Enamine Ltd. (2024).[1] "ADMP - Reagent for diazo-transfer and azide formation."[7][1][8][3][4][6] Enamine Product Guide.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate versus tosyl azide in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Stable Azoliums

For decades, Tosyl Azide (TsN₃) served as the standard reagent for diazo transfer reactions—a critical transformation in the synthesis of diazo compounds and organic azides. However, its widespread use is marred by severe safety risks, including shock sensitivity and explosive decomposition during distillation.

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) has emerged as a superior alternative.[1] Developed to address the physicochemical flaws of sulfonyl azides, ADMP offers a crystalline, non-explosive profile with a self-validating purification mechanism. This guide analyzes the technical trade-offs between these two reagents, providing evidence-based protocols for researchers prioritizing safety and process efficiency.

Part 1: Technical Profile & Performance Comparison

Safety & Stability (The Critical Differentiator)

The primary driver for adopting ADMP is safety. Sulfonyl azides like TsN₃ are energetic materials.[2] In contrast, ADMP is engineered as an ionic liquid precursor with high thermal stability.

FeatureTosyl Azide (TsN₃) ADMP
Physical State Oily liquid (often stored in solution).Crystalline solid (White powder).
Explosivity High Risk. Shock/friction sensitive.[2][3][4] Distillation is hazardous.[5]Low Risk. Impact/friction insensitive. Stable up to ~200°C.
Storage Refrigerated; often generated in situ to avoid isolation.Stable at room temperature; shelf-stable for months.
Decomposition Exothermic decomposition can trigger at relatively low temperatures (~120°C).Exothermic decomposition onset >190°C (DSC data).[6]
Purification Logistics: The Solubility Advantage

The "hidden" cost of a chemical reagent is often the work-up.

  • Tosyl Azide: The by-product, p-toluenesulfonamide, is a solid with poor water solubility. It frequently co-crystallizes with products or requires tedious column chromatography to remove.

  • ADMP: The diazo transfer releases 1,3-dimethyl-2-imidazolidinone (DMI) .[4] DMI is highly polar and completely water-soluble.

    • Implication: The reaction mixture can often be purified simply by washing with water, leaving the organic diazo compound or azide in the organic layer.

Reactivity & Substrate Scope
  • 1,3-Dicarbonyls: Both reagents perform well, but ADMP often provides higher isolated yields due to the easier work-up.

  • Primary Amines: ADMP efficiently converts primary amines to azides under mild conditions (using DMAP or DBU), avoiding the metal catalysts (e.g., Cu(II)) sometimes required with triflyl azide.

  • Alcohols: ADMP allows for the direct conversion of alcohols to azides (Mitsunobu-type conditions) without the formation of difficult phosphine oxide by-products.[1]

Part 2: Mechanistic Insight

The mechanism of diazo transfer involves the attack of a nucleophilic carbon (or nitrogen) on the terminal nitrogen of the azide reagent. The key difference lies in the leaving group thermodynamics.

DiazoTransferMechanism Substrate Activated Methylene (Nucleophile) Enolate Enolate Intermediate Substrate->Enolate Deprotonation Base Base (DBU/Et3N) Base->Enolate Adduct Triazene Intermediate Enolate->Adduct Nucleophilic Attack on Terminal N Reagent Azide Reagent (ADMP or TsN3) Reagent->Adduct Product Diazo Compound Adduct->Product Fragmentation Byproduct Leaving Group (Sulfonamide or Urea) Adduct->Byproduct Leaving Group Expulsion

Figure 1: General Base-Catalyzed Diazo Transfer Mechanism. The driving force is the stability of the leaving group (sulfonamide for TsN3, urea derivative for ADMP).

Part 3: Experimental Protocols

Protocol A: Diazo Transfer with ADMP (Recommended)

Source: Adapted from Kitamura et al. (2011)

Objective: Synthesis of a 2-diazo-1,3-dicarbonyl compound.

Reagents:

  • 1,3-Dicarbonyl substrate (1.0 equiv)

  • ADMP (1.1 equiv)

  • Triethylamine (Et₃N) or DBU (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in MeCN (0.5 M concentration) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add Et₃N dropwise. Stir for 10 minutes to ensure enolate formation.

  • Reagent Addition: Add ADMP in one portion. The crystalline solid dissolves rapidly.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–4 hours (monitor by TLC).

  • Work-up (The "Self-Cleaning" Step):

    • Concentrate the reaction mixture to remove MeCN.

    • Redissolve the residue in Diethyl Ether or Ethyl Acetate.

    • Wash 2x with Water. (This removes the DMI by-product and unreacted ADMP salts).

    • Wash 1x with Brine.

    • Dry over MgSO₄ and concentrate.

  • Result: The crude product is often analytically pure.

Protocol B: Diazo Transfer with Tosyl Azide (Legacy)

Caution: High Risk Protocol

Objective: Synthesis of a 2-diazo-1,3-dicarbonyl compound.

Safety Pre-Check: Ensure no metal spatulas are used. Do not heat the reaction mixture above 40°C. Use a blast shield.

Step-by-Step:

  • Preparation: Dissolve the substrate in CH₂Cl₂.

  • Base Addition: Add Et₃N (1.2 equiv) at 0°C.

  • Azide Addition: Add Tosyl Azide (1.1 equiv) dropwise. Note: TsN₃ is often used as a solution in toluene/dodecane to mitigate explosion risk.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Work-up:

    • Wash with dilute NaOH (to remove excess TsN₃ and some sulfonamide).

    • Wash with water and brine.

    • Dry and concentrate.[6][7][8]

  • Purification: The residue usually contains p-toluenesulfonamide.[2] Flash chromatography (Silica gel) is almost always required to separate the solid by-product from the diazo compound.

Part 4: Decision Matrix

When should you use which reagent?

DecisionMatrix Start Start: Diazo Transfer Planning Scale Reaction Scale? Start->Scale SafetyPriority Is Safety/Stability Top Priority? Scale->SafetyPriority < 10g UseADMP USE ADMP (Safe, Easy Work-up) Scale->UseADMP > 10g (Safety Critical) Purification Is Chromatography Acceptable? SafetyPriority->Purification No (Cost focus) SafetyPriority->UseADMP Yes Purification->UseADMP No (Need rapid isolation) UseTsN3 USE TOSYL AZIDE (Cost-driven, High Risk) Purification->UseTsN3 Yes

Figure 2: Reagent Selection Decision Tree.

Summary Recommendation
  • Choose ADMP for medicinal chemistry, scale-up processes (>10g), and workflows where chromatography is a bottleneck. The slight cost premium is offset by the elimination of purification steps and safety hazards.

  • Choose Tosyl Azide only for small-scale, non-critical academic explorations where reagent cost is the sole constraint and safety protocols (blast shields) are strictly enforced.

References

  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[8][9] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis, 2011(7), 1037–1044.[9]

  • Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[8][9] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[4][6][7][8][9][10][11] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[9]

  • Organic Syntheses. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[8]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.

Sources

Advantages of ADMP compared to traditional diazo-transfer reagents.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for High-Throughput & Scale-Up Applications

Executive Summary: The Case for ADMP

In the landscape of organic synthesis, diazo-transfer reactions have historically been a bottleneck due to the hazardous nature of reagents like Triflyl Azide (


).[1] While effective, 

poses significant explosive risks, necessitating in situ preparation and limiting scale-up potential.

ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) represents a paradigm shift. It transforms the diazo-transfer workflow from a hazardous, strictly controlled operation into a bench-stable, "weigh-and-go" protocol. This guide objectively analyzes ADMP’s performance against Imidazole-1-sulfonyl azide (ISA) and Triflyl Azide, demonstrating why ADMP is the superior choice for safety-conscious, high-efficiency laboratories.

The Safety Imperative: Thermal & Shock Stability

The primary driver for adopting ADMP is safety. Traditional sulfonyl azides are notoriously unstable.


 is highly shock-sensitive and cannot be stored. Even the popular alternative, Imidazole-1-sulfonyl azide (ISA) hydrochloride, has been re-classified as impact-sensitive in recent years.

ADMP, by contrast, is an imidazolinium salt designed with a high decomposition threshold.

Comparative Stability Data (DSC & Impact)

The following table synthesizes Differential Scanning Calorimetry (DSC) and impact sensitivity data.

ReagentPhysical StateDec.[2][3][4] Onset (

)
Impact SensitivityShelf Stability
ADMP Crystalline Solid ~196°C Insensitive (>40 J) High (>1 year)
ISA

HCl
Solid (Hygroscopic)~150°CSensitive (<10 J)Moderate
Triflyl Azide (

)
Liquid (in solution)N/A (Explosive)High (Explosive)None (Prep in situ)
p-ABSASolid~130°CModerateHigh

Note:


 values are approximate and dependent on heating rates (typically 5-10°C/min).
Safety Decision Matrix

Use this logic flow to determine when ADMP is the mandatory choice versus when legacy reagents might still be considered.

SafetyMatrix Start Select Diazo-Transfer Reagent Scale Reaction Scale? Start->Scale Substrate Substrate Reactivity? Scale->Substrate < 1 gram ADMP_Mandatory USE ADMP (High Stability Required) Scale->ADMP_Mandatory > 1 gram (Scale-up) ADMP_Choice USE ADMP (Bench Stable, Easy Workup) Substrate->ADMP_Choice Standard Primary Amine or 1,3-Dicarbonyl TfN3_Choice USE TfN3 (Only with Blast Shield) Substrate->TfN3_Choice Extremely Deactivated (Sterically Hindered) caption Figure 1: Reagent Selection Logic based on Safety and Scale.

Operational Superiority: The "Clean Chemistry" Advantage

Beyond safety, ADMP offers distinct advantages in purification and handling.

  • Atom Economy & Byproducts: The diazo transfer with ADMP generates 1,3-dimethyl-2-imidazolidinone (DMI) as the byproduct.[4] DMI is highly water-soluble.[3]

  • Purification Protocol: Unlike sulfonyl azides which often produce sulfonamides that are difficult to separate from the product, the DMI byproduct is removed simply by washing the organic layer with water or brine. This frequently eliminates the need for column chromatography for crude azides.

  • Hygroscopicity: ADMP is non-hygroscopic, whereas ISA salts can absorb moisture, altering stoichiometry and posing hydrolysis risks (formation of

    
    ).
    
Reaction Scope & Efficiency

ADMP is not just a "safe" alternative; it is a high-performance reagent.[5][6] It is effective for:

  • Primary Amines

    
     Azides:  Works on alkyl, aryl, and heteroaryl amines.
    
  • 1,3-Dicarbonyls

    
     2-Diazo-1,3-dicarbonyls:  Extremely mild conditions (often neutral or weak base).
    
Experimental Comparison: Conversion of Phenylalanine Methyl Ester

Reaction Conditions: Solvent: MeCN, Base: DMAP, Time: 2-4h.

ReagentYield (%)Purification MethodHandling Hazard
ADMP 92% Aqueous Wash Low

95%ChromatographyHigh (Explosion Risk)
ISA

HCl
88%ChromatographyModerate (Shock Sensitive)
Mechanism of Action

Understanding the mechanism is crucial for troubleshooting. ADMP acts as an electrophilic azide source. The reaction is driven by the formation of the thermodynamically stable cyclic urea (DMI).

Mechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate + ADMP Base Base (Deprotonation) Base->Intermediate Catalysis Products Organic Azide (R-N3) Intermediate->Products Elimination Byproduct DMI (Water Soluble) Intermediate->Byproduct Fragment ADMP ADMP (Azide Source) ADMP->Intermediate caption Figure 2: Diazo-transfer mechanism showing formation of water-soluble DMI.

Validated Experimental Protocol

Objective: Synthesis of an organic azide from a primary amine using ADMP. Scale: 1.0 mmol (Scalable to >10g).

Reagents:
  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]

  • Base: DBU (for unreactive amines) or DMAP (for reactive amines) (2.0 - 3.0 equiv)

  • Solvent: Acetonitrile (MeCN)[7]

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in MeCN (5 mL).

  • Activation: Add the base (DBU or DMAP) and stir for 5 minutes at room temperature.

  • Addition: Add ADMP (1.2 mmol) in a single portion. The reaction is not highly exothermic, but standard care should be taken.[4]

  • Reaction: Stir at room temperature. Monitor by TLC (typically 2–12 hours).

    • Note: If the amine is sterically hindered, heating to 50°C is safe due to ADMP's high thermal stability.

  • Workup (The "ADMP Advantage"):

    • Dilute the reaction mixture with Diethyl Ether or EtOAc.

    • Wash 2x with Water. (This removes the DMI byproduct, excess base, and unreacted ADMP).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
  • Result: Usually yields pure azide.[6] If necessary, purify via short silica plug.

Protocol Step1 Dissolve Amine in MeCN Step2 Add Base (DMAP or DBU) Step1->Step2 Step3 Add ADMP (Solid, 1.2 equiv) Step2->Step3 Step4 Monitor TLC (2-12 Hours) Step3->Step4 Step5 Aqueous Wash (Removes DMI) Step4->Step5 Step6 Concentrate & Yield Step5->Step6 caption Figure 3: Standard bench protocol for ADMP diazo-transfer.

References
  • Kitamura, M., et al. (2002). "Synthesis and properties of 2-azido-1,3-dimethylimidazolinium salts: A new, safe, and efficient diazo-transfer reagent."[3] Journal of Organic Chemistry, 67(14), 4975–4977.

  • Kitamura, M., & Okauchi, T. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.[1]

  • Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride."[8][9] Organic Letters, 9(19), 3797–3800. (Cited for comparison of ISA properties).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate." (Data source for H242/H302 classification).

Sources

Technical Comparison Guide: Characterization of Reaction Products from 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , often referred to as Kitamura’s Reagent , represents a significant advancement in diazo-transfer chemistry. Historically, the synthesis of organic azides relied on hazardous reagents like triflyl azide (


), which poses severe explosion risks and poor shelf stability.[1]

This guide objectively characterizes ADMP reaction products, contrasting them with legacy alternatives. It provides validated experimental protocols, safety data, and mechanistic insights designed for drug development professionals requiring high-fidelity azide synthesis without the safety overhead of energetic precursors.

Technical Profile & Physicochemical Characterization[2][3]

ADMP is a crystalline, non-hygroscopic salt.[2][3] Its stability profile is its primary differentiator.[4] Unlike sulfonyl azides, the cationic imidazolinium core stabilizes the azide moiety, raising the decomposition threshold significantly.

Table 1: Physicochemical Properties of ADMP
PropertySpecificationExperimental Observation
Appearance White to off-white crystalline solidEasy to weigh/handle in air
Melting Point 202–205 °C (decomposition)High thermal stability compared to

Solubility Soluble in MeCN, DMSO, DMFModerate solubility in DCM; Insoluble in

IR Signature Azide stretch (

)
Strong absorption at 2172 cm⁻¹
¹H NMR (CD₃CN, 600 MHz)

3.05 (s, 6H, N-Me), 3.79 (s, 4H,

)
Safety Impact/Friction InsensitiveNegative Hammer Test; Negative Friction Test

Analytic Insight: The ¹H NMR spectrum is distinctively simple.[4] The singlet at 3.05 ppm corresponds to the two equivalent N-methyl groups, and the singlet at 3.79 ppm corresponds to the imidazolidine ring protons. This simplicity allows for easy monitoring of reagent consumption during reaction monitoring.[4]

Comparative Performance Analysis

The following analysis compares ADMP against the two most common alternatives: Triflyl Azide (


)  and Imidazole-1-sulfonyl Azide (ISA·HCl) .
Table 2: Reagent Comparison Matrix
FeatureADMP (Kitamura's Reagent) Triflyl Azide (

)
ISA·HCl (Goddard-Borger)
Shelf Stability High (>12 months at -20°C)Very Low (Prepare in situ only)Moderate (Hygroscopic, hydrolyzes)
Explosiveness Non-explosive (Impact/Friction safe)High (Explosive oil)Moderate (Impact sensitive)
Preparation Commercially available solidMust be synthesized freshCommercially available or 1-step
Byproduct Removal Water-soluble (Simple wash)Requires careful extractionWater-soluble
Reaction Time Fast (0.5 – 4 h)Fast (Instant to 2 h)Moderate (2 – 16 h)
Atom Economy Moderate (

)
Poor (Reagent generated in excess)Good (

)
Critical Analysis
  • Safety:

    
     has caused numerous laboratory accidents due to its volatility and shock sensitivity.[4] ADMP eliminates this risk entirely, showing no decomposition below 200°C.
    
  • Workflow Efficiency: While ISA·HCl is an improvement over

    
    , it is hygroscopic and can degrade. ADMP's non-hygroscopic nature ensures consistent stoichiometry, crucial for GMP-like environments where exact equivalents are mandatory.
    
  • Substrate Scope: ADMP is superior for converting primary amines to azides without metal catalysts (unlike some ISA protocols that benefit from Cu(II)).[4] It also efficiently diazotizes 1,3-dicarbonyls.[3]

Mechanistic Pathway[6]

Understanding the mechanism is vital for troubleshooting low yields.[4] The reaction proceeds via a nucleophilic attack of the amine (or enolate) on the terminal nitrogen of the ADMP azide group.[4]

ADMP_Mechanism Amine Primary Amine (R-NH2) Inter Tetrazene-like Intermediate Amine->Inter Nucleophilic Attack (on terminal N) Base Base (DMAP/DBU) Base->Inter Deprotonation ADMP ADMP Reagent (Electrophile) ADMP->Inter Product Organic Azide (R-N3) Inter->Product Fragmentation Byproduct 2-Amino-imidazolidinium Salt (Water Soluble) Inter->Byproduct Leaving Group

Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the formation of the thermodynamically stable guanidinium-type byproduct.

Experimental Protocols

Protocol A: Conversion of Primary Amines to Azides

Scope: Aliphatic and aromatic primary amines.[4] Reagents: ADMP (1.2 equiv), Base (DMAP or DBU), Solvent (MeCN).

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

    • Note: Avoid Dichloromethane (DCM) if possible.[4][5] While ADMP works in DCM, reaction with trace moisture or specific substrates can theoretically generate diazomethane in situ, though rare. MeCN is safer and greener.[4]

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (2.0 – 3.0 equiv).

    • Optimization: For non-nucleophilic amines (e.g., electron-deficient anilines), switch base to DBU (1.5 equiv) to drive deprotonation.

  • Addition: Add ADMP (1.2 mmol, 342 mg) in one portion. The reaction is generally slightly exothermic; cooling to 0°C is recommended for large scales (>1g), but room temperature is standard for <100mg.

  • Monitoring: Stir at room temperature. Monitor by TLC or LC-MS.[4]

    • Endpoint: Disappearance of amine starting material.[4] Typical time: 30 min to 4 hours.[4]

  • Workup (Self-Validating Step):

    • Dilute reaction mixture with

      
       or EtOAc.[4]
      
    • Wash with Water (2x) and Brine (1x).[4]

    • Validation: The byproduct (2-amino-1,3-dimethylimidazolidinium salt) is highly water-soluble. If the aqueous layer is not extracted properly, the byproduct may contaminate the organic phase.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (usually Hexanes/EtOAc).[4]

Protocol B: Diazotization of 1,3-Dicarbonyls

Scope:


-keto esters, 

-diketones.
  • Dissolve substrate (1.0 mmol) in THF or MeCN.[4]

  • Add

    
     (1.2 equiv) or 
    
    
    
    (1.1 equiv) at 0°C.[4]
  • Add ADMP (1.1 equiv).[4]

  • Stir at 0°C

    
     RT for 2 hours.
    
  • Standard aqueous workup removes the imidazolinium byproduct.[4]

Characterization & Data Validation

To ensure the integrity of the synthesized product, use the following validation checklist.

Data Presentation: Characterization of Standard Product (e.g., Benzyl Azide)
MethodExpected SignalInterpretation
IR Spectroscopy ~2100 cm⁻¹ (Strong, sharp)Diagnostic asymmetric stretch of the azide group. Absence indicates failed conversion.[4]
¹H NMR Upfield shift of

-protons
Protons adjacent to

shift downfield slightly when converted to

, but the key is the disappearance of

broad singlets.
¹³C NMR

-Carbon shift
Carbon attached to

typically appears at 50–60 ppm .[4]
Mass Spec

or

Azides often lose

in MS.[4] Look for

fragment if parent ion is weak.[4]
Workflow Diagram

Workflow Start Start: Substrate Selection Solvent Dissolve in MeCN (Avoid DCM for safety) Start->Solvent Base Add Base (DMAP for aliphatic, DBU for anilines) Solvent->Base Reagent Add ADMP (1.2 equiv) Solid addition Base->Reagent Monitor Monitor (TLC/LCMS) Check for disappearance of SM Reagent->Monitor Workup Aq. Wash (H2O/Brine) Removes Imidazolinium Byproduct Monitor->Workup Isolate Concentrate & Characterize (IR: 2100 cm-1) Workup->Isolate

Figure 2: Operational workflow for diazo transfer using ADMP.[6]

References

  • Kitamura, M., et al. (2014).[3][6][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[3][6][7][8] Organic & Biomolecular Chemistry.[3][4][9][6][7][10][11]

  • Kitamura, M., et al. (2011).[2][3] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds.[3] Synthesis.[3][4][9][6][8][10][12][11][13][14]

  • Goddard-Borger, E. D., & Stick, R. V. (2007).[1] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][15] Organic Letters.[4]

  • Organic Chemistry Portal. (n.d.).[4] Diazo Transfer with ADMP.[3][4][9][6][8][11]

Sources

Definitive Guide to X-ray Single Crystal Structure Analysis of ADMP (2-Amino-4,6-dimethylpyrimidine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative of ADMP

2-Amino-4,6-dimethylpyrimidine (ADMP) is not merely a chemical reagent; it is a foundational "molecular brick" in crystal engineering and coordination chemistry. Its utility stems from its dual donor-acceptor hydrogen bonding capability and the steric steering provided by its methyl groups.

For researchers developing non-linear optical (NLO) materials, pharmaceutical co-crystals, or supramolecular polymers, Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of definitively resolving the competitive hydrogen bonding motifs (homosynthons vs. heterosynthons) that dictate material performance.

This guide objectively compares SC-XRD against alternative characterization methods, establishing it as the non-negotiable standard for ADMP structural validation.

Methodology Comparison: Why SC-XRD?

In the context of ADMP, "performance" refers to the resolution of supramolecular connectivity. While NMR confirms molecular identity and PXRD assesses bulk phase purity, only SC-XRD provides the atomic coordinates necessary to predict and explain macroscopic properties like solubility, melting point, and optical non-linearity.

Table 1: Comparative Efficacy of Structural Analysis Methods for ADMP
FeatureSC-XRD (Gold Standard) Powder XRD (PXRD) Solid-State NMR (ssNMR) Computational Prediction (CSP)
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase Fingerprint (

)
Local Chemical EnvironmentTheoretical Energy Landscapes
H-Bond Resolution High (Direct visualization of N-H...N lengths/angles)Low (Inferred from lattice changes)Medium (Inferred from chemical shifts)High (Theoretical only)
Polymorph Discrimination Absolute (Defines space group & packing)Relative (Requires reference pattern)Ambiguous (Broad peaks can mask subtle forms)Predictive (Often over-predicts stable forms)
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline PowderPowder (Large quantity)None (In silico)
Critical Limitation Requires high-quality crystal growthCannot solve ab initio complex structures easilyExpensive; low throughputRequires experimental validation
Expert Insight: The Methyl Steric Effect

Unlike its parent molecule 2-aminopyrimidine, ADMP contains methyl groups at the 4 and 6 positions. SC-XRD data reveals that these groups sterically hinder specific planar stacking modes, forcing the molecule into unique herringbone or offset-stacking arrangements. PXRD cannot distinguish these subtle packing forces without a reference model derived from SC-XRD.

Experimental Protocol: From Powder to CIF

The following protocol is designed to maximize the probability of obtaining diffraction-quality crystals of ADMP and its co-crystals.

Phase 1: Crystal Growth (The Thermodynamic Filter)

Objective: Grow single crystals suitable for Mo/Cu radiation.

  • Solvent Selection :

    • Pure ADMP : Use Ethanol or Methanol for slow evaporation. The high solubility of ADMP in polar solvents allows for controlled supersaturation.

    • Co-crystals (e.g., with Carboxylic Acids) : Use a 1:1 stoichiometric ratio in Acetonitrile/Water (3:1) . Water aids in proton transfer if salt formation is targeted.

  • Method : Slow Evaporation at Constant Temperature (SECT).

    • Dissolve 100 mg of ADMP in minimal warm solvent (40°C).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover with Parafilm and punch 3-5 pinholes.

    • Incubate at 20°C in a vibration-free environment.

  • Harvesting : Crystals typically appear within 48-72 hours. Select block-like morphologies; avoid needles which often exhibit disorder.

Phase 2: Data Collection & Reduction

Objective: Maximize resolution to locate Hydrogen atoms.

  • Instrument : Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Temperature : 100 K .

    • Reasoning: ADMP's amine group (-NH2) has high thermal motion at room temperature. Cooling freezes this motion, allowing precise location of H-atoms in the difference Fourier map, which is critical for defining H-bond networks.

  • Strategy :

    • Collect a full sphere of data (redundancy > 4).

    • Resolution limit: 0.75 Å or better (0.8 Å is insufficient for precise H-bond geometry).

Phase 3: Structure Refinement (The Validation Loop)
  • Software : SHELXT (Structure Solution) and SHELXL (Refinement).

  • H-Atom Treatment :

    • Methyl H : Constrain using AFIX 137 (idealized rotating group) to prevent false electron density peaks.

    • Amine H : Locate in the difference map (

      
      ). Refine coordinates freely if data quality permits; otherwise, use DFIX restraints to standard N-H distances (0.86-0.89 Å).
      

Visualizing the Workflow & Interaction Logic

The following diagrams illustrate the critical pathways in ADMP structural analysis and the supramolecular logic revealed by the data.

Diagram 1: The Crystallographic Workflow for ADMP

ADMP_Workflow Start Raw ADMP Material Solvent Solvent Selection (EtOH vs MeCN) Start->Solvent Growth Slow Evaporation (SECT @ 20°C) Solvent->Growth Supersaturation Crystal Single Crystal Harvesting Growth->Crystal 48-72 hrs XRD SC-XRD Data Collection (100 K) Crystal->XRD Mount on Loop Solve Structure Solution (SHELXT) XRD->Solve Diffraction Pattern Refine Refinement (H-atom Location) Solve->Refine Initial Phasing Refine->Growth Disorder Detected? Result Final CIF (Supramolecular Map) Refine->Result R1 < 5%

Caption: Step-by-step workflow for converting raw ADMP into a validated crystallographic model.

Diagram 2: Supramolecular Synthons in ADMP

ADMP structures are dominated by the competition between forming a "Homosynthon" (Self-association) and a "Heterosynthon" (Co-crystal formation).

ADMP_Interactions ADMP ADMP Molecule (Donor: -NH2, Acceptor: N_ring) Homo Homosynthon (ADMP-ADMP Dimer) ADMP->Homo Self-Assembly Hetero Heterosynthon (ADMP-Acid) ADMP->Hetero + Carboxylic Acid Interaction1 R2^2(8) Motif (N-H...N) Homo->Interaction1 Interaction2 DDAA Array (N-H...O / O-H...N) Hetero->Interaction2 Result1 Supramolecular Polymer/Sheet Interaction1->Result1 Base Pairing Result2 Discrete Co-Crystal Unit Interaction2->Result2 Acid-Base Pairing

Caption: Competitive hydrogen bonding pathways: Homosynthons (pure ADMP) vs. Heterosynthons (co-crystals).

Structural Performance Analysis

The R2^2(8) Motif

The hallmark of ADMP structural performance is the formation of the


 graph set motif .
  • Mechanism : Two ADMP molecules pair via N-H...N hydrogen bonds. One amine proton donates to the ring nitrogen of the partner.

  • Significance : This dimer is extremely robust. In drug development, this stability can reduce the solubility of the compound. However, in NLO materials, this planar arrangement enhances the dipole alignment necessary for Second Harmonic Generation (SHG).

Methyl Group Impact
  • Observation : The methyl groups at positions 4 and 6 prevent the "face-to-face"

    
    -stacking seen in unsubstituted pyrimidines.
    
  • Result : ADMP structures often adopt slipped

    
    -stacking  or herringbone  packing. This reduces the likelihood of fluorescence quenching, making ADMP derivatives excellent candidates for optical applications [1].
    

References

  • Investigation of structural, optical, and thermal properties of 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) single crystal . ResearchGate. [Link]

  • 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1) . Acta Crystallographica Section E. [Link][1][2]

  • (2-Amino-4,6-dimethylpyrimidine-κN)(2-amino-4-methylpyrimidine-κN)silver(I) perchlorate . Acta Crystallographica Section E. [Link]

  • Crystal Structure Data for 2-Amino-4,6-dimethylpyrimidine . Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Hydrogen Bonding Directed Self-Assembly of a Binuclear Ag(I) Metallacycle . International Journal of Molecular Sciences. [Link]

Sources

Purity assessment of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate by elemental analysis and HRMS.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Purity & Stability of ADMP (2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate)

Content Type: Publish Comparison Guide Subject: Purity Assessment & Comparative Performance Target Audience: Synthetic Organic Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

The shift away from hazardous, shock-sensitive diazo-transfer reagents (e.g., Triflyl azide, Tosyl azide) has driven the adoption of crystalline, shelf-stable imidazolinium salts. Among these, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) stands out as a superior alternative due to its non-hygroscopic nature and high thermal stability (


).

However, the safety and efficacy of ADMP rely heavily on its purity. Impurities such as hydrolyzed hydrazoic acid (


) or residual chloride salts can compromise safety margins and reaction stoichiometry. This guide outlines a rigorous purity assessment protocol using Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS), specifically addressing the analytical challenges posed by the hexafluorophosphate (

) counter-ion.

Comparative Analysis: ADMP vs. Traditional Reagents

To justify the switch to ADMP, one must evaluate it against historical standards. The following table contrasts ADMP with Tosyl Azide (


) and Imidazole-1-sulfonyl azide (

) salts.

Table 1: Performance & Safety Profile of Diazo-Transfer Reagents

FeatureADMP (Kitamura's Reagent) Tosyl Azide (

)
ISA

HCl
ISA


Physical State Crystalline Solid (White)Liquid (Colorless)SolidSolid
Shock Sensitivity Insensitive (Safe)Sensitive (Explosive risk)High (RDX-like sensitivity)Low
Thermal Stability Stable up to ~200°CDecomposes >100°CDecomposes >150°C (Violent)Stable up to ~130°C
Hygroscopicity Non-hygroscopicN/A (Liquid)Hygroscopic (Hydrolyzes to

)
Non-hygroscopic
Shelf Life > 6 Months (-10°C)Variable (Potency drops)Poor (Hydrolysis risk)Good
Byproduct Removal Aqueous wash (Soluble)Difficult (Sulfonamide precipitates)Aqueous washAqueous wash
Atom Economy ModerateLowHighModerate

Key Insight: While


 is a viable competitor, ADMP offers superior thermal stability and a cleaner byproduct profile (1,3-dimethyl-2-imidazolidinone, DMI) which is a polar aprotic solvent often compatible with downstream chemistry.

Analytical Challenges & Strategy

Assessing ADMP requires overcoming two specific analytical hurdles:

  • Fluorine Interference in EA: The

    
     anion contains ~40% fluorine by mass. In standard CHN combustion, fluorine reacts with hydrogen to form 
    
    
    
    , which attacks the quartz combustion tube, and can form stable
    
    
    , leading to low Carbon readings.
  • Ionic Nature in MS: As a salt, ADMP does not ionize like a neutral organic molecule. It exists as pre-charged ions.

Diagram 1: Analytical Workflow for ADMP Validation

ADMP_Analysis cluster_Analysis Purity Assessment Crude Crude ADMP (Synthesis Product) Recryst Recrystallization (Acetone/Et2O) Crude->Recryst Purification Pure Crystalline ADMP Recryst->Pure Isolation EA Elemental Analysis (CHN + F-mode) Pure->EA Combustion HRMS HRMS (ESI+) Pure->HRMS Ionization NMR NMR (1H, 13C, 19F, 31P) Pure->NMR Structural ID Validation Validated Reagent (>98% Purity) EA->Validation Matches Theory HRMS->Validation <5ppm Error NMR->Validation No Impurities

Caption: Workflow for purifying and validating ADMP. Note the multi-modal analysis required for the salt structure.

Detailed Methodology

Method A: Elemental Analysis (CHN) with Fluorine Correction

Standard combustion analysis is insufficient. You must specify "Fluorine Mode" or the addition of combustion aids (e.g.,


 or 

) to ensure complete combustion and prevent quartz corrosion.
  • Theoretical Values for

    
     (MW: 285.13): 
    
    • Carbon (C): 21.06%

    • Hydrogen (H): 3.54%

    • Nitrogen (N): 24.56%

    • Phosphorus (P): 10.86%

    • Fluorine (F): 39.98%

Interpretation Protocol:

  • Nitrogen Deviation: If experimental N% is significantly lower than 24.56%, it suggests hydrolysis of the azide group (loss of

    
    ) or contamination with non-nitrogenous salts.
    
  • Carbon Deviation: If C% is low, check for incomplete combustion due to C-F bond stability. Ensure the analyzer temperature was

    
    .
    
Method B: High-Resolution Mass Spectrometry (HRMS)

Since ADMP is a salt, Electrospray Ionization (ESI) is the ideal method. It transfers the pre-existing ions directly into the gas phase.

Experimental Parameters:

  • Ionization: ESI (Positive Mode for Cation, Negative Mode for Anion).[1]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH). Avoid water to prevent potential hydrolysis during storage, though the run time is short enough to be safe.

  • Direct Infusion: Preferred over LC-MS to avoid column interaction with the ionic liquid nature of the reagent.

Target Ions (Monoisotopic):

Ion ModeSpeciesFormulaTheoretical m/z
ESI (+) Cation


140.0931
ESI (-) Anion


144.9647

Fragmentation Pattern (MS/MS): Upon Collision Induced Dissociation (CID), the cation typically loses molecular nitrogen (


, 28 Da).
  • Precursor: 140.09

  • Primary Fragment: 112.09 (

    
    , loss of 
    
    
    
    )

Experimental Validation Protocol

This protocol validates the purity of a synthesized or purchased batch of ADMP (CAS: 1266134-54-6).

Step 1: Visual Inspection & Solubility

  • Observation: The product should be a white, free-flowing crystalline powder. Yellowing indicates decomposition.

  • Test: Dissolve 10 mg in 1 mL

    
    . The solution should be clear. Turbidity implies inorganic impurities (e.g., 
    
    
    
    or chloride salts).

Step 2: HRMS Acquisition

  • Prepare a 1 ppm solution in LC-MS grade Methanol.

  • Inject into ESI-Q-TOF or Orbitrap MS.

  • Pass Criteria: Mass error < 5 ppm for m/z 140.0931. Detection of m/z 112.09 fragment in MS2 confirms the azide moiety.

Step 3: Purity Calculation (qNMR - Optional but Recommended) While EA gives elemental composition, quantitative NMR (qNMR) against an internal standard (e.g., maleic acid) provides absolute purity.

  • Solvent:

    
     (Acetonitrile-d3).
    
  • Peaks: Look for the singlet at

    
     3.05 ppm (
    
    
    
    , 6H) and singlet at
    
    
    3.79 ppm (
    
    
    , 4H).
  • Impurity Check: Check for byproduct DMI (1,3-dimethyl-2-imidazolidinone) signals.

Diagram 2: Decision Tree for Reagent Quality

Decision_Tree Start Start Assessment Visual White Crystals? Start->Visual Solubility Clear in MeCN? Visual->Solubility Yes Fail_Recryst FAIL: Recrystallize (Acetone/Ether) Visual->Fail_Recryst No (Yellow) HRMS_Check m/z 140.0931 (<5ppm)? Solubility->HRMS_Check Yes Solubility->Fail_Recryst No (Turbid) EA_Check N% within 0.4% of Theory? HRMS_Check->EA_Check Yes Fail_Discard FAIL: Discard/Check Synthesis HRMS_Check->Fail_Discard No (Wrong Mass) Pass PASS: Use for Synthesis EA_Check->Pass Yes EA_Check->Fail_Recryst No

Caption: Logic flow for determining if an ADMP batch is safe for use in high-value synthesis.

References

  • Kitamura, M., et al. (2014).[2] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[2][3][4][5] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[2] [Link]

    • Foundational text describing synthesis, safety d
  • Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 9(19), 3797-3800. [Link]

    • Comparative reference for Imidazole-based reagents.
  • Fischer, N., et al. (2012). "Hydrazoic Acid: A Review on Its Synthesis, Properties, and Applications." Angewandte Chemie International Edition, 51(43), 10760-10809. Background on azide safety and hydrolysis risks.
  • Source for commercial purity standards and physical property verific

Sources

Spectroscopic data (IR, NMR) for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) vs. Legacy Diazo Transfer Reagents

Executive Summary

This technical guide analyzes the spectroscopic characterization and performance profile of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) . Designed for organic chemists and drug discovery professionals, this document contrasts ADMP with traditional reagents like Triflyl Azide (


) and Imidazole-1-sulfonyl azide.

ADMP (CAS: 1266134-54-6) represents a significant advancement in safety and stability for diazo transfer reactions (conversion of primary amines to azides). Unlike its predecessors, ADMP is a crystalline, non-hygroscopic solid that is thermally stable up to ~200°C, mitigating the explosion hazards associated with azidation chemistry.

Part 1: Chemical Identity & Spectroscopic Characterization

Accurate identification of ADMP is critical for quality control in synthesis. The following data is derived from high-purity crystalline samples (Kitamura et al.).

Table 1: Physicochemical & Spectroscopic Profile

ParameterExperimental DataNotes
Appearance White to off-white crystalline solidNon-hygroscopic; shelf-stable.[1]
Melting Point 202–204 °C (Decomposition)Distinctly higher than legacy azides.
IR (ATR) 2172 cm⁻¹ (Strong)Characteristic Azide (

) stretch.[2]
1638, 1579 cm⁻¹C=N / Imidazolinium ring vibrations.[3]
¹H NMR

3.05 (s, 6H)

(Methyl groups).[2]
(600 MHz, CD₃CN)

3.79 (s, 4H)

(Ring methylene protons).
¹³C NMR

33.8
Methyl carbons (

).
(151 MHz, CD₃CN)

50.0
Ring carbons (

).[3]

156.5
Central carbocation (

).
¹⁹F NMR Doublet/Multiplet characteristic of

Confirms hexafluorophosphate counterion.

Analyst Note: The simplicity of the ¹H NMR spectrum (two singlets) makes ADMP purity easy to verify. The absence of signals in the aromatic region distinguishes it clearly from imidazole-sulfonyl based reagents.

Part 2: Comparative Performance Analysis

The choice of diazo transfer reagent is often a trade-off between reactivity and safety .[2] ADMP shifts this paradigm by offering high reactivity without the shock sensitivity of triflyl azide.

Table 2: ADMP vs. Common Alternatives

FeatureADMP (Subject)Triflyl Azide (

)
Imidazole-1-sulfonyl Azide
Physical State Crystalline SolidLiquid / In-situ solutionSolid / Oil (salt dependent)
Shelf Stability High (Months at -10°C)Very Low (Prepare fresh)Moderate
Thermal Stability

C
Explosive > 10°C (neat)

C
Shock Sensitivity Negative (Insensitive)High (Explosion Hazard) Low to Moderate
Preparation Shelf-stable reagentPrepared in situ (hazardous)Prepared in situ or isolated
Reactivity High (requires base)HighHigh
Byproduct DMI (Water soluble, easy removal)Triflamide (Hard to remove)Imidazole sulfonamide

Key Advantages of ADMP:

  • Safety Margin: DSC analysis shows exothermic decomposition begins only at ~200°C.[1][3] This allows reactions to be run at elevated temperatures (up to 50-80°C) for sluggish substrates, a maneuver dangerous with

    
    .
    
  • Stoichiometry: ADMP is weighed as a solid, allowing precise stoichiometric control (1.0–1.2 equiv), whereas

    
     is usually generated in excess, leading to waste and disposal risks.
    
  • Purification: The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly polar and water-soluble, simplifying workup via aqueous extraction.

Part 3: Mechanistic Insight & Workflow

The diazo transfer mechanism involves the nucleophilic attack of the primary amine onto the terminal nitrogen of the azide moiety of ADMP.

Figure 1: Diazo Transfer Mechanism (ADMP)

ADMP_Mechanism ADMP ADMP Reagent (Electrophilic Azide) Inter Tetrahedral Intermediate ADMP->Inter Amine Primary Amine (R-NH2) Amine->Inter Nucleophilic Attack Base Base (DMAP/DBU) Base->Inter Nucleophilic Attack Azide Target Azide (R-N3) Inter->Azide Elimination Byproduct DMI Byproduct (Water Soluble) Inter->Byproduct Leaving Group

Caption: The primary amine attacks the ADMP azide terminus. Base facilitates deprotonation, leading to the expulsion of the stable DMI byproduct and formation of the organic azide.

Part 4: Experimental Protocols

Protocol A: Standard Diazo Transfer with ADMP

Applicability: Conversion of primary amines (alkyl or aryl) to azides.[4][5]

Reagents:

  • Substrate: Primary Amine (1.0 mmol)

  • Reagent: ADMP (1.2 mmol, 342 mg)

  • Base: DMAP (4-Dimethylaminopyridine) (2.0 mmol) or DBU for less reactive amines.

  • Solvent: Acetonitrile (

    
    ) or DCM.[6]
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in Acetonitrile (0.1 M concentration).

  • Activation: Add DMAP (2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add ADMP (1.2 equiv) in a single portion. The crystalline solid dissolves rapidly.

  • Reaction:

    • Standard Amines: Stir at RT for 2–12 hours.

    • Sluggish Anilines: Heat to 50°C (Safe due to ADMP's high thermal stability).

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine and appearance of the non-polar azide.

  • Workup:

    • Concentrate the solvent.

    • Redissolve in

      
       or EtOAc.
      
    • Wash with 1M HCl (to remove excess DMAP and DMI byproduct).

    • Wash with Brine, dry over

      
      .
      
  • Purification: Flash column chromatography (usually silica gel).

Protocol B: Safety Validation (DSC)

If synthesizing ADMP in-house, validate safety before scale-up.

  • Instrument: Differential Scanning Calorimeter (DSC).[3]

  • Conditions: Heat from 30°C to 300°C at 5°C/min.

  • Criteria: No significant exotherm should be observed below 180°C. Sharp exotherm expected at ~202–204°C (decomposition).

References

  • Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[5][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][4][5][6][7] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[5] [Link]

  • Kitamura, M., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171–181. [Link]

  • Ye, Y., Ye, X.-S., & Wang, X. (2017). An Alternative Preparation of Azides from Amines via Diazotransfer with Triflyl Azide.[8] In Carbohydrate Chemistry. CRC Press. [Link]

Sources

Comparison between ADMP and 2-Azido-1,3-dimethylimidazolinium chloride (ADMC).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) and ADMC (2-Azido-1,3-dimethylimidazolinium chloride).[1] It is designed for researchers requiring efficient, safe, and scalable diazo-transfer protocols.

Executive Summary: The Counter-Ion Effect

In the realm of diazo-transfer reagents, the imidazolinium core provides the reactivity, but the counter-ion dictates the utility.

  • ADMC (Chloride): The kinetically active species, typically generated in situ. It is highly hygroscopic and less thermally stable, making it unsuitable for long-term storage.

  • ADMP (Hexafluorophosphate): The "bench-stable" evolution.[2] By exchanging the chloride for a non-coordinating hexafluorophosphate anion, the reagent becomes a non-hygroscopic, crystalline solid that retains high reactivity while significantly lowering shock sensitivity.

Recommendation: Use ADMP for isolated, reproducible, and storable reagent needs. Use ADMC only when cost is the sole driver and the reagent can be generated and consumed immediately in situ.

Chemical Identity & Physical Properties[3][4][5][6][7]

The core electrophile in both reagents is the 2-azido-1,3-dimethylimidazolinium cation. The divergence lies in the anion, which governs lattice energy, solubility, and hygroscopicity.

FeatureADMP (Recommended)ADMC (Alternative)
Formula C₅H₁₀N₅·PF₆C₅H₁₀N₅[3]·Cl
CAS No. 1266134-54-6N/A (Often in situ)
Physical State White Crystalline SolidHygroscopic Solid / Solution
Melting Point ~205–210 °C (Dec.)< 100 °C (Variable)
Hygroscopicity Low (Stable in air)High (Deliquescent)
Storage Freezer (-20 °C) or FridgeImmediate Use Required
Shock Sensitivity Negative (Hammer/Friction tests)Potentially Sensitive
Solubility Soluble in ACN, DMSO, AcetoneSoluble in Water, MeOH
Structural Relationship & Synthesis

ADMP is synthesized from ADMC via anion exchange, stabilizing the energetic azide core.

ADMP_Synthesis DMC DMC (2-Chloro-1,3-dimethyl imidazolinium chloride) ADMC ADMC (Chloride Salt) *Hygroscopic/Unstable* DMC->ADMC + NaN3 (Nucleophilic Subst.) NaN3 NaN3 NaN3->ADMC ADMP ADMP (PF6 Salt) *Stable Crystalline* ADMC->ADMP + KPF6 (Anion Exchange) KPF6 KPF6 KPF6->ADMP

Figure 1: Synthetic pathway transforming the reactive chloride precursor (DMC) into the stable ADMP reagent.

Reactivity Profile & Mechanism[7]

Both reagents function as diazo donors . They transfer a terminal azide group (


) or a diazo group (

) to nucleophiles.
Key Applications
  • Primary Amines ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Azides:  Metal-free conversion under mild conditions.[1]
    
  • 1,3-Dicarbonyls ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2-Diazo Compounds:  Efficient diazo transfer.[1][4][5]
    
  • Alcohols

    
     Azides:  Direct conversion (Mitsunobu-type) without DEAD/PPh₃ waste.
    
Mechanistic Advantage

The imidazolinium byproduct (2-amino-1,3-dimethylimidazolinium salt) is highly water-soluble .[1][6] This creates a self-purifying system where the organic azide product is extracted into the organic phase, while the byproduct is washed away in the aqueous phase.

Mechanism Substrate Substrate (R-NH2) Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack Reagent ADMP (Electrophilic Azide) Reagent->Intermed Nucleophilic Attack Product Product (R-N3) Intermed->Product Diazo Transfer Waste Byproduct (2-Amino-imidazolinium PF6) *Water Soluble* Intermed->Waste Elimination

Figure 2: General mechanism for diazo transfer to amines. The water solubility of the waste product is the critical purification driver.[6]

Safety & Stability (The "E-E-A-T" Factor)

Safety Warning: While ADMP is stabilized, all organic azides are potentially energetic. Always perform reactions behind a blast shield.

  • Thermal Stability: DSC (Differential Scanning Calorimetry) data indicates ADMP decomposes exothermically starting at ~200 °C .[7][8] This provides a wide safety margin for reactions typically conducted at 0–50 °C.

  • Impact Sensitivity: ADMP has tested negative in standard hammer impact and friction sensitivity tests, unlike many sulfonyl azides (e.g., tosyl azide) which can be shock-sensitive.

  • Validation: The stability of ADMP allows it to be weighed in air without degradation, ensuring accurate stoichiometry—a critical factor for reproducibility that ADMC lacks due to hygroscopicity.

Experimental Protocol: Synthesis of Organic Azides using ADMP

Objective: Convert a primary amine to an azide using ADMP. Scope: Suitable for alkyl, aryl, and heteroaryl amines.

Materials
  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]

  • Base: DMAP (4-Dimethylaminopyridine) (2.0 equiv) or DBU for less nucleophilic amines.

  • Solvent: Acetonitrile (MeCN).[9]

Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask, dissolve the Primary Amine (1.0 mmol) in Acetonitrile (5.0 mL).

    • Add DMAP (2.0 mmol). Note: Ensure the solution is homogeneous.

  • Reaction:

    • Add ADMP (1.2 mmol) in one portion.

    • Self-Validation Point: The reaction mixture typically remains clear or turns slightly yellow. If a precipitate forms immediately, check solvent dryness.

    • Stir at 30 °C (mild heat) for 2–12 hours. Monitor by TLC (disappearance of amine).

  • Workup (The Solubility Switch):

    • Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.

    • Redissolve the residue in Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Critical Wash: Wash the organic layer with Phosphate Buffer (pH 7) or water (2 x 10 mL).

    • Why? The ADMP-derived byproduct (2-amino-imidazolinium salt) and excess DMAP salts are highly water-soluble and will be removed here.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude residue is often pure enough for subsequent "Click" chemistry. If necessary, purify via silica gel chromatography.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield Incomplete conversionSwitch base to DBU (stronger) or increase Temp to 50 °C.
Precipitate in Rxn Low solubility of reagentsAdd small amount of DMF or use pure DMF as solvent.
Product Impure Byproduct carryoverEnsure rigorous aqueous washing; the byproduct is ionic and must go into water.

References

  • Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[2] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][2][7][8] Organic & Biomolecular Chemistry, 12(25), 4397–4406.

  • Kitamura, M. (2017).[1][10] "Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors."[1] The Chemical Record, 17(7), 653–666.[1]

  • Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[2][4][7][6] Synth., 92, 171-181.[7]

  • Sigma-Aldrich. "2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Product Sheet."

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Profile

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) is a crystalline diazo-transfer reagent designed as a safer alternative to shock-sensitive liquids like triflyl azide (


) or tosyl azide. While ADMP exhibits higher thermal stability and lower impact sensitivity, it remains a high-energy organic azide.

Critical Safety Warning: "Safer" does not mean "risk-free." Improper disposal can lead to delayed detonations in plumbing (formation of heavy metal azides) or the release of toxic gases.

Physicochemical Hazard Data
ParameterSpecificationCritical Note
CAS Number 1266134-54-6
Physical State Crystalline SolidNon-hygroscopic, stable at RT.[1]
Decomposition Temp

(Exothermic)
Do not heat waste streams above

.
GHS Classification Self-reactive (Type C); Acute Tox. 4H242 (Heating may cause fire); H302 (Harmful if swallowed).
Incompatibility Acids, Heavy Metals (Cu, Pb), Strong ReducersContact with acid releases

(Hydrazoic Acid).

Disposal Decision Matrix

Do not treat all ADMP waste identically. Use the following logic flow to determine the correct disposal route.

ADMP_Disposal cluster_warning CRITICAL PROHIBITIONS Start Identify ADMP Waste Type PureSolid Pure/Expired Solid Reagent Start->PureSolid Unused Reagent ReactionMix Reaction Mixture / Mother Liquor Start->ReactionMix Dissolved / Residual SolidWaste Segregated Solid Waste (Label: Organic Azide) PureSolid->SolidWaste Do NOT Dissolve Quench Chemical Quench Required (Staudinger Reduction) ReactionMix->Quench Neutralize Azide LiquidWaste Solvent Waste Stream (Non-Halogenated) Quench->LiquidWaste Confirm Azide Absence Warning NO Acid (HN3 Risk) NO Drain Disposal (Explosion Risk)

Figure 1: Decision matrix for ADMP waste processing. Note the strict prohibition of drain disposal.

Protocol A: Chemical Quenching (Reaction Mixtures)

This is the preferred method for disposing of reaction mixtures containing residual ADMP. We utilize the Staudinger Reduction , using Triphenylphosphine (


) to convert the energetic azide into a stable phosphinimine/amine and inert nitrogen gas (

).
Reagents Required[1][3][4][5]
  • Triphenylphosphine (

    
    ):  1.5 equivalents relative to the estimated residual azide.
    
  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Water: Small amount to hydrolyze the intermediate.

Step-by-Step Procedure
  • Assessment: Calculate the maximum theoretical amount of unreacted ADMP remaining in your vessel.

  • Preparation: Dissolve

    
     (1.5 eq) in the same solvent used for the reaction (or THF).
    
  • Addition:

    • Slowly add the

      
       solution to the ADMP-containing mixture at room temperature.
      
    • Observation: You will observe the evolution of

      
       gas (bubbling). This indicates the decomposition of the azide functionality.[2]
      
  • Incubation: Stir the mixture for 2–3 hours at ambient temperature until gas evolution ceases completely.

  • Hydrolysis: Add a small volume of water (approx. 1 mL per mmol azide) to hydrolyze the phosphinimine to the amine and triphenylphosphine oxide.

  • Verification (Self-Validating Step):

    • Spot the reaction mixture on a TLC plate.

    • Visualize under UV.

    • Success Criteria: Disappearance of the ADMP spot (distinct from the product spot). If azide remains, add 0.5 eq more

      
       and stir for 1 hour.
      
  • Disposal: Transfer the quenched mixture to the Non-Halogenated Organic Waste container (unless DCM was used, then Halogenated). Label as "Contains Triphenylphosphine Oxide."

Why this works: The phosphorus atom attacks the terminal nitrogen of the azide, forming a phosphazide which spontaneously loses


. This eliminates the explosive potential chemically, rather than just diluting it.[3]

Protocol B: Solid Waste (Pure Reagent)

If you have an expired bottle or a significant quantity (>1g) of pure ADMP solid, do not dissolve it to quench it. Dissolving large quantities generates heat and increases the surface area for potential reactivity.

  • Container: Keep the substance in its original container if possible. If the container is compromised, transfer carefully to a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a bright orange hazardous waste label.

    • Text: "Solid Organic Azide - ADMP."

    • Hazard Check: Oxidizer, Toxic.[4]

    • Warning: "DO NOT COMPACT. DO NOT MIX WITH ACIDS."

  • Segregation: Place the container in a secondary containment bin separate from metal salts (especially Copper or Lead) and acids.

  • Handoff: Contact your facility's EHS (Environmental Health & Safety) team for a direct pickup. This material usually requires incineration at a specialized facility.

Emergency Contingencies

Spills (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Cleanup:

    • Do not use a brush or broom (friction risk).

    • Cover the spill with a solvent-wet pad (MeCN or Acetone) to dampen the crystals.

    • Gently scoop the damp material using a plastic (non-sparking) scoop.

    • Place into a plastic waste container.

    • Wipe the surface with water.[5][4][6]

Accidental Acid Contact

If ADMP contacts acid, it may generate Hydrazoic Acid (


) , which is highly toxic and volatile.
  • Immediate Action: Close the fume hood sash immediately.

  • Alert: Evacuate the lab.

  • Ventilation: Allow the fume hood to run at maximum airflow for at least 30 minutes before re-entry.

References

  • Kitamura, M., et al. (2014). Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate.[1][7][8] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[7]

  • TCI Chemicals. (n.d.).

  • Sigma-Aldrich. (2024).

  • University of Pittsburgh. (2013). Safe Handling of Azides.[9] Department of Environmental Health and Safety.

Sources

Operational Safety Protocol: Handling 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azide Paradox"

As researchers, we often turn to ADMP (CAS: 1266134-54-6) as a superior alternative to Triflyl Azide (


) or Sodium Azide. While ADMP is celebrated for its crystallinity and shelf-stability, this creates a dangerous psychological trap known as the "Azide Paradox" : The assumption that stability equals immunity to detonation.

Scientific Reality: ADMP is classified as a Self-Reactive Solid Type C (H242). While it passes standard impact and friction sensitivity tests (Kitamura et al.), it possesses a high nitrogen content and significant potential energy. Under confinement or high thermal stress (>205°C), it can decompose violently.

This guide provides a self-validating safety system designed to protect you not just from the reagent, but from the complacency that often accompanies "safer" alternatives.

Risk Assessment & PPE Matrix

Effective safety is not one-size-fits-all; it is scalable based on the energetic potential of the mass being handled.

The Two-Tier Protection System
ComponentTier 1: Analytical / Pilot (< 1.0 g)Tier 2: Preparative / Scale-Up (> 1.0 g)Scientific Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Goggles + Polycarbonate Face Shield (8-inch)Causality: Safety glasses allow blast wave intrusion. Goggles seal the orbital region; shields deflect high-velocity glass shards.
Hand Protection Nitrile Gloves (Min. 5 mil thickness)Double Gloving Protocol: Inner: Nitrile (Bright Color)Outer: Nitrile (Dark Color)Permeation & Breach Detection: Azides can permeate rapidly. Double gloving allows immediate visual detection of outer glove compromise (color contrast).
Body Defense Standard Cotton Lab Coat (Buttoned)Flame-Resistant (Nomex/Kevlar) Lab CoatThermal Load: In a decomposition event, synthetic blends melt onto skin. Natural fibers or FR materials char but do not adhere.
Respiratory Fume Hood (Sash at working height)Fume Hood + N95 (if handling bulk powder)Dust Hazard: ADMP is a crystalline powder. Inhalation risks systemic toxicity (H302) and respiratory irritation.
Engineering Standard Sash OperationBlast Shield (Portable, weighted base)Shock Wave Deflection: The hood sash is the secondary barrier; the blast shield is the primary energy absorber.
Visualization: Risk Logic Flow

This decision tree illustrates the logic required before opening the reagent bottle.

PPE_Logic start START: ADMP Handling Request mass_check Check Mass Quantity start->mass_check tier1 TIER 1 (< 1g) Routine Handling mass_check->tier1 Low Mass tier2 TIER 2 (> 1g) High Energy Protocol mass_check->tier2 High Mass hazard_check Check Reaction Class (Heat/Confinement?) tier1->hazard_check ppe_enhanced Enhanced PPE: Face Shield, Double Gloves, Blast Shield, FR Coat tier2->ppe_enhanced ppe_standard Standard PPE: Goggles, Nitrile, Lab Coat hazard_check->ppe_standard RT / Open Vessel hazard_check->ppe_enhanced Heated / Sealed action Proceed with Protocol ppe_standard->action ppe_enhanced->action

Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on mass and reaction conditions.

Operational Protocols: The "Safe-Path" Methodology

Phase A: The Anti-Static Weighing Procedure

The Hazard: Crystalline azides are susceptible to electrostatic discharge (ESD) and friction. Metal spatulas can create "hot spots" of friction or form highly sensitive metal azides (e.g., copper/iron azide) if the coating is breached.

  • Grounding: Touch a grounded metal surface (fume hood sash frame) before handling the bottle to discharge body static.

  • Tool Selection: Use only Teflon (PTFE), polypropylene, or ceramic spatulas. NEVER use metal.

  • Transfer: Weigh into a tared glass or plastic vial. Avoid using weighing paper, which can generate static when unfolded.

  • Hygiene: Wipe the threads of the bottle with a dry Kimwipe before closing to prevent friction in the cap (azide crust formation).

Phase B: The Reaction Setup

The Hazard: Pressure buildup and thermal runaway.

  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can form di- and tri-azidomethane (extremely explosive) with excess azide ions over time.

  • Vessel: Use round-bottom flasks. Avoid conical flasks (stress points).

  • Shielding: Place a weighted polycarbonate blast shield between the reaction vessel and your body.

  • Temperature: Do not heat above 80°C unless strictly necessary. ADMP decomposes >205°C, but the margin of safety decreases with scale.

Phase C: Quenching & Disposal

The Hazard: Accumulation of unreacted azide in waste streams.

Protocol:

  • Quench: Upon reaction completion, quench excess azide. A standard method is the addition of water (ADMP byproducts are water-soluble) followed by chemical destruction if the aqueous layer is to be discarded.

  • Destruction (Nitrous Acid Method):

    • Cool the aqueous waste to 0°C.

    • Slowly add Sodium Nitrite (

      
      ).
      
    • Slowly acidify with dilute Sulfuric Acid (

      
      ).
      
    • Mechanism:[1][2][3][4] This converts azide ions (

      
      ) into benign Nitrogen gas (
      
      
      
      ) and Nitrous Oxide (
      
      
      ).
    • Test: Use starch-iodide paper to confirm excess nitrite (blue color) ensures all azide is consumed.

Visualization: Handling Workflow

This diagram outlines the critical control points (CCPs) where safety interventions are mandatory.

ADMP_Workflow cluster_prep Preparation cluster_react Reaction cluster_waste Disposal Weigh Weighing (Non-Metal Spatula) Dissolve Solvent Addition (Avoid DCM) Weigh->Dissolve Shield Install Blast Shield Dissolve->Shield Heat Reaction (Max 80°C) Shield->Heat Quench Water Quench Heat->Quench Destruct Nitrous Acid Destruction Quench->Destruct Unreacted Azide Bin Aqueous Waste Destruct->Bin

Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for ADMP handling.

Emergency Response

ScenarioImmediate Action
Spill (Solid) Do not sweep (friction risk). Cover with wet paper towels to desensitize. Wipe up gently. Place in a plastic container.
Skin Contact Drench with water for 15 minutes.[1][3][5] Remove contaminated clothing immediately (cut off if necessary to avoid pulling over head).
Inhalation Move to fresh air immediately. ADMP dust is a respiratory irritant. Seek medical evaluation for systemic azide toxicity (hypotension).

References

  • Kitamura, M., et al. (2014).[6] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[4][6][7] Organic & Biomolecular Chemistry, 12, 4397-4406.[6][7] [Link]

  • Kitamura, M., et al. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.[4] [Link]

  • American Chemical Society (ACS). (2022). "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry." ACS Central Science. [Link]

  • University of California, Berkeley. "Standard Operating Procedure: Azide Compounds." [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.